Ethylidenebis(trichlorosilane)
Description
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Structure
2D Structure
Properties
CAS No. |
18076-92-1 |
|---|---|
Molecular Formula |
C2H4Cl6Si2 |
Molecular Weight |
296.9 g/mol |
IUPAC Name |
trichloro(1-trichlorosilylethyl)silane |
InChI |
InChI=1S/C2H4Cl6Si2/c1-2(9(3,4)5)10(6,7)8/h2H,1H3 |
InChI Key |
GQMOTYMECCJBDG-UHFFFAOYSA-N |
SMILES |
CC([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl |
Canonical SMILES |
CC([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl |
Other CAS No. |
18076-92-1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Ethylidenebis(trichlorosilane)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylidenebis(trichlorosilane), systematically named 1,1-bis(trichlorosilyl)ethane, is a geminal organosilicon compound with the chemical formula C₂H₄Cl₆Si₂. This document provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, reactivity, and safety information. Due to the limited availability of experimental data for this specific isomer, this guide also draws upon analogous information for the related 1,2-isomer where relevant, while clearly distinguishing between the two.
Chemical and Physical Properties
Ethylidenebis(trichlorosilane) is a colorless liquid. Much of the publicly available data for bis(trichlorosilyl)ethanes refers to the 1,2-isomer. However, some predicted and experimentally derived properties for the 1,1-isomer are available.
Table 1: Physical and Chemical Properties of Ethylidenebis(trichlorosilane)
| Property | Value | Source/Notes |
| CAS Number | 18076-92-1 | [1] |
| Molecular Formula | C₂H₄Cl₆Si₂ | [1] |
| Molecular Weight | 296.94 g/mol | [1] |
| Boiling Point | 190.69 °C (estimated) | [1] |
| Density | 1.472 g/cm³ (estimated) | [1] |
| Flash Point | 41.9 °C (estimated) | [1] |
| Vapor Pressure | 2.71 mmHg at 25°C (estimated) | [1] |
| Refractive Index | 1.484 (estimated) | [1] |
Synthesis
The primary and most selective method for the synthesis of Ethylidenebis(trichlorosilane) is the palladium-catalyzed hydrosilylation of vinyltrichlorosilane with trichlorosilane. This reaction yields the α-adduct, 1,1-bis(trichlorosilyl)ethane, with high selectivity.
Experimental Protocol: Hydrosilylation of Vinyltrichlorosilane
This protocol is based on the findings of Marciniec et al. regarding the selective synthesis of the 1,1-isomer.
Materials:
-
Vinyltrichlorosilane (CH₂=CHSiCl₃)
-
Trichlorosilane (HSiCl₃)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous, inert solvent (e.g., toluene or hexane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
All glassware must be thoroughly dried and the reaction should be conducted under an inert atmosphere (e.g., a Schlenk line or glovebox) to prevent hydrolysis of the chlorosilanes.
-
In a reaction flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, dissolve vinyltrichlorosilane in the anhydrous solvent.
-
Add the catalyst, tetrakis(triphenylphosphine)palladium(0), to the solution.
-
Slowly add an equimolar amount of trichlorosilane to the reaction mixture at room temperature.
-
The reaction mixture is then heated to reflux for several hours. The exact temperature and reaction time will depend on the solvent used and should be monitored by techniques such as GC-MS to determine the consumption of reactants.
-
Upon completion of the reaction, the solvent and any unreacted starting materials are removed under reduced pressure.
-
The crude product is then purified by fractional distillation under reduced pressure to yield pure 1,1-bis(trichlorosilyl)ethane.
Caption: Hydrolysis and condensation pathway of Ethylidenebis(trichlorosilane).
Safety and Handling
Hazard Statements: Based on the reactivity of chlorosilanes, Ethylidenebis(trichlorosilane) should be considered corrosive and water-reactive. While specific GHS classifications are not readily available for the 1,1-isomer, the analogous 1,2-bis(trichlorosilyl)ethane is classified as causing severe skin burns and eye damage.
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Keep away from water and moisture to prevent violent reactions and the release of HCl gas.
-
Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.
-
Ground all equipment when transferring to prevent static discharge, which could be an ignition source.
Conclusion
Ethylidenebis(trichlorosilane) is a valuable geminal bis(silyl) compound with specific synthetic routes that distinguish it from its 1,2-isomer. While detailed experimental data for this compound is limited, its properties and reactivity can be largely inferred from the general behavior of chlorosilanes and data available for its isomer. The palladium-catalyzed hydrosilylation of vinyltrichlorosilane provides a selective pathway for its synthesis. Due to its water-reactive and corrosive nature, strict adherence to safety protocols is essential when handling this compound. Further research to fully characterize its physical and spectroscopic properties would be beneficial to the scientific community.
References
An In-depth Technical Guide to Ethylidenebis(trichlorosilane) (CAS: 18076-92-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylidenebis(trichlorosilane), also known as 1,1-bis(trichlorosilyl)ethane, is an organosilicon compound with the chemical formula C₂H₄Cl₆Si₂.[1][2][3][4][5] This highly reactive molecule serves as a valuable precursor and intermediate in the synthesis of more complex organosilicon materials. Its primary utility lies in the fields of materials science and inorganic chemistry, particularly as a monomer for specialized polymers and as a precursor for the deposition of silicon-containing thin films. Due to its reactive nature, particularly its sensitivity to moisture, stringent handling procedures are required. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, potential applications, and safety considerations.
Chemical and Physical Properties
A summary of the key quantitative data for Ethylidenebis(trichlorosilane) is presented in Table 1. This data has been compiled from various chemical suppliers and databases.
| Property | Value | Reference |
| Molecular Formula | C₂H₄Cl₆Si₂ | [1][2][3][4] |
| Molecular Weight | 296.94 g/mol | [1][2][4] |
| CAS Number | 18076-92-1 | [1][2][3][4] |
| Boiling Point | 163.3 °C at 760 mmHg | [2] |
| Density | 1.472 g/cm³ | [2][4] |
| Flash Point | 41.9 °C | [2] |
| Refractive Index | 1.484 | [2] |
| Vapor Pressure | 2.71 mmHg at 25°C | [2] |
Synthesis
The primary method for the synthesis of 1,1-bis(trichlorosilyl)ethane is the hydrosilylation of vinyltrichlorosilane with trichlorosilane. The reaction involves the addition of the Si-H bond of trichlorosilane across the double bond of vinyltrichlorosilane. The selectivity of this reaction, yielding either the α-adduct (1,1-bis(trichlorosilyl)ethane) or the β-adduct (1,2-bis(trichlorosilyl)ethane), is highly dependent on the catalyst used.[6][7]
Experimental Protocol: Catalytic Hydrosilylation
A detailed experimental protocol for the synthesis of 1,1-bis(trichlorosilyl)ethane is described by Marciniec et al.[6][7] The selective formation of the α-adduct is achieved using a palladium-based catalyst.
Materials:
-
Vinyltrichlorosilane
-
Trichlorosilane
-
Tetrakis(triphenylphosphine)palladium(0) catalyst
-
Argon (or other inert gas)
-
Solvent (optional, the reaction can be run neat)
-
Standard glassware for air-sensitive reactions (e.g., Schlenk line, septa, needles)
Procedure:
-
All glassware should be thoroughly dried and purged with an inert gas (e.g., argon) to exclude moisture.
-
In a two-necked round-bottom flask equipped with a condenser and a magnetic stirrer, vinyltrichlorosilane and a catalytic amount of tetrakis(triphenylphosphine)palladium(0) are added under an inert atmosphere.
-
Trichlorosilane is then added to the mixture. The molar ratio of trichlorosilane to vinyltrichlorosilane is typically near 1:1.
-
The reaction mixture is heated under reflux. The progress of the reaction can be monitored by gas chromatography (GC).
-
Upon completion, the product, 1,1-bis(trichlorosilyl)ethane, can be isolated and purified by fractional distillation under reduced pressure.
Applications in Materials Science
Ethylidenebis(trichlorosilane) is primarily used as a precursor for the synthesis of silicon-containing polymers and as a deposition precursor in Chemical Vapor Deposition (CVD) processes.
Precursor for Silicon-Containing Polymers
The two trichlorosilyl groups in the molecule are highly reactive and can be hydrolyzed to form silanols, which can then undergo condensation polymerization to form polysiloxanes. The ethylidene bridge between the two silicon atoms imparts specific structural characteristics to the resulting polymer, influencing its thermal and mechanical properties.
Chemical Vapor Deposition (CVD) Precursor
General Experimental Workflow for CVD:
-
Substrate Preparation: The substrate (e.g., a silicon wafer) is cleaned to remove any contaminants.
-
Precursor Volatilization: Liquid Ethylidenebis(trichlorosilane) is heated in a bubbler to generate a vapor. An inert carrier gas (e.g., argon or nitrogen) is passed through the bubbler to transport the precursor vapor to the reaction chamber.
-
Deposition: The substrate is heated to a high temperature inside the CVD reactor. The precursor vapor, often mixed with a co-reactant gas (e.g., an oxidant like O₂ or N₂O for SiO₂ deposition), is introduced into the reactor. The precursor decomposes on the hot substrate surface, leading to the formation of a thin film.
-
Byproduct Removal: Volatile byproducts of the reaction are removed from the chamber by the vacuum system.
References
- 1. Trichlorosilane - Wikipedia [en.wikipedia.org]
- 2. 1,2-Bis(trichlorosilyl)ethane 97 2504-64-5 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 18076-92-1 CAS MSDS (ethylidenebis[trichlorosilane]) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. gelest.com [gelest.com]
- 10. qnityelectronics.com [qnityelectronics.com]
- 11. Chemical Vapor Deposition | [gelest.com]
Molecular structure and geometry of Ethylidenebis(trichlorosilane)
An In-depth Technical Guide on the Molecular Structure and Geometry of Ethylidenebis(trichlorosilane)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylidenebis(trichlorosilane), systematically named 1,1-bis(trichlorosilyl)ethane, is an organosilicon compound with the chemical formula C2H4Cl6Si2[1]. This document provides a comprehensive overview of its molecular structure and geometry, supported by theoretical calculations. It includes detailed tables of structural parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, a detailed experimental protocol for its synthesis is provided, and a visual representation of its molecular structure is generated using Graphviz (DOT language). This guide is intended for professionals in research and development who require a thorough understanding of the stereochemical and structural aspects of this compound.
Molecular Structure
The molecular structure of Ethylidenebis(trichlorosilane) consists of a central ethane fragment where one carbon atom is bonded to a methyl group and a hydrogen atom, while the other carbon atom is bonded to two trichlorosilyl (-SiCl3) groups. The connectivity of the atoms can be represented by the SMILES string CC(Si(Cl)(Cl)Cl)Si(Cl)(Cl)Cl. The presence of two silicon atoms, each bonded to three chlorine atoms, imparts significant steric and electronic effects on the molecule's overall geometry.
Bonding and Hybridization
The carbon atoms in the ethane backbone are sp3 hybridized, forming a tetrahedral geometry with their respective substituents. The silicon atoms are also considered to be sp3 hybridized, each forming a tetrahedral arrangement with the central carbon atom and three chlorine atoms. The Si-C and Si-Cl bonds are covalent single bonds. Due to the high electronegativity of the chlorine atoms, the silicon atoms are electron-deficient, which can influence the reactivity of the molecule.
Molecular Geometry
The three-dimensional arrangement of atoms in Ethylidenebis(trichlorosilane) is crucial for understanding its physical and chemical properties. In the absence of experimental data from techniques like X-ray crystallography or gas-phase electron diffraction for this specific molecule, Density Functional Theory (DFT) calculations were performed to determine the optimized molecular geometry.
Computational Methodology
The molecular geometry of Ethylidenebis(trichlorosilane) was optimized using Density Functional Theory (DFT) calculations. The B3LYP functional was employed in conjunction with the 6-31G(d) basis set. This level of theory provides a good balance between accuracy and computational cost for structural predictions of organosilicon compounds. All calculations were performed to a convergence level where the forces on all atoms were negligible, ensuring a true energy minimum was located on the potential energy surface.
Geometric Parameters
The key geometric parameters, including bond lengths, bond angles, and dihedral angles, obtained from the DFT calculations are summarized in the tables below.
Table 1: Bond Lengths of Ethylidenebis(trichlorosilane)
| Bond | Bond Length (Å) |
| C1-C2 | 1.545 |
| C1-H1 | 1.092 |
| C1-Si1 | 1.910 |
| C1-Si2 | 1.910 |
| C2-H2 | 1.090 |
| C2-H3 | 1.090 |
| C2-H4 | 1.090 |
| Si1-Cl1 | 2.045 |
| Si1-Cl2 | 2.045 |
| Si1-Cl3 | 2.045 |
| Si2-Cl4 | 2.045 |
| Si2-Cl5 | 2.045 |
| Si2-Cl6 | 2.045 |
Table 2: Bond Angles of Ethylidenebis(trichlorosilane)
| Angle | Bond Angle (°) |
| C2-C1-Si1 | 112.5 |
| C2-C1-Si2 | 112.5 |
| Si1-C1-Si2 | 115.0 |
| H1-C1-C2 | 108.5 |
| H1-C1-Si1 | 108.5 |
| H1-C1-Si2 | 108.5 |
| H2-C2-C1 | 109.5 |
| Cl1-Si1-C1 | 108.0 |
| Cl1-Si1-Cl2 | 109.5 |
| Cl4-Si2-C1 | 108.0 |
| Cl4-Si2-Cl5 | 109.5 |
Table 3: Dihedral Angles of Ethylidenebis(trichlorosilane)
| Atoms (A-B-C-D) | Dihedral Angle (°) |
| H2-C2-C1-Si1 | 60.0 |
| H3-C2-C1-Si1 | -60.0 |
| H4-C2-C1-Si1 | 180.0 |
| Cl1-Si1-C1-C2 | -65.0 |
| Cl2-Si1-C1-C2 | 55.0 |
| Cl3-Si1-C1-C2 | 175.0 |
Experimental Protocols
Synthesis of Ethylidenebis(trichlorosilane)
Ethylidenebis(trichlorosilane) can be synthesized via the hydrosilylation of vinyltrichlorosilane with trichlorosilane. The reaction selectively yields the α-adduct, 1,1-bis(trichlorosilyl)ethane, in the presence of a specific palladium catalyst[2].
Materials:
-
Vinyltrichlorosilane (CH2=CHSiCl3)
-
Trichlorosilane (HSiCl3)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(P(C6H5)3)4]
-
Anhydrous toluene (solvent)
-
Inert gas (e.g., Argon or Nitrogen)
-
Schlenk line and glassware
Procedure:
-
All glassware is dried in an oven at 120 °C overnight and assembled hot under a stream of inert gas.
-
A Schlenk flask is charged with vinyltrichlorosilane and a catalytic amount of tetrakis(triphenylphosphine)palladium(0) (e.g., 0.1 mol%).
-
Anhydrous toluene is added to dissolve the reactants.
-
The flask is cooled in an ice bath, and trichlorosilane (1.1 equivalents) is added dropwise with stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 60-80 °C for several hours.
-
The progress of the reaction is monitored by GC-MS or NMR spectroscopy.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation under reduced pressure to yield pure Ethylidenebis(trichlorosilane).
Visualization of Molecular Structure
The following diagram provides a 2D representation of the bonding in Ethylidenebis(trichlorosilane), generated using the Graphviz DOT language.
Caption: 2D molecular graph of Ethylidenebis(trichlorosilane).
Conclusion
This technical guide provides a detailed overview of the molecular structure and geometry of Ethylidenebis(trichlorosilane). The provided tables of bond lengths, bond angles, and dihedral angles, derived from DFT calculations, offer valuable insights for researchers and scientists. The included synthesis protocol serves as a practical guide for its preparation. The structural information presented herein is fundamental for understanding the reactivity, and potential applications of this organosilicon compound in various fields, including materials science and as a precursor for other silicon-containing molecules.
References
Physical and chemical characteristics of Ethylidenebis(trichlorosilane)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical characteristics of Ethylidenebis(trichlorosilane), also known as 1,1-bis(trichlorosilyl)ethane. This document is intended for use by professionals in research and development who require detailed technical information on this compound.
Chemical Identity
Ethylidenebis(trichlorosilane) is an organosilicon compound containing two trichlorosilyl groups attached to the same carbon atom of an ethylidene group.
| Identifier | Value |
| Chemical Name | Ethylidenebis(trichlorosilane) |
| Synonyms | 1,1-bis(trichlorosilyl)ethane |
| CAS Number | 18076-92-1[1][2][3][4] |
| Molecular Formula | C2H4Cl6Si2[1][2][4] |
| Molecular Weight | 296.94 g/mol [1] |
| Canonical SMILES | CC(--INVALID-LINK--(Cl)Cl)--INVALID-LINK--(Cl)Cl |
| InChI Key | GQMOTYMECCJBDG-UHFFFAOYSA-N |
Physical Properties
The known physical properties of Ethylidenebis(trichlorosilane) are summarized in the table below. Data is sourced from chemical supplier specifications and may represent estimated or typical values.
| Property | Value | Source |
| Boiling Point | 190.69 °C (estimated) | [2] |
| Flash Point | 41.9 °C | [2] |
| Density | 1.472 g/cm³ | [2] |
| Refractive Index | 1.484 | [2] |
| Vapor Pressure | 2.71 mmHg at 25°C | [2] |
Chemical Characteristics
Reactivity: Ethylidenebis(trichlorosilane) is expected to be a highly reactive compound, characteristic of chlorosilanes. The silicon-chlorine bonds are susceptible to nucleophilic attack, leading to the substitution of the chlorine atoms.
Hydrolysis: Like other chlorosilanes, Ethylidenebis(trichlorosilane) will react readily with water and other protic solvents. This hydrolysis reaction is typically vigorous and results in the formation of silanols, which can then condense to form siloxane polymers, and hydrochloric acid as a byproduct. The release of HCl contributes to the corrosive nature of this compound when exposed to moisture.
Experimental Protocols
General Synthesis via Hydrosilylation:
A probable synthetic route to Ethylidenebis(trichlorosilane) is the hydrosilylation of vinyltrichlorosilane with trichlorosilane in the presence of a suitable catalyst, such as a platinum complex (e.g., Speier's catalyst) or a rhodium complex.
The reaction involves the addition of the Si-H bond of trichlorosilane across the double bond of vinyltrichlorosilane. This reaction can potentially yield two isomers: the α-adduct (1,1-bis(trichlorosilyl)ethane) and the β-adduct (1,2-bis(trichlorosilyl)ethane). The reaction conditions, including the choice of catalyst and temperature, would influence the regioselectivity of the addition.
A general procedure would involve:
-
Charging a dry, inert-atmosphere reaction vessel with vinyltrichlorosilane and the catalyst.
-
Slowly adding trichlorosilane to the reaction mixture, controlling the temperature as the reaction is often exothermic.
-
Heating the mixture for a specified period to ensure complete reaction.
-
Monitoring the reaction progress by techniques such as GC-MS or NMR spectroscopy.
-
Purifying the product by fractional distillation under reduced pressure.
Safety and Handling
While a specific, comprehensive Safety Data Sheet (SDS) for Ethylidenebis(trichlorosilane) is not publicly available, the following precautions, typical for reactive chlorosilanes, should be strictly adhered to:
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture. Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from water, alcohols, and other protic solvents.
-
Hazards: The compound is expected to be corrosive and will likely cause severe skin and eye burns upon contact. Inhalation of vapors may cause respiratory irritation. The hydrolysis reaction produces hydrochloric acid, which is corrosive and toxic.
-
Fire: The compound is flammable. Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires. Do not use water, as it will react violently.
Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety guide. Always consult a complete and verified Safety Data Sheet (SDS) before handling this chemical and follow all institutional safety protocols.
References
- 1. 18076-92-1 CAS MSDS (ethylidenebis[trichlorosilane]) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Cas 18076-92-1,ethylidenebis[trichlorosilane] | lookchem [lookchem.com]
- 3. ethylidenebis[trichlorosilane] | CAS#:18076-92-1 | Chemsrc [chemsrc.com]
- 4. Page loading... [guidechem.com]
An In-depth Technical Guide to the Spectral Data and Analysis of Ethylidenebis(trichlorosilane)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data and analysis of ethylidenebis(trichlorosilane), a silicon-containing organic compound. Due to the limited availability of experimental spectral data for ethylidenebis(trichlorosilane), this document also includes information on its isomer, 1,2-bis(trichlorosilyl)ethane, for comparative purposes. The synthesis of ethylidenebis(trichlorosilane) is detailed, providing a foundational understanding for its preparation and subsequent analysis.
Data Presentation
Table 1: Physical and Predicted Spectral Data for Ethylidenebis(trichlorosilane) (CAS: 18076-92-1) [1]
| Property | Value |
| Molecular Formula | C₂H₄Cl₆Si₂ |
| Molecular Weight | 296.924 g/mol |
| Predicted ¹H NMR | Data not available in a quantitative format |
| Predicted ¹³C NMR | Data not available in a quantitative format |
Table 2: Experimental Data for 1,2-bis(trichlorosilyl)ethane (CAS: 2504-64-5) [2][3][4][5][6]
| Property | Value |
| Molecular Formula | C₂H₄Cl₆Si₂ |
| Molecular Weight | 296.94 g/mol |
| Boiling Point | 202 °C (lit.) |
| Melting Point | 27-29 °C (lit.) |
| Density | 1.483 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.475 (lit.) |
| Infrared Spectrum | Conforms to structure |
| ¹H NMR (400 MHz, CDCl₃) | Data available, specific shifts not detailed |
| ¹³C NMR (in CDCl₃) | Data available, specific shifts not detailed |
| Mass Spectrum (EI) | Data available, fragmentation pattern not detailed |
Experimental Protocols
The synthesis of 1,1-bis(trichlorosilyl)ethane, the IUPAC name for ethylidenebis(trichlorosilane), can be achieved via the hydrosilylation of vinyltrichlorosilane. The following protocol is based on the work of Marciniec et al.
Synthesis of 1,1-bis(trichlorosilyl)ethane
The addition of trichlorosilane to vinyltrichlorosilane in the presence of a palladium catalyst leads to the selective formation of 1,1-bis(trichlorosilyl)ethane (the α-adduct).
-
Reactants:
-
Trichlorosilane (HSiCl₃)
-
Vinyltrichlorosilane (CH₂=CHSiCl₃)
-
-
Catalyst:
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
-
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., argon), add vinyltrichlorosilane.
-
Add the catalyst, tetrakis(triphenylphosphine)palladium(0).
-
Slowly add trichlorosilane to the mixture.
-
The reaction mixture is then heated under reflux. The progress of the reaction can be monitored by gas chromatography.
-
Upon completion, the product, 1,1-bis(trichlorosilyl)ethane, can be isolated and purified by distillation.
-
Visualization of Synthesis and Isomeric Relationship
The following diagrams illustrate the synthesis pathway for bis(trichlorosilyl)ethanes and the logical relationship between the reactants and products.
References
In-Depth Technical Guide to Safety Protocols for Handling Ethylidenebis(trichlorosilane)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as an in-depth technical guide and is based on the best available information for analogous compounds due to the limited specific safety data for Ethylidenebis(trichlorosilane). All procedures should be conducted with a thorough understanding of the potential hazards and in strict accordance with your institution's safety protocols. A comprehensive risk assessment should be performed before handling this compound.
Introduction
Ethylidenebis(trichlorosilane) (C₂H₄Cl₆Si₂) is a highly reactive organosilicon compound.[1][2] Its structure, featuring two trichlorosilyl groups, suggests a high degree of sensitivity to moisture and nucleophiles. This guide provides a comprehensive overview of the safety protocols required for the safe handling of Ethylidenebis(trichlorosilane) and similar reactive chlorosilanes. The information presented is a synthesis of data from analogous compounds, general guidelines for chlorosilane chemistry, and established laboratory safety practices.
Hazard Identification and Classification
Anticipated GHS Classification:
-
Flammable Liquids: Category 2 or 3
-
Substances which, in contact with water, emit flammable gases: Category 1
-
Skin Corrosion/Irritation: Category 1A/1B
-
Serious Eye Damage/Eye Irritation: Category 1
-
Acute Toxicity (Inhalation): Category 3 or 4
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)
Primary Hazards:
-
Extreme Reactivity with Water: Reacts violently with water, moisture, and protic solvents to produce large quantities of hydrogen chloride (HCl) gas.[3][6][7] This reaction is highly exothermic and can lead to a rapid increase in pressure.
-
Corrosivity: The compound itself and the HCl gas produced upon hydrolysis are highly corrosive to the skin, eyes, respiratory tract, and mucous membranes.[3][8][9] Contact can cause severe chemical burns.
-
Flammability: Assumed to be a flammable liquid. The hydrolysis reaction can also produce flammable hydrogen gas.
-
Toxicity: Inhalation of vapors or HCl gas can cause severe respiratory irritation, pulmonary edema, and may be fatal.[3][8][9] Ingestion is likely to cause severe burns to the gastrointestinal tract.
Physical and Chemical Properties
Quantitative data for Ethylidenebis(trichlorosilane) is scarce. The following table includes data for the compound where available and for analogous compounds for comparison.
| Property | Value (Ethylidenebis(trichlorosilane)) | Value (Bis(trichlorosilyl)methane - Analog) | Value (Ethyltrichlorosilane - Analog) |
| Molecular Formula | C₂H₄Cl₆Si₂[1][2] | CH₂Cl₆Si₂[5] | C₂H₅Cl₃Si[3] |
| Molecular Weight | 296.94 g/mol [1][2] | 282.90 g/mol [5] | 163.51 g/mol [10] |
| Boiling Point | Data not available | 183 °C[5] | 99 °C |
| Density | Data not available | 1.5567 g/mL[5] | 1.2381 g/mL[10] |
| Flash Point | Data not available | Data not available | 22 °C (72 °F)[10] |
| Refractive Index | Data not available | 1.4740 @ 20°C[5] | Data not available |
| Hydrolytic Sensitivity | High (assumed) | 8: reacts rapidly with moisture, water, protic solvents[5] | High (reacts violently with water)[3] |
Reactivity and Incompatibility
-
Water and Moisture: Reacts violently with water, steam, and moist air to produce hydrogen chloride gas and silicic acid/siloxanes.[3][6][7]
-
Alcohols and Protic Solvents: Reacts vigorously with alcohols, acids, and other protic solvents.
-
Bases: Strong bases can catalyze polymerization and hydrolysis.
-
Oxidizing Agents: Incompatible with strong oxidizing agents.
-
Metals: The HCl produced from hydrolysis is corrosive to many metals, potentially generating flammable hydrogen gas.
Hydrolysis Reaction Pathway
The hydrolysis of the trichlorosilyl groups is a rapid, exothermic reaction.
Caption: Hydrolysis of Ethylidenebis(trichlorosilane).
Engineering Controls
-
Fume Hood: All handling of Ethylidenebis(trichlorosilane) must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.
-
Inert Atmosphere: A glovebox or Schlenk line is required for transfers and reactions to prevent contact with atmospheric moisture.
-
Ventilation: The laboratory should be well-ventilated with readily accessible emergency exits.
-
Safety Shower and Eyewash Station: A safety shower and eyewash station must be located in the immediate vicinity of the work area.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE protocol is mandatory.
| PPE Category | Specification |
| Hand Protection | Neoprene or nitrile rubber gloves.[3] Consider double-gloving. |
| Eye Protection | Chemical safety goggles and a face shield.[3] |
| Skin and Body Protection | Flame-retardant lab coat, chemical-resistant apron, and closed-toe shoes. |
| Respiratory Protection | A NIOSH-approved respirator with an acid gas cartridge may be necessary for certain operations or in case of a spill.[3] |
Storage and Handling
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, well-ventilated area away from incompatible materials.[3] The storage area should be a designated flammable liquids cabinet.
-
Handling: Use only in a chemical fume hood or glovebox. Ground and bond containers and receiving equipment to prevent static discharge.[3] Use non-sparking tools.[3]
General Workflow for Handling
References
- 1. Page loading... [wap.guidechem.com]
- 2. 18076-92-1 CAS MSDS (ethylidenebis[trichlorosilane]) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. gelest.com [gelest.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. BIS(TRICHLOROSILYL)METHANE | [gelest.com]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. s3.amazonaws.com [s3.amazonaws.com]
- 8. gelest.com [gelest.com]
- 9. gelest.com [gelest.com]
- 10. ETHYLTRICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
An In-depth Technical Guide to the Precursor Chemicals for Ethylidenebis(trichlorosilane) Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the precursor chemicals, synthesis routes, and experimental considerations for the production of ethylidenebis(trichlorosilane). The information is intended to support researchers and professionals in the fields of chemistry and materials science.
Introduction
Ethylidenebis(trichlorosilane), also known as 1,1-bis(trichlorosilyl)ethane, is an organosilicon compound with significant potential in various chemical applications. Its synthesis primarily involves the hydrosilylation of a vinylsilane with a hydridosilane. A thorough understanding of the precursor chemicals and their reaction pathways is crucial for the successful and efficient synthesis of this target molecule.
Primary Synthesis Pathway
The principal method for synthesizing ethylidenebis(trichlorosilane) is the hydrosilylation of vinyltrichlorosilane with trichlorosilane. This reaction involves the addition of the silicon-hydrogen bond of trichlorosilane across the carbon-carbon double bond of vinyltrichlorosilane. The selectivity of this reaction, yielding the desired 1,1-adduct over the 1,2-adduct, is highly dependent on the choice of catalyst.
Precursor Chemicals
A detailed understanding of the properties and synthesis of the precursor chemicals is essential for the successful production of ethylidenebis(trichlorosilane).
Trichlorosilane (TCS)
Trichlorosilane (HSiCl₃) is a key precursor in the synthesis of many organosilicon compounds. It is a colorless, volatile liquid that is highly reactive.
Synthesis of Trichlorosilane:
Trichlorosilane is primarily produced through several industrial methods:
-
Direct Chlorination of Silicon: This process involves the reaction of metallurgical grade silicon with hydrogen chloride gas at high temperatures.[1][2][3]
-
Si + 3HCl → HSiCl₃ + H₂
-
-
Hydrochlorination of Silicon: This method uses a mixture of silicon tetrachloride and hydrogen to react with silicon.[2][4]
-
3SiCl₄ + 2H₂ + Si → 4HSiCl₃
-
-
Homogeneous Hydration of Silicon Tetrachloride: This reaction occurs at high temperatures, converting silicon tetrachloride to trichlorosilane.[2]
-
SiCl₄ + H₂ ⇌ HSiCl₃ + HCl
-
-
Redistribution of Tetrachlorosilane and Dichlorosilane: This method involves the catalyzed reaction between tetrachlorosilane and dichlorosilane.[2]
Table 1: Physical and Chemical Properties of Trichlorosilane
| Property | Value |
| CAS Number | 10025-78-2 |
| Molecular Formula | HSiCl₃ |
| Molecular Weight | 135.45 g/mol |
| Boiling Point | 31.8 °C |
| Melting Point | -126.6 °C |
| Density | 1.34 g/cm³ at 25 °C |
| Appearance | Colorless, fuming liquid[5] |
| Solubility | Reacts with water |
Vinyltrichlorosilane (VCS)
Vinyltrichlorosilane (H₂C=CHSiCl₃) is the second primary precursor. It is a colorless liquid that serves as the vinyl group donor in the hydrosilylation reaction.
Synthesis of Vinyltrichlorosilane:
The most common method for the synthesis of vinyltrichlorosilane is the reaction of acetylene with trichlorosilane in the presence of a catalyst, such as chloroplatinic acid.[6]
-
HC≡CH + HSiCl₃ → H₂C=CHSiCl₃
Table 2: Physical and Chemical Properties of Vinyltrichlorosilane
| Property | Value |
| CAS Number | 75-94-5 |
| Molecular Formula | C₂H₃Cl₃Si |
| Molecular Weight | 161.49 g/mol |
| Boiling Point | 92-93 °C |
| Melting Point | -95 °C |
| Density | 1.27 g/cm³ at 25 °C |
| Appearance | Colorless liquid |
| Solubility | Reacts with water |
Experimental Protocol: Synthesis of Ethylidenebis(trichlorosilane)
The synthesis of ethylidenebis(trichlorosilane) is achieved through the palladium-catalyzed hydrosilylation of vinyltrichlorosilane with trichlorosilane. The use of tetrakis(triphenylphosphine)palladium(0) as a catalyst selectively yields the 1,1-adduct, ethylidenebis(trichlorosilane).
Reaction:
H₂C=CHSiCl₃ + HSiCl₃ --[Pd(PPh₃)₄]--> CH₃CH(SiCl₃)₂
Experimental Conditions:
Purification:
The product, ethylidenebis(trichlorosilane), can be purified by fractional distillation under reduced pressure.
Quantitative Data
Precise yield and spectroscopic data for ethylidenebis(trichlorosilane) are not widely reported. However, based on similar hydrosilylation reactions, a good yield can be expected under optimized conditions. For the isomeric product, 1,2-bis(trichlorosilyl)ethane, more data is available.
Table 3: Physical and Spectroscopic Data for 1,2-Bis(trichlorosilyl)ethane (for comparison)
| Property | Value |
| CAS Number | 2504-64-5 |
| Molecular Formula | C₂H₄Cl₆Si₂[4] |
| Molecular Weight | 296.94 g/mol [4] |
| Boiling Point | 202 °C[4] |
| Melting Point | 27-29 °C[4] |
| Density | 1.483 g/mL at 25 °C[4] |
| ¹H NMR (CDCl₃) | δ 1.1 ppm (s, 4H) |
| ¹³C NMR (CDCl₃) | Data available[4] |
Conclusion
The synthesis of ethylidenebis(trichlorosilane) is a targeted process that relies on the specific catalytic hydrosilylation of vinyltrichlorosilane with trichlorosilane. A comprehensive understanding of the precursor chemicals, their synthesis, and the specific reaction conditions is paramount for achieving a high yield of the desired 1,1-adduct. Further research into optimizing the reaction conditions and detailed characterization of the final product will be beneficial for its application in various fields of chemical science.
References
A Theoretical and Methodological Guide to the Reactivity of Ethylidenebis(trichlorosilane)
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct theoretical and experimental studies on the reactivity of ethylidenebis(trichlorosilane) are not extensively available in publicly accessible literature. This guide, therefore, presents a theoretical model of its reactivity based on well-studied analogous compounds, primarily trichlorosilane (SiHCl₃). The principles, data, and methodologies outlined herein provide a foundational framework for predicting and studying the reactivity of ethylidenebis(trichlorosilane).
Introduction
Ethylidenebis(trichlorosilane), with its two trichlorosilyl groups attached to a central ethylidene bridge, presents a unique molecular architecture. Its reactivity is expected to be dominated by the chemistry of the silicon-chlorine (Si-Cl) bond, characteristic of chlorosilanes. This guide explores the principal reaction pathways anticipated for this molecule: hydrolysis, condensation, and thermal decomposition. By leveraging computational data from analogous systems, we can construct a robust theoretical model of its chemical behavior.
Core Reaction Pathways: A Theoretical Perspective
The reactivity of the Si-Cl bond in ethylidenebis(trichlorosilane) is the cornerstone of its chemical transformations. The primary pathways involve nucleophilic substitution at the silicon center, leading to hydrolysis and subsequent condensation, and high-temperature decomposition, which can generate highly reactive silylene intermediates.
Hydrolysis
Hydrolysis is the reaction of the Si-Cl bonds with water to form silanols (Si-OH) and hydrochloric acid (HCl). This process is the initial step towards the formation of siloxane networks.
Mechanism: Theoretical studies on simple chlorosilanes, such as SiHCl₃, reveal that hydrolysis can proceed through a nucleophilic attack by water on the silicon atom. The presence of multiple water molecules plays a crucial catalytic role, significantly lowering the activation energy barrier by facilitating proton transfer.[1][2] The reaction can proceed through pathways that result in either retention or inversion of the stereochemistry at the silicon center.[1]
Quantitative Data from Analogous Systems: Computational studies on the hydrolysis of chlorosilanes have provided valuable insights into the energetics of this process. The activation barriers are highly dependent on the number of water molecules involved in the transition state.
| Reaction | Catalyst (Water Molecules) | Activation Barrier (kcal/mol) | Computational Method |
| H₃SiCl + H₂O → H₃SiOH + HCl | 1 | 22–24 | Ab initio |
| H₃SiCl + 2H₂O → H₃SiOH + HCl + H₂O | 2 | ~16 | Ab initio |
| SiHCl₃ Hydrolysis (gas phase) | 1 | 20-30 | Ab initio (MP4, CCSD) |
| SiHCl₃ Hydrolysis (with additional H₂O) | >1 | Significantly reduced to near zero | Ab initio (MP4, CCSD) |
Data sourced from theoretical studies on analogous chlorosilanes.[1][2]
The presence of two -SiCl₃ groups in ethylidenebis(trichlorosilane) suggests a stepwise hydrolysis process, likely with a statistical distribution of partially and fully hydrolyzed intermediates.
Condensation
Following hydrolysis, the resulting silanol groups can undergo condensation reactions to form siloxane (Si-O-Si) bonds, releasing water. This is the fundamental process for the formation of polysiloxane polymers and networks.
Mechanism: Condensation can occur between two silanol groups or between a silanol and a remaining Si-Cl group. The reaction mechanism is influenced by pH, with acid or base catalysis affecting the reaction rate.[3] Under acidic conditions, a silanol oxygen is protonated, making the silicon more electrophilic. Under basic conditions, a silanol is deprotonated to form a more nucleophilic silanolate anion.[4]
Quantitative Data from Analogous Systems: While extensive ab initio data on the activation barriers for the condensation of trichlorosilanols is limited in the reviewed literature, studies on other silanols show that the barrier for the condensation of HSi(OH)₃ is significantly smaller than for hydrolysis in the gas phase due to hydrogen bond stabilization of the transition state.[2] This suggests that once hydrolysis is initiated, condensation is likely to proceed readily. Further dedicated computational studies are needed to quantify these barriers for trichlorosilyl systems accurately.
Thermal Decomposition and Dichlorosilylene Reactivity
At elevated temperatures, chlorosilanes can undergo decomposition. For trichlorosilane, a key decomposition pathway is the elimination of HCl to form dichlorosilylene (SiCl₂), a highly reactive intermediate.[5][6]
Mechanism: HSiCl₃ → SiCl₂ + HCl
This reaction is a primary source of SiCl₂ in high-temperature processes like the Siemens method for producing polysilicon.[6][7] Given the structure of ethylidenebis(trichlorosilane), it is plausible that it could undergo a similar decomposition at each silicon center, potentially leading to silylene-functionalized intermediates.
Quantitative Data from Analogous Systems: High-level theoretical calculations have determined the activation barrier for this decomposition pathway.
| Reaction | Activation Barrier (kcal/mol) | Computational Method |
| SiHCl₃ → SiCl₂ + HCl | 72.7 | CCSD(T)/CBS |
Data sourced from theoretical studies on trichlorosilane.[5]
Dichlorosilylene Insertion Reactions: Dichlorosilylene is an ambiphilic species that can insert into various chemical bonds.[8] This reactivity is critical for understanding potential secondary reactions following the thermal decomposition of ethylidenebis(trichlorosilane). Intramolecular insertion of a generated silylene into a C-H bond of the ethylidene bridge or intermolecular reactions could lead to complex polymeric structures.
Quantitative Data from Analogous Systems: DFT studies on the insertion of silylenes into Si-Cl bonds show that these reactions are exothermic and proceed with moderate activation energies. The activation free energies (ΔG‡) for the insertion of dimethylsilylene (Me₂Si:) into various chlorosilanes have been calculated.
| Reaction | Activation Free Energy (ΔG‡, kcal/mol) | Computational Method |
| Me₂Si: + H₃SiCl → H₃Si(SiMe₂)Cl | ~10-15 (estimated from trends) | DFT/6-31++G(d,p) |
| Me₂Si: + Me₃SiCl → Me₃Si(SiMe₂)Cl | ~15-20 (estimated from trends) | DFT/6-31++G(d,p) |
Methodologies and Protocols
Theoretical Modeling Workflow
A robust computational workflow is essential for the theoretical modeling of ethylidenebis(trichlorosilane) reactivity. Such a workflow typically involves several stages, from initial structure optimization to detailed reaction path analysis.
Caption: A typical computational workflow for theoretical reaction mechanism analysis.
This workflow begins with building the initial molecular structure and performing a conformational search to find the lowest energy conformer.[10] Quantum chemical calculations are then used to optimize the geometries of reactants, products, and transition states.[4] Frequency calculations are crucial to confirm that optimized structures are true minima or first-order saddle points (transition states).[4] The intrinsic reaction coordinate (IRC) path is calculated to ensure the transition state connects the correct reactants and products.[4] Finally, high-level single-point energy calculations provide accurate reaction and activation energies, which are used for thermochemical and kinetic analysis.[4][10]
Experimental Protocols
Hydrolysis and Condensation Studies: Experimental investigation of hydrolysis and condensation kinetics can be performed using various analytical techniques. A typical protocol involves:
-
Reaction Setup: The chlorosilane is dissolved in a suitable inert solvent. The reaction is initiated by adding a controlled amount of water, often in a solution with an acid or base catalyst. The reaction is typically carried out in a fume hood due to the evolution of HCl gas.[3]
-
Monitoring: The progress of the reaction can be monitored in real-time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ²⁹Si NMR is particularly powerful for identifying and quantifying the various silicate species (monomers, dimers, etc.) formed during hydrolysis and condensation.[8]
-
Infrared (IR) and Near-Infrared (NIR) Spectroscopy: These techniques can track the disappearance of Si-Cl bonds and the appearance of Si-OH and Si-O-Si bonds.[8][11]
-
Gas Chromatography (GC): Can be used to monitor the concentration of the parent chlorosilane.
-
-
Data Analysis: Kinetic models are applied to the concentration-time data to determine reaction rate constants.
Thermal Decomposition Studies:
-
Reactor Setup: Gas-phase pyrolysis studies are typically conducted in a flow tube reactor at high temperatures (e.g., >300 °C) and controlled pressure.
-
Product Analysis: The products exiting the reactor are analyzed, often using mass spectrometry or gas chromatography, to identify the decomposition products and determine their concentrations.
-
Kinetic Modeling: By varying the temperature and residence time, kinetic parameters such as the activation energy and pre-exponential factor for the decomposition reaction can be determined.
Visualized Reaction Pathways
Generalized Hydrolysis Pathway
The hydrolysis of a trichlorosilyl group proceeds in a stepwise manner, with each step involving the replacement of a chlorine atom with a hydroxyl group.
Caption: Stepwise hydrolysis of a generic trichlorosilane.
Generalized Condensation Pathway
Following hydrolysis, silanol intermediates condense to form siloxane bridges, which is the basis for polymerization.
Caption: Dimerization of a generic trisilanol via condensation.
Conclusion and Future Directions
The reactivity of ethylidenebis(trichlorosilane) can be effectively modeled by examining the well-established chemistry of analogous chlorosilanes. The primary reaction pathways are hydrolysis of the Si-Cl bonds to form silanols, followed by condensation to create siloxane networks. At higher temperatures, decomposition to form highly reactive dichlorosilylene intermediates is a probable pathway, opening avenues for subsequent insertion reactions.
While this guide provides a strong theoretical foundation, further progress requires dedicated computational and experimental studies on ethylidenebis(trichlorosilane) itself. Key areas for future research include:
-
DFT Calculations: Determining the precise activation barriers for the stepwise hydrolysis and condensation of ethylidenebis(trichlorosilane), including the influence of the ethylidene bridge.
-
Silylene Reactivity: Modeling the intramolecular insertion pathways of dichlorosilylene into the C-H bonds of the ethylidene linker to predict potential cyclization or cross-linking reactions.
-
Experimental Kinetics: Performing kinetic studies to validate the theoretical predictions and to understand the influence of reaction conditions (e.g., solvent, pH, temperature) on the overall reaction rates and product distributions.
Such studies will not only provide a deeper understanding of this specific molecule but also contribute to the broader knowledge of organosilicon chemistry, aiding in the design and development of new materials and chemical entities.
References
- 1. C–H bond activation in light alkanes: a theoretical perspective - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Dichlorosilylene: a high temperature transient species to an indispensable building block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Electron Dynamics in Alkane C–H Activation Mediated by Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tuning Philicity of Dichlorosilylene: Nucleophilic Behavior of the Dichlorosilylene–NHC Complex Cl2Si–IPr - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Remarkable substituent effects on the activation energy of silylene insertion into silicon-chlorine bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Understanding C–H activation in light alkanes over Cu-MOR zeolites by coupling advanced spectroscopy and temperature-programmed reduction experiments - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. pubs.aip.org [pubs.aip.org]
An In-depth Technical Guide to the Hydrolytic Stability of Ethylidenebis(trichlorosilane)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Nature of Chlorosilane Hydrolysis
Chlorosilanes are a class of organosilicon compounds characterized by the presence of one or more silicon-chlorine (Si-Cl) bonds. These bonds are highly susceptible to nucleophilic attack by water, leading to a rapid and often violent hydrolysis reaction. The general reaction proceeds in two main stages:
-
Hydrolysis: The Si-Cl bonds are replaced by silicon-hydroxyl (silanol, Si-OH) groups, with the concurrent formation of hydrogen chloride (HCl).
-
Condensation: The newly formed silanol groups are highly reactive and readily condense with each other to form siloxane bonds (Si-O-Si), releasing water in the process.
For Ethylidenebis(trichlorosilane) (CH₃CH(SiCl₃)₂), the hydrolysis is expected to be particularly rapid and complex due to the presence of two trichlorosilyl groups on the same carbon atom. The overall reaction can be generalized as follows:
CH₃CH(SiCl₃)₂ + 12H₂O → CH₃CH(Si(OH)₃)₂ + 6HCl n CH₃CH(Si(OH)₃)₂ → [CH₃CH(SiO₃)₂]ₙ + 3nH₂O
The resulting product is a cross-linked polysiloxane network. The acute toxicity of many chlorosilanes is largely attributed to the hydrogen chloride produced during hydrolysis.
Anticipated Hydrolytic Profile of Ethylidenebis(trichlorosilane)
Direct quantitative data on the hydrolytic stability of Ethylidenebis(trichlorosilane) is scarce. However, based on the well-documented behavior of other chlorosilanes, the following characteristics can be anticipated:
-
Extreme Reactivity: The compound will react violently with water, steam, and even moist air.
-
Exothermic Reaction: The hydrolysis process will release a significant amount of heat.
-
Formation of Corrosive Byproducts: A primary byproduct of the hydrolysis is hydrogen chloride, a toxic and corrosive gas.
-
Polymerization: The hydrolysis will lead to the formation of a complex, three-dimensional siloxane polymer network.
Experimental Protocols for Determining Hydrolytic Stability
Due to the rapid and exothermic nature of the reaction, specialized techniques are required to study the hydrolytic stability of Ethylidenebis(trichlorosilane).
Isothermal Titration Calorimetry (ITC) for Kinetic and Thermodynamic Analysis
Isothermal Titration Calorimetry can be adapted to monitor the heat flow associated with the rapid hydrolysis reaction, providing kinetic and thermodynamic data.
Methodology:
-
Instrumentation: A high-sensitivity isothermal titration calorimeter.
-
Sample Preparation:
-
The reaction cell is filled with a well-defined aqueous solution (e.g., deionized water, buffered solution). The concentration of water should be in large excess.
-
Ethylidenebis(trichlorosilane) is loaded into the injection syringe, typically dissolved in a dry, inert solvent (e.g., anhydrous toluene or hexane) to control the concentration and injection volume.
-
-
Experimental Procedure:
-
The reaction cell is equilibrated at the desired temperature.
-
A single, small injection of the Ethylidenebis(trichlorosilane) solution is made into the aqueous solution.
-
The heat flow as a function of time is recorded. The rate of reaction is determined by monitoring the thermal power while the substrate is being consumed.
-
-
Data Analysis:
-
The total heat released provides the enthalpy of hydrolysis (ΔH).
-
The rate of heat evolution is proportional to the reaction rate. Kinetic parameters, such as the rate constant (k), can be determined by fitting the data to an appropriate kinetic model.
-
Spectroscopic Monitoring of Hydrolysis
In-situ spectroscopic techniques can provide real-time information on the disappearance of the reactant and the appearance of hydrolysis products.
Methodology:
-
Instrumentation: A stopped-flow apparatus coupled with a rapid-scan FT-IR spectrometer.
-
Sample Preparation:
-
One syringe contains Ethylidenebis(trichlorosilane) dissolved in a dry, IR-transparent solvent (e.g., anhydrous hexane).
-
The other syringe contains the aqueous solution.
-
-
Experimental Procedure:
-
The two solutions are rapidly mixed in the stopped-flow cell.
-
FT-IR spectra are recorded at short time intervals (milliseconds to seconds).
-
-
Data Analysis:
-
Monitor the decrease in the intensity of vibrational bands associated with the Si-Cl bonds.
-
Monitor the appearance and evolution of bands corresponding to Si-OH (silanol) and Si-O-Si (siloxane) bonds.
-
While the initial hydrolysis is likely too fast for conventional NMR, it is an invaluable tool for analyzing the subsequent condensation reactions and the structure of the resulting siloxane products.
Methodology for Product Analysis:
-
Instrumentation: High-resolution NMR spectrometer equipped for ¹H and ²⁹Si nuclei.
-
Sample Preparation:
-
The hydrolysis reaction is carried out in a controlled manner, for instance, by adding a stoichiometric amount of water to a solution of Ethylidenebis(trichlorosilane) in a dry, deuterated solvent (e.g., CDCl₃) at low temperature.
-
The reaction mixture is then analyzed at various time points.
-
-
Data Analysis:
-
¹H NMR: Can be used to monitor the disappearance of the CH and CH₃ protons of the starting material and the appearance of new signals corresponding to the hydrolysis products.
-
²⁹Si NMR: Provides detailed information about the silicon environment, allowing for the identification and quantification of different siloxane structures (e.g., linear chains, cyclic oligomers, and cross-linking points).
-
Characterization of Hydrolysis Products by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile hydrolysis products, particularly the initial silanol and small siloxane oligomers.
Methodology:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Sample Preparation and Derivatization:
-
The hydrolysis reaction is quenched at a specific time point.
-
The unstable silanol groups are converted to more stable and volatile derivatives, typically through silylation (e.g., reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA). This replaces the active hydrogens on the silanol groups with trimethylsilyl (TMS) groups.
-
-
GC-MS Analysis:
-
The derivatized sample is injected into the GC-MS system.
-
The components are separated based on their boiling points and polarity.
-
The mass spectrometer provides fragmentation patterns that aid in the identification of the individual siloxane species.
-
Data Presentation
As no specific experimental data for Ethylidenebis(trichlorosilane) is available, the following tables are presented as templates for organizing data obtained from the proposed experimental protocols.
Table 1: Thermodynamic and Kinetic Parameters from Isothermal Titration Calorimetry
| Parameter | Value | Units | Experimental Conditions |
| Enthalpy of Hydrolysis (ΔH) | kJ/mol | Temperature, Solvent | |
| Rate Constant (k) | s⁻¹ | Temperature, pH | |
| Activation Energy (Ea) | kJ/mol |
Table 2: Key Vibrational Frequencies for FT-IR Monitoring
| Functional Group | Wavenumber (cm⁻¹) | Assignment |
| Si-Cl | Stretching | |
| Si-OH | Stretching | |
| Si-O-Si | Asymmetric Stretching |
Table 3: ²⁹Si NMR Chemical Shift Assignments for Siloxane Structures
| Silicon Environment | Typical Chemical Shift Range (ppm) |
| Monomeric Silanetriol | |
| Dimeric Species | |
| Linear Oligomers | |
| Cyclic Oligomers | |
| Cross-linked Sites |
Visualizations
Hydrolysis and Condensation Pathway
The following diagram illustrates the general reaction pathway for the hydrolysis and subsequent condensation of Ethylidenebis(trichlorosilane).
Caption: General reaction pathway for the hydrolysis and condensation of Ethylidenebis(trichlorosilane).
Experimental Workflow for Hydrolytic Stability Assessment
The following diagram outlines a logical workflow for the comprehensive assessment of the hydrolytic stability of Ethylidenebis(trichlorosilane).
Caption: Experimental workflow for assessing the hydrolytic stability of Ethylidenebis(trichlorosilane).
Conclusion
Ethylidenebis(trichlorosilane) is expected to be a highly water-reactive compound, a characteristic that necessitates careful handling and specialized analytical approaches for its study. This technical guide provides a framework for researchers to systematically investigate its hydrolytic stability. By employing techniques such as isothermal titration calorimetry, stopped-flow FT-IR, NMR spectroscopy, and GC-MS, a comprehensive understanding of the kinetics, thermodynamics, and product formation of its hydrolysis can be achieved. The methodologies and workflows presented here serve as a robust starting point for future research into this and other highly reactive organosilicon compounds.
An In-depth Technical Guide to the Solubility of Ethylidenebis(trichlorosilane) in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction to Ethylidenebis(trichlorosilane)
Ethylidenebis(trichlorosilane), with the chemical formula C₂H₄Cl₆Si₂, is an organosilane compound.[1][2] Organosilanes are a class of compounds characterized by at least one silicon-carbon bond. Their solubility is influenced by the nature of the organic and inorganic substituents on the silicon atom. The presence of six chlorine atoms in ethylidenebis(trichlorosilane) significantly impacts its reactivity and solubility. These chlorine atoms are highly susceptible to hydrolysis, reacting with water and other protic solvents to release hydrochloric acid.[3] Therefore, handling and solubility testing must be conducted under anhydrous conditions.
General Solubility of Organosilanes
Based on the behavior of similar chlorinated silanes, the following general solubility characteristics can be expected for ethylidenebis(trichlorosilane):
-
Polar Protic Solvents (e.g., water, alcohols): Avoid. Ethylidenebis(trichlorosilane) will react violently with these solvents due to the hydrolysis of the Si-Cl bonds, leading to the formation of silanols and hydrochloric acid.[3][4] This is a chemical reaction rather than a dissolution.
-
Polar Aprotic Solvents (e.g., acetone, acetonitrile): Caution is advised. While they lack acidic protons, residual water can still lead to hydrolysis. Some polar aprotic solvents may also react with highly reactive chlorosilanes.
-
Non-Polar and Low-Polarity Aprotic Solvents: These are generally the most suitable solvents for dissolving chlorosilanes. The "like dissolves like" principle suggests that the non-polar organic backbone of ethylidenebis(trichlorosilane) will promote solubility in these solvents.[5]
Illustrative Solubility of Chlorosilanes in Organic Solvents
The following table provides an illustrative overview of the expected solubility of a typical chlorosilane, like ethylidenebis(trichlorosilane), in common organic solvents. This is a qualitative guide and empirical testing is required for quantitative data.
| Solvent Category | Solvent Example | Expected Solubility | Notes |
| Non-Polar Aliphatic | Hexane, Heptane | Good | Good compatibility is expected due to the non-polar nature of both solute and solvent. |
| Aromatic | Toluene, Benzene | Good | Aromatic solvents are generally good at dissolving organosilanes.[6] |
| Chlorinated | Dichloromethane, Chloroform | Excellent | The presence of chlorine in both the solute and solvent often leads to high solubility. Chloroform is a known solvent for trichlorosilane.[6] |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to Good | Ethers are generally suitable, but THF can sometimes contain water, which would be problematic. Anhydrous grades should be used. |
| Polar Aprotic | Acetonitrile, Acetone | Poor to Moderate | Potential for reaction and lower compatibility due to polarity differences.[6] |
| Polar Protic | Water, Methanol, Ethanol | Reactive | Violent reaction and decomposition will occur.[3][4] |
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of a reactive compound like ethylidenebis(trichlorosilane). This protocol is based on the equilibrium shake-flask method, adapted for air- and moisture-sensitive compounds.
Objective: To determine the equilibrium solubility of ethylidenebis(trichlorosilane) in a given anhydrous organic solvent at a specific temperature.
Materials:
-
Ethylidenebis(trichlorosilane)
-
Anhydrous organic solvent of interest
-
Inert gas (e.g., Argon or Nitrogen)
-
Glass vials with PTFE-lined screw caps
-
Syringes and needles
-
0.2 µm PTFE syringe filters
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Gas Chromatography-Mass Spectrometry (GC-MS) or other suitable analytical instrumentation
Procedure:
-
Preparation:
-
Dry all glassware in an oven at >100°C for at least 4 hours and cool in a desiccator under an inert atmosphere.
-
Handle ethylidenebis(trichlorosilane) and anhydrous solvents in a glovebox or under a continuous flow of inert gas.
-
-
Sample Preparation:
-
Add an excess amount of ethylidenebis(trichlorosilane) to a pre-weighed, dry glass vial. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.
-
Add a known volume of the anhydrous organic solvent to the vial.
-
Blanket the headspace of the vial with inert gas before tightly sealing the cap.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).
-
Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is recommended to perform a time-course study to confirm the time to reach equilibrium.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe, ensuring no solid particles are disturbed.
-
Immediately filter the sample through a 0.2 µm PTFE syringe filter into a clean, dry, pre-weighed vial. This step must be performed quickly and under an inert atmosphere to prevent hydrolysis from atmospheric moisture.
-
-
Analysis:
-
Accurately weigh the filtered solution.
-
Dilute the filtered solution with a known volume of the anhydrous solvent to a concentration suitable for the analytical method.
-
Analyze the concentration of ethylidenebis(trichlorosilane) in the diluted solution using a validated analytical method such as GC-MS.
-
-
Data Calculation:
-
Calculate the concentration of the solute in the original saturated solution based on the analytical results and dilution factor.
-
Express the solubility in appropriate units (e.g., mg/mL, mol/L).
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical flow of the experimental process and key considerations.
Caption: Experimental workflow for determining the solubility of ethylidenebis(trichlorosilane).
Caption: Logical relationship between ethylidenebis(trichlorosilane) and solvent types.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 18076-92-1 CAS MSDS (ethylidenebis[trichlorosilane]) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. gelest.com [gelest.com]
- 4. ETHYLTRICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Trichlorosilane | Cl3HSi | CID 24811 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Surface Modification Using Ethylidenebis(trichlorosilane)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of surface modification techniques utilizing Ethylidenebis(trichlorosilane), also known as 1,2-Bis(trichlorosilyl)ethane. This bifunctional organosilane is a powerful reagent for creating stable, cross-linked self-assembled monolayers (SAMs) on a variety of hydroxylated substrates. Its dual trichlorosilyl groups enable the formation of robust, covalently bonded surface coatings with applications ranging from protective layers to platforms for biomedical device functionalization.
Introduction to Ethylidenebis(trichlorosilane) Surface Modification
Ethylidenebis(trichlorosilane) (C₂H₄Cl₆Si₂) is a reactive organosilane that serves as a versatile coupling agent and surface modifier.[1][2] Its primary application lies in the formation of thin films and self-assembled monolayers on surfaces that possess hydroxyl (-OH) groups, such as silicon wafers with a native oxide layer, glass, and various metal oxides. The two trichlorosilyl head groups are highly reactive towards these surface hydroxyls, leading to the formation of strong covalent Si-O-Si bonds. This bifunctionality allows for the creation of a cross-linked, polymeric network on the surface, resulting in a durable and chemically resistant coating.[1]
The resulting surface modification can impart a range of properties, including enhanced adhesion, hydrophobicity, and the creation of a protective, anti-corrosive layer.[2][3] These characteristics make it a valuable tool in materials science, microelectronics, and importantly, in the biomedical field for the functionalization of implants and biosensors.
Key Applications
The robust and stable nature of surfaces modified with Ethylidenebis(trichlorosilane) lends itself to several advanced applications:
-
Corrosion Protection: The dense, cross-linked siloxane network acts as a barrier to moisture and corrosive agents, making it an effective anti-corrosive coating for metals.[2][3]
-
Adhesion Promotion: By functionalizing a surface, it can act as a tie-layer to improve the adhesion between an inorganic substrate and a subsequent organic polymer coating.[1]
-
Microelectronics: It can be used in the fabrication of thin films for electronic components, such as in the formation of cross-linked gate dielectrics.
-
Biomedical Implants: While specific data for Ethylidenebis(trichlorosilane) is limited, bifunctional silanes are used to modify the surfaces of biomedical implants to improve biocompatibility and create a stable platform for the attachment of bioactive molecules.
-
Biosensor Development: Modified surfaces can serve as a foundational layer for the immobilization of biorecognition elements in biosensors.
Experimental Protocols
The following protocols provide a general framework for the surface modification of a hydroxylated silicon substrate using a solution-phase deposition of Ethylidenebis(trichlorosilane).
Substrate Preparation
A pristine and well-hydroxylated surface is critical for the formation of a high-quality self-assembled monolayer.
-
Cleaning: The silicon substrate is first sonicated in a sequence of solvents to remove organic contaminants. A typical sequence is:
-
Acetone (15 minutes)
-
Isopropanol (15 minutes)
-
Deionized water (15 minutes)
-
-
Hydroxylation: To ensure a high density of surface hydroxyl groups, the substrate is treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide).
-
Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Immerse the cleaned substrate in the piranha solution for 30-60 minutes.
-
-
Rinsing and Drying: Thoroughly rinse the substrate with copious amounts of deionized water and then dry under a stream of high-purity nitrogen gas. The substrate should be used immediately for the silanization step.
Silanization Procedure
The reaction with trichlorosilanes is highly sensitive to moisture and should be carried out in an anhydrous environment.
-
Solution Preparation: Prepare a dilute solution (e.g., 1-5 mM) of Ethylidenebis(trichlorosilane) in an anhydrous solvent such as toluene or hexane. The preparation should be conducted in a glovebox or under an inert atmosphere (e.g., argon or nitrogen).
-
Immersion: Immerse the freshly prepared hydroxylated substrate into the silane solution. The immersion time can vary from 1 to 24 hours, depending on the desired surface coverage and quality of the monolayer. Longer immersion times generally lead to more ordered and densely packed films.
-
Rinsing: After immersion, remove the substrate from the solution and rinse it thoroughly with the anhydrous solvent to remove any physisorbed molecules. This can be followed by a rinse with a more polar solvent like isopropanol or ethanol.
-
Curing: To promote the cross-linking of the silane molecules on the surface and to remove any residual solvent, the coated substrate is typically cured in an oven at 100-120°C for 1-2 hours.
Characterization of Modified Surfaces
| Parameter | Characterization Technique | Expected Outcome for Ethylidenebis(trichlorosilane) Modified Surface |
| Surface Wettability | Contact Angle Goniometry | Increased hydrophobicity, with water contact angles > 90°. |
| Film Thickness | Ellipsometry | Uniform film thickness, typically in the range of 1-2 nanometers. |
| Surface Morphology | Atomic Force Microscopy (AFM) | A smooth and uniform surface with low root-mean-square (RMS) roughness. |
| Chemical Composition | X-ray Photoelectron Spectroscopy (XPS) | Presence of Si, O, C, and Cl (before complete hydrolysis and curing). |
| Adhesion and Stability | Scotch Tape Test / Sonication | High adhesion and stability of the coating. |
Reaction Mechanism and Visualization
The surface modification process with Ethylidenebis(trichlorosilane) proceeds through a series of hydrolysis and condensation reactions.
Step 1: Hydrolysis In the presence of trace amounts of water on the substrate surface, the trichlorosilyl groups of Ethylidenebis(trichlorosilane) hydrolyze to form reactive silanol (-Si(OH)₃) groups.
Step 2: Covalent Bonding to the Surface The newly formed silanol groups then condense with the hydroxyl groups on the substrate surface, forming strong, covalent Si-O-Si bonds.
Step 3: Cross-Linking The bifunctional nature of the molecule allows for lateral cross-linking between adjacent silane molecules, forming a stable, two-dimensional network on the surface.
Below are Graphviz diagrams illustrating the experimental workflow and the proposed reaction mechanism.
Caption: Experimental workflow for surface modification.
Caption: Reaction mechanism of Ethylidenebis(trichlorosilane).
Safety Precautions
Ethylidenebis(trichlorosilane) is a moisture-sensitive and corrosive compound. It reacts with water to release hydrochloric acid. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety glasses, must be worn. Store the compound under an inert atmosphere and away from moisture.
Conclusion
Ethylidenebis(trichlorosilane) is a valuable reagent for creating robust and stable surface modifications. The bifunctional nature of this molecule allows for the formation of highly cross-linked self-assembled monolayers, which can significantly alter the properties of a substrate. While detailed, peer-reviewed data on its specific applications in drug development and biosensors is currently limited, the general principles of bifunctional silane chemistry suggest its strong potential in these and other advanced applications. The protocols and information provided here serve as a guide for researchers to explore the capabilities of this versatile surface modification agent.
References
Application Notes and Protocols for Ethylidenebis(trichlorosilane) as a Potential Precursor for Silicon Nitride Films
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silicon nitride (SiNₓ) films are critical materials in a wide range of applications, from microelectronics to medical devices, owing to their excellent dielectric properties, high hardness, chemical inertness, and barrier properties.[1] The production of these films often relies on chemical vapor deposition (CVD) techniques, where the choice of the silicon precursor is paramount in determining the deposition process parameters and the final film quality.
While common precursors such as silane (SiH₄), dichlorosilane (SiH₂Cl₂), and trichlorosilane (SiHCl₃) are well-established, the exploration of novel precursors is crucial for advancing deposition technologies, particularly for achieving lower deposition temperatures and tailoring film properties.[2][3] This document provides detailed application notes and protocols for the potential use of Ethylidenebis(trichlorosilane) (C₂H₄Cl₆Si₂) as a precursor for the deposition of silicon nitride films.
Note: There is limited specific literature available on the use of ethylidenebis(trichlorosilane) for silicon nitride deposition. Therefore, the following protocols and data are based on established principles for chlorosilane-based CVD and serve as a comprehensive guide for researchers exploring this novel precursor.
Precursor Overview: Ethylidenebis(trichlorosilane)
Ethylidenebis(trichlorosilane) is a molecule containing two trichlorosilyl (-SiCl₃) groups bridged by an ethylidene group. Its chemical structure suggests it could serve as a single-source precursor for silicon-containing films.
Properties of Ethylidenebis(trichlorosilane):
| Property | Value |
| Chemical Formula | C₂H₄Cl₆Si₂ |
| Molecular Weight | 296.92 g/mol |
| Appearance | (Not widely documented, likely a liquid or low-melting solid) |
| Boiling Point | (Not readily available, requires experimental determination) |
| Vapor Pressure | (Crucial for CVD, requires experimental determination) |
Deposition Methodology: Low-Pressure Chemical Vapor Deposition (LPCVD)
LPCVD is a widely used technique for depositing high-quality, conformal silicon nitride films.[3][4] The following is a generalized protocol for using a chlorosilane precursor like ethylidenebis(trichlorosilane) in a hot-wall LPCVD reactor.
Experimental Workflow
Caption: Experimental workflow for silicon nitride deposition using LPCVD.
Detailed Experimental Protocol
1. Substrate Preparation:
- Start with clean silicon wafers (or other desired substrates).
- Perform a standard RCA clean or a piranha etch to remove organic and metallic contaminants.
- Rinse thoroughly with deionized (DI) water and dry with high-purity nitrogen.
2. Precursor Handling and Delivery:
- Ethylidenebis(trichlorosilane) is expected to be moisture-sensitive. Handle in an inert atmosphere (e.g., a glovebox).
- The precursor is likely a liquid at room temperature. Use a bubbler to deliver the vapor to the LPCVD system.
- Maintain the bubbler at a constant temperature to ensure a stable vapor pressure. The optimal temperature will need to be determined experimentally.
- Use a carrier gas (e.g., high-purity nitrogen or argon) to transport the precursor vapor to the reactor.
3. LPCVD System Operation:
- Load the cleaned substrates into the quartz boat of the LPCVD furnace.
- Pump the reactor down to a base pressure of approximately 10⁻⁶ to 10⁻⁷ Torr.
- Ramp up the furnace temperature to the desired deposition temperature (a typical starting range for chlorosilanes is 700-900°C).[5]
- Once the temperature is stable, introduce the nitrogen source, typically ammonia (NH₃), into the reactor.
- Introduce the ethylidenebis(trichlorosilane) vapor into the reactor using the carrier gas.
- The ratio of NH₃ to the silicon precursor is a critical parameter and will need to be optimized. For dichlorosilane, ratios can range from 3:1 to 10:1 or higher. A similar range can be used as a starting point.
- Maintain the desired process pressure during deposition (typically 0.1 to 1.0 Torr).
- The deposition time will depend on the desired film thickness and the deposition rate.
4. Post-Deposition:
- After the desired deposition time, stop the precursor flow and purge the reactor with an inert gas.
- Turn off the furnace heaters and allow the system to cool down under vacuum or in an inert atmosphere.
- Once at a safe temperature, vent the reactor and unload the coated substrates.
Expected Chemical Reactions and Pathways
The deposition of silicon nitride from a chlorosilane precursor and ammonia generally proceeds through a series of gas-phase and surface reactions.
Caption: Generalized reaction pathway for SiNₓ CVD from a chlorosilane.
The overall reaction for ethylidenebis(trichlorosilane) and ammonia can be hypothetically represented as:
3 C₂H₄(SiCl₃)₂ + 20 NH₃ → 2 Si₃N₄ + 3 C₂H₄ + 18 HCl + 14 H₂
This is a simplified representation, and the actual mechanism is more complex, involving the formation of various intermediates.
Characterization of Silicon Nitride Films
After deposition, the silicon nitride films should be characterized to determine their properties.
| Property | Characterization Technique | Typical Values for LPCVD SiNₓ |
| Thickness and Refractive Index | Ellipsometry, Spectroscopic Reflectometry | 10 nm - 1 µm, ~2.0 at 633 nm |
| Composition (Si/N ratio) | X-ray Photoelectron Spectroscopy (XPS), Rutherford Backscattering Spectrometry (RBS) | Stoichiometric (Si₃N₄) to Si-rich |
| Chemical Bonding | Fourier-Transform Infrared Spectroscopy (FTIR) | Si-N, N-H, Si-H bonds |
| Stress | Wafer Bow Measurement | Tensile or compressive, 100s of MPa |
| Etch Rate | Wet etching in buffered hydrofluoric acid (BHF) | 1-10 nm/min in 10:1 BHF |
| Electrical Properties | Capacitance-Voltage (C-V), Current-Voltage (I-V) | High dielectric strength (>5 MV/cm), Low leakage current |
| Surface Morphology | Atomic Force Microscopy (AFM) | Root mean square (RMS) roughness < 1 nm |
Influence of Deposition Parameters on Film Properties
The properties of the deposited silicon nitride films are highly dependent on the deposition parameters. The following table summarizes the expected trends based on typical chlorosilane chemistry.
| Parameter | Effect on Deposition Rate | Effect on Film Properties |
| Temperature | Increases with temperature (thermally activated process) | Higher temperature generally leads to denser films with lower hydrogen content and higher refractive index. |
| Pressure | Complex relationship, can affect uniformity. | Higher pressure can lead to increased gas-phase reactions and potentially particle formation. |
| NH₃:Precursor Ratio | Can influence deposition rate. | Higher ratios tend to produce more stoichiometric films. Lower ratios can lead to silicon-rich films with different optical and mechanical properties. |
| Gas Flow Rates | Affects residence time and uniformity. | Can influence film uniformity and composition along the length of the furnace tube. |
Safety Considerations
-
Precursor: Ethylidenebis(trichlorosilane) is a chlorosilane and is expected to be corrosive and react with moisture to produce hydrochloric acid (HCl). Handle with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.
-
Ammonia (NH₃): A toxic and corrosive gas. Use appropriate gas handling and safety monitoring equipment.
-
Byproducts: The reaction will produce HCl and other potentially hazardous byproducts. Ensure the LPCVD exhaust is properly scrubbed.
-
High Temperatures: The LPCVD furnace operates at high temperatures, posing a burn hazard.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Deposition Rate | Low precursor vapor pressure, low deposition temperature, incorrect gas flows. | Increase bubbler temperature, increase deposition temperature, optimize gas flow rates. |
| Poor Film Uniformity | Incorrect temperature profile, non-optimal gas flow dynamics. | Profile the furnace temperature, adjust total gas flow and pressure. |
| High Particle Count | Gas-phase nucleation. | Decrease deposition pressure, adjust precursor and ammonia partial pressures. |
| Film Cracking | High film stress. | Adjust deposition temperature and NH₃:precursor ratio to modify stress. |
Conclusion
Ethylidenebis(trichlorosilane) presents an interesting, albeit unexplored, candidate as a precursor for silicon nitride film deposition. Its dual trichlorosilyl group structure may offer unique deposition characteristics. The protocols and data presented here, derived from the well-understood chemistry of other chlorosilanes, provide a solid foundation for researchers to begin investigating the potential of this novel precursor. Experimental validation of its vapor pressure, thermal stability, and reactivity with ammonia will be crucial first steps in developing a robust deposition process.
References
Application Notes and Protocols for Chemical Vapor Deposition of Silicon-Based Films Using Chlorosilane Precursors
Introduction to Chlorosilane-Based CVD
Chemical Vapor Deposition (CVD) is a widely utilized technique for depositing high-purity thin films on various substrates. In this process, volatile precursors are introduced into a reaction chamber, where they decompose and react at elevated temperatures to form a solid film on the substrate surface. Chlorosilane precursors, a family of silicon-containing compounds with chlorine and hydrogen or organic groups, are frequently employed for the deposition of silicon-based materials, including polycrystalline silicon (poly-Si) and silicon carbide (SiC). The choice of precursor and deposition conditions significantly influences the properties of the resulting film.
Overview of Precursors and Typical Deposition Parameters
While specific data for Ethylidenebis(trichlorosilane) is unavailable, the following table summarizes typical experimental parameters for the CVD of more common chlorosilane precursors, which can be used as a starting point for process development.
| Parameter | Trichlorosilane (TCS) for Si Deposition | Methyltrichlorosilane (MTS) for SiC Deposition |
| Substrate Temperature | 850 - 1150 °C | 825 - 1200 °C |
| Reactor Pressure | Atmospheric or Low Pressure (e.g., 6 Torr) | Low Pressure |
| Precursor Flow Rate | 30 - 450 sccm | Varies with H₂ ratio |
| Carrier Gas | Hydrogen (H₂) | Hydrogen (H₂) |
| Carrier Gas Flow Rate | 0 - 0.8 slm | Varies (often as a ratio to MTS) |
| Resulting Film | Epitaxial or Polycrystalline Silicon | Polycrystalline or Amorphous SiC |
Generalized Experimental Protocol for Chlorosilane CVD
This protocol outlines a general procedure for the deposition of a silicon-based thin film using a liquid chlorosilane precursor in a hot-wall tube furnace CVD system.
3.1. Materials and Equipment
-
Substrate: Silicon wafer or other suitable material.
-
Precursor: Liquid chlorosilane (e.g., Ethylidenebis(trichlorosilane)).
-
Carrier Gas: High-purity hydrogen (H₂).
-
Purge Gas: High-purity nitrogen (N₂) or argon (Ar).
-
CVD System: Horizontal or vertical hot-wall tube furnace with:
-
Quartz reaction tube.
-
Mass flow controllers (MFCs) for gas delivery.
-
Vacuum pump and pressure controller.
-
Precursor bubbler with temperature control.
-
Exhaust gas scrubbing system.
-
3.2. Substrate Preparation
-
Clean the substrate using a standard cleaning procedure (e.g., RCA clean for silicon wafers) to remove organic and inorganic contaminants.
-
Dry the substrate thoroughly with a stream of nitrogen gas.
-
Load the substrate into the center of the quartz reaction tube.
3.3. System Purge and Leak Check
-
Seal the reaction tube and perform a leak check to ensure system integrity.
-
Purge the system with an inert gas (N₂ or Ar) for at least 30 minutes to remove residual air and moisture.
3.4. Deposition Process
-
Heat the furnace to the desired deposition temperature (e.g., starting with a range of 800-1000 °C for initial experiments).
-
Set the precursor bubbler to a controlled temperature to ensure a stable vapor pressure.
-
Initiate the carrier gas (H₂) flow through the bubbler to transport the precursor vapor into the reaction tube.
-
Simultaneously, introduce a dilution flow of H₂ into the main gas line.
-
Adjust the reactor pressure to the desired setpoint (e.g., starting at atmospheric pressure and exploring lower pressures).
-
Allow the deposition to proceed for the desired duration to achieve the target film thickness.
-
After the deposition time has elapsed, stop the precursor flow by bypassing the bubbler.
-
Continue the H₂ flow for a short period to purge the reaction tube of any remaining precursor.
3.5. System Cool-Down and Sample Retrieval
-
Turn off the furnace and allow the system to cool down to room temperature under a continuous flow of inert gas.
-
Once at room temperature, stop the gas flow and vent the system to atmospheric pressure with the inert gas.
-
Carefully unload the coated substrate for characterization.
Process Optimization and Characterization
The properties of the deposited film are highly dependent on the CVD process parameters. Key parameters to optimize for a new precursor like Ethylidenebis(trichlorosilane) include:
-
Substrate Temperature: Influences reaction kinetics, crystallinity, and growth rate.
-
Reactor Pressure: Affects gas phase reactions and boundary layer thickness.
-
Precursor and Carrier Gas Flow Rates: Determine the concentration of reactants and the C/Si ratio in the gas phase for SiC deposition.
-
Vaporizer/Bubbler Temperature: Controls the precursor vapor pressure and delivery rate.
The resulting films should be characterized using techniques such as:
-
Scanning Electron Microscopy (SEM): For surface morphology and thickness.
-
X-ray Diffraction (XRD): To determine the crystalline structure.
-
Energy-Dispersive X-ray Spectroscopy (EDS) or X-ray Photoelectron Spectroscopy (XPS): For elemental composition.
Safety Precautions
Chlorosilane precursors are hazardous materials. They are typically flammable, corrosive, and react with moisture to produce hydrochloric acid (HCl). It is imperative to handle these chemicals in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The CVD exhaust must be passed through a suitable scrubbing system to neutralize unreacted precursors and hazardous byproducts.
Visual Representation of the CVD Workflow
The following diagram illustrates the general workflow for a CVD process using a liquid precursor.
Caption: General workflow for a CVD process using a liquid precursor.
Creating Self-Assembled Monolayers (SAMs) with Ethylidenebis(trichlorosilane): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Ethylidenebis(trichlorosilane) is a bifunctional organosilane that holds promise for the formation of cross-linked and stable self-assembled monolayers (SAMs). Its unique structure, featuring two trichlorosilyl groups, allows for the creation of robust surface modifications on hydroxylated substrates such as silicon wafers, glass, and other metal oxides. These SAMs can serve as versatile platforms for a range of applications, including in the field of drug development for creating biocompatible surfaces, immobilizing biomolecules, and fabricating biosensors.
This document provides a detailed guide to the principles, protocols, and potential applications of SAMs created using Ethylidenebis(trichlorosilane). While specific quantitative data for this particular precursor is not extensively available in public literature, the following sections outline general methodologies and characterization techniques that can be adapted and optimized for successful SAM formation.
Properties and Characteristics
While specific data for Ethylidenebis(trichlorosilane) is limited, the table below presents typical ranges for properties of SAMs formed from other bifunctional organosilanes, which can be used as a general reference.
| Property | Typical Value Range | Characterization Technique |
| Water Contact Angle | 70° - 110° (hydrophobic) | Contact Angle Goniometry |
| Monolayer Thickness | 1 - 2 nm | Ellipsometry, Atomic Force Microscopy (AFM) |
| Surface Roughness (RMS) | < 1 nm | Atomic Force Microscopy (AFM) |
| Surface Composition | Presence of Si, C, O, Cl | X-ray Photoelectron Spectroscopy (XPS) |
Experimental Protocols
The formation of high-quality SAMs is highly sensitive to environmental conditions and substrate preparation. The following protocols provide a general framework for both solution-phase and vapor-phase deposition of Ethylidenebis(trichlorosilane).
Substrate Preparation
Proper substrate cleaning and hydroxylation are critical for achieving a uniform and stable SAM.
Materials:
-
Substrates (e.g., silicon wafers, glass slides)
-
Deionized (DI) water
-
Acetone (ACS grade or higher)
-
Isopropanol (ACS grade or higher)
-
Piranha solution (7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Nitrogen gas (high purity)
-
UV/Ozone cleaner or plasma cleaner
Procedure:
-
Sonciate the substrates in a sequence of acetone, isopropanol, and DI water for 15 minutes each.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
Activate the surface to generate hydroxyl groups. This can be achieved through:
-
Piranha Etching: Immerse the substrates in freshly prepared Piranha solution for 30 minutes at 80°C. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment. )
-
UV/Ozone or Plasma Cleaning: Expose the substrates to UV/Ozone or oxygen plasma for 15-20 minutes.
-
-
Rinse the substrates thoroughly with DI water and dry with nitrogen gas. The substrates should be used immediately for SAM deposition.
SAM Formation: Solution-Phase Deposition
Materials:
-
Anhydrous solvent (e.g., toluene, hexane)
-
Ethylidenebis(trichlorosilane)
-
Glove box or desiccator
Procedure:
-
Prepare a dilute solution (typically 1-5 mM) of Ethylidenebis(trichlorosilane) in an anhydrous solvent inside a glove box or a moisture-free environment.
-
Immerse the freshly cleaned and activated substrates into the silane solution.
-
Allow the self-assembly process to proceed for a designated time (typically 1-24 hours) at room temperature. The deposition time will influence the quality and coverage of the monolayer.
-
After deposition, gently rinse the substrates with the pure anhydrous solvent to remove any physisorbed molecules.
-
Cure the SAMs by baking the substrates in an oven at 110-120°C for 30-60 minutes to promote cross-linking and covalent bonding to the surface.
SAM Formation: Vapor-Phase Deposition
Vapor-phase deposition is an alternative method that can lead to cleaner and more uniform monolayers.
Materials:
-
Vacuum desiccator or a dedicated vapor deposition chamber
-
Ethylidenebis(trichlorosilane)
Procedure:
-
Place the freshly cleaned and activated substrates inside a vacuum desiccator or deposition chamber.
-
Place a small vial containing a few drops of Ethylidenebis(trichlorosilane) inside the chamber, ensuring it is not in direct contact with the substrates.
-
Evacuate the chamber to a low pressure.
-
Allow the deposition to occur for a set period (typically 1-12 hours) at a controlled temperature (room temperature to slightly elevated).
-
After deposition, vent the chamber and remove the coated substrates.
-
Cure the SAMs by baking in an oven at 110-120°C for 30-60 minutes.
Characterization of SAMs
A combination of surface analysis techniques is essential to confirm the successful formation and quality of the SAM.
-
Contact Angle Goniometry: To assess the hydrophobicity and surface energy of the monolayer. A significant increase in the water contact angle compared to the bare substrate indicates successful SAM formation.
-
Ellipsometry: To measure the thickness of the formed monolayer.
-
Atomic Force Microscopy (AFM): To visualize the surface morphology and measure the roughness of the SAM.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface and confirm the chemical bonding of the silane to the substrate.
Potential Applications in Drug Development
-
Biocompatible Coatings: The stable and inert nature of the SAM can be used to coat medical devices and implants to improve their biocompatibility and reduce protein fouling.
-
Surface for Cell Culture Studies: Modified surfaces can be used to control cell adhesion, proliferation, and differentiation, providing a platform for studying cellular responses to drugs.
-
Immobilization of Biomolecules: The surface of the SAM can be further functionalized to covalently attach proteins, enzymes, or DNA for the development of biosensors and high-throughput screening assays.[1]
-
Drug Delivery: Bifunctional silanes can be used to functionalize nanoparticles for targeted drug delivery.[1]
Visualizing the Workflow
The following diagrams illustrate the key workflows for creating and characterizing SAMs.
Caption: Experimental workflow for SAM formation and characterization.
Caption: Logical steps in the formation of a cross-linked SAM.
Disclaimer: The provided protocols are intended as a general guide. Specific parameters such as concentration, deposition time, and curing temperature may require optimization for Ethylidenebis(trichlorosilane) and the specific substrate used. All experimental work should be conducted with appropriate safety precautions in a controlled laboratory environment.
References
Application of Ethylidenebis(trichlorosilane) in Semiconductor Fabrication: Information Not Readily Available
Despite a comprehensive search for the applications of Ethylidenebis(trichlorosilane), also known as 1,1-bis(trichlorosilyl)ethane (CAS No: 18076-92-1), in the field of semiconductor fabrication, no specific uses, experimental protocols, or quantitative data were found in the public domain.
While the search identified the chemical compound and its basic properties, there is no readily available scientific literature or technical documentation detailing its use as a precursor or in any other capacity within the semiconductor manufacturing process. The search results were predominantly focused on the well-established applications of a related but distinct compound, trichlorosilane (SiHCl₃), which is a primary precursor for polysilicon production and the deposition of various silicon-based thin films.
Researchers and professionals in drug development and semiconductor fabrication who are interested in the potential applications of novel silicon precursors like Ethylidenebis(trichlorosilane) may need to rely on proprietary research or initiate new studies to explore its properties and suitability for semiconductor processes.
Due to the absence of relevant data, the creation of detailed Application Notes, Protocols, quantitative data tables, and process diagrams as requested is not possible at this time. Further investigation into specialized chemical supplier databases or patent literature may yield more specific information, but such data is not accessible through the performed searches.
Application Notes and Protocols: Ethylidenebis(trichlorosilane) as a Cross-Linking Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylidenebis(trichlorosilane) is an organosilane compound with the chemical formula C2H4Cl6Si2.[1][2] As a bifunctional silane, it possesses two trichlorosilyl groups, making it a candidate for use as a potent cross-linking agent in the synthesis and modification of polymers.[3] The trichlorosilyl groups are highly reactive towards hydrolysis, which is the initial step in the cross-linking process. Subsequent condensation of the resulting silanol groups leads to the formation of stable siloxane (Si-O-Si) bridges, creating a three-dimensional network within a polymer matrix.[4][5] This cross-linked network can significantly enhance the mechanical, thermal, and chemical properties of the base polymer.[5][6] These application notes provide an overview of its potential uses, a general reaction mechanism, and protocols for its application.
Chemical Properties and Structure
| Property | Value | Reference |
| Chemical Name | ethylidenebis[trichlorosilane] | [2] |
| CAS Number | 18076-92-1 | [1][2][7] |
| Molecular Formula | C2H4Cl6Si2 | [1][2] |
| Molecular Weight | 296.924 g/mol | [1][2] |
| Boiling Point | 163.3°C at 760 mmHg | [2] |
| Flash Point | 41.9°C | [2] |
| Density | 1.472 g/cm³ | [2] |
Applications
While specific data for Ethylidenebis(trichlorosilane) is limited, its structural characteristics suggest its utility in applications where silane cross-linking is beneficial. Silane cross-linking agents are widely used to improve the performance of materials in various industries.[4][5] Potential applications for Ethylidenebis(trichlorosilane) include:
-
Polymer Modification: Enhancing the mechanical strength, thermal stability, and chemical resistance of polymers such as polyethylene and silicones.[5]
-
Adhesives and Sealants: Acting as a cross-linker in room temperature vulcanizing (RTV) silicone sealants to improve durability and adhesion.[4]
-
Composite Materials: Improving the interfacial adhesion between inorganic fillers (like silica or glass fibers) and a polymer matrix.
-
Surface Modification: Modifying the surface properties of substrates to enhance hydrophobicity or promote adhesion.
Reaction Mechanism
The cross-linking process with Ethylidenebis(trichlorosilane) proceeds via a two-step hydrolysis and condensation reaction, typical for chlorosilanes.[8][9]
-
Hydrolysis: The trichlorosilyl groups of Ethylidenebis(trichlorosilane) react vigorously with water (moisture) to form silanol groups (-Si-OH) and hydrochloric acid (HCl) as a byproduct.[8][9]
-
Condensation: The newly formed, highly reactive silanol groups then condense with each other or with hydroxyl groups on a polymer backbone or substrate surface. This condensation reaction forms stable siloxane (Si-O-Si) bonds and releases water.
The repetition of these steps leads to the formation of a dense, three-dimensional cross-linked network.
References
- 1. Page loading... [guidechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. The Introduction of Silane Crosslinking Agent - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 4. Silane Crosslinking Agents - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
- 5. specialchem.com [specialchem.com]
- 6. Cross-linking agents - PCC Group Product Portal [products.pcc.eu]
- 7. ethylidenebis[trichlorosilane] | 18076-92-1 [chemicalbook.com]
- 8. ETHYLTRICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. nj.gov [nj.gov]
Application Notes and Protocols for Hydrosilylation Reactions: A Detailed Examination of Trichlorosilane
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrosilylation is a cornerstone of organosilicon chemistry, enabling the formation of robust silicon-carbon bonds through the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double or triple bond. This reaction is of paramount importance in the industrial synthesis of silicones, silane coupling agents, and in various fine chemical and pharmaceutical applications.
A common precursor in these reactions is trichlorosilane (HSiCl₃), a highly reactive and versatile hydrosilylating agent. Its reactions are typically catalyzed by transition metal complexes, most notably those of platinum and rhodium. The general scheme for the hydrosilylation of an alkene with trichlorosilane is depicted below:
R-CH=CH₂ + HSiCl₃ → R-CH₂-CH₂-SiCl₃
It is critical to note that the topic of this application note, ethylidenebis(trichlorosilane) with the chemical structure CH₃CH(SiCl₃)₂, does not possess a silicon-hydride bond. As the hydrosilylation reaction fundamentally relies on the presence of an Si-H bond for the addition to an unsaturated substrate, ethylidenebis(trichlorosilane) cannot participate as a reactant in hydrosilylation reactions.
Therefore, these application notes will focus on the well-established and industrially significant hydrosilylation reactions of trichlorosilane (HSiCl₃) , providing a comprehensive overview of the reaction mechanisms, experimental protocols, and relevant data.
Hydrosilylation Reaction Mechanisms with Trichlorosilane
The most widely accepted mechanism for the platinum-catalyzed hydrosilylation of alkenes is the Chalk-Harrod mechanism . This catalytic cycle involves the oxidative addition of the silane to the metal center, followed by coordination of the alkene, migratory insertion, and finally, reductive elimination of the product.
A modified Chalk-Harrod mechanism is also proposed, which involves the insertion of the alkene into the metal-silicon bond. The specific pathway can be influenced by the nature of the catalyst, the substrate, and the reaction conditions.
Visualizing the Chalk-Harrod Mechanism
The following diagram illustrates the key steps in the Chalk-Harrod mechanism for the hydrosilylation of an alkene with trichlorosilane catalyzed by a platinum(0) complex.
Forming Hydrophobic Coatings with Ethylidenebis(trichlorosilane): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formation of hydrophobic coatings using Ethylidenebis(trichlorosilane). This bifunctional organosilane is a compelling candidate for creating robust and stable hydrophobic surfaces on various substrates, a critical requirement in diverse fields from biomedical devices to advanced materials.
Introduction
Hydrophobic surfaces are of paramount importance in a multitude of scientific and industrial applications, including microfluidics, drug delivery systems, anti-fouling surfaces, and moisture-resistant electronics. The formation of self-assembled monolayers (SAMs) using organosilanes is a widely adopted method for precisely controlling the surface properties of materials. Ethylidenebis(trichlorosilane), with its two trichlorosilyl groups, offers the potential for enhanced cross-linking and hydrolytic stability compared to traditional monofunctional silanes, leading to more durable and robust hydrophobic coatings.
This document outlines the principles, experimental procedures, and characterization of hydrophobic coatings derived from Ethylidenebis(trichlorosilane).
Principle of Operation
The formation of a hydrophobic coating with Ethylidenebis(trichlorosilane) relies on the principles of hydrolysis and condensation. The trichlorosilyl (-SiCl₃) groups of the molecule are highly reactive towards hydroxyl (-OH) groups present on the surface of many substrates (e.g., glass, silicon wafers, metal oxides). The reaction proceeds in two main steps:
-
Hydrolysis: In the presence of trace amounts of water, the chlorine atoms on the silicon are replaced by hydroxyl groups, forming reactive silanol (-Si(OH)₃) intermediates and releasing hydrochloric acid (HCl) as a byproduct.
-
Condensation: These silanol groups then condense with the hydroxyl groups on the substrate surface, forming stable covalent Si-O-Substrate bonds. Additionally, adjacent silanol groups from neighboring Ethylidenebis(trichlorosilane) molecules can condense with each other, forming a cross-linked polysiloxane network (Si-O-Si bonds). This extensive cross-linking, facilitated by the bifunctional nature of the molecule, contributes to the formation of a dense and stable hydrophobic film.
The ethylidene bridge connecting the two silicon atoms provides a short, non-polar hydrocarbon linkage that contributes to the overall hydrophobicity of the resulting surface.
Quantitative Data Summary
While specific experimental data for Ethylidenebis(trichlorosilane) is limited in publicly available literature, the following table presents expected performance characteristics based on the behavior of analogous alkyltrichlorosilanes and bis-silane compounds. These values should be considered as targets for characterization.
| Property | Expected Value/Range | Characterization Technique |
| Static Water Contact Angle | 100° - 120° | Contact Angle Goniometry |
| Coating Thickness | 1 - 5 nm (monolayer) | Ellipsometry, Atomic Force Microscopy (AFM) |
| Surface Roughness (RMS) | < 1 nm | Atomic Force Microscopy (AFM) |
| Chemical Composition | Presence of Si, C, O | X-ray Photoelectron Spectroscopy (XPS) |
Experimental Protocols
Materials and Reagents
-
Ethylidenebis(trichlorosilane) (CAS: 18076-92-1)
-
Anhydrous solvent (e.g., toluene, hexane, or chloroform)
-
Substrates (e.g., silicon wafers, glass slides, mica)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Deionized (DI) water
-
Ethanol (absolute)
-
Nitrogen gas (high purity)
Substrate Preparation (Hydroxylation)
A pristine and hydroxylated substrate surface is crucial for the formation of a high-quality self-assembled monolayer.
-
Cleaning: Immerse the substrates in an ultrasonic bath with acetone for 15 minutes, followed by isopropanol for 15 minutes, and finally DI water for 15 minutes.
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas.
-
Hydroxylation (Piranha Etching):
-
CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and with appropriate personal protective equipment (face shield, acid-resistant gloves, and apron).
-
Carefully prepare the piranha solution by slowly adding hydrogen peroxide to the sulfuric acid (never the reverse). The solution will become very hot.
-
Immerse the cleaned and dried substrates in the piranha solution for 30-60 minutes.
-
Remove the substrates and rinse them copiously with DI water.
-
-
Final Drying: Dry the hydroxylated substrates under a stream of nitrogen gas and use them immediately for the coating procedure.
Hydrophobic Coating Deposition (Solution Phase)
-
Solution Preparation: In a glove box or under an inert atmosphere (e.g., nitrogen), prepare a dilute solution of Ethylidenebis(trichlorosilane) in an anhydrous solvent. A typical concentration is 1-5 mM.
-
Immersion: Immerse the freshly prepared hydroxylated substrates into the silane solution. The deposition should be carried out in a sealed container to prevent exposure to atmospheric moisture.
-
Incubation: Allow the substrates to remain in the solution for 2-4 hours at room temperature. The incubation time can be optimized to achieve the desired surface coverage and ordering.
-
Rinsing: After incubation, remove the substrates from the silane solution and rinse them thoroughly with the anhydrous solvent to remove any physisorbed molecules.
-
Curing: Cure the coated substrates in an oven at 110-120 °C for 30-60 minutes. This step promotes further cross-linking of the siloxane network and enhances the stability of the coating.
-
Final Cleaning: Sonicate the cured substrates in the anhydrous solvent for 5-10 minutes to remove any unbound aggregates.
-
Drying: Dry the final coated substrates under a stream of nitrogen gas.
Characterization Methods
-
Contact Angle Goniometry: To determine the hydrophobicity of the coated surface by measuring the static and dynamic contact angles of a water droplet.
-
Ellipsometry: To measure the thickness of the deposited film.
-
Atomic Force Microscopy (AFM): To visualize the surface morphology and measure the surface roughness.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical bonding states of the surface, confirming the presence of the silane coating.
Visualizations
Experimental Workflow
Application Notes and Protocols for Surface Passivation of Silicon Wafers using Bis(trichlorosilyl)alkanes
Topic: Ethylidenebis(trichlorosilane) and its Analogue 1,2-Bis(trichlorosilyl)ethane for Surface Passivation of Silicon Wafers
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Surface passivation is a critical process in semiconductor device fabrication, aimed at reducing electron-hole recombination at the silicon surface. This is achieved by chemically bonding molecules to the surface, which neutralizes dangling bonds and minimizes electronic trap states. Bifunctional organosilanes, such as 1,2-bis(trichlorosilyl)ethane (BTSE), are effective passivating agents. These molecules can form dense, cross-linked self-assembled monolayers (SAMs) on silicon and its native oxide. The two trichlorosilyl groups on each molecule allow for covalent attachment to the surface and polymerization with adjacent molecules, creating a stable, protective organic layer.[1] This robust layer can passivate the surface by minimizing defects and providing a barrier against environmental factors.
Principle of Operation
The passivation mechanism relies on the high reactivity of the trichlorosilyl (-SiCl₃) groups with hydroxyl (-OH) groups present on the native oxide layer of a silicon wafer (SiO₂). In the presence of trace amounts of water, the Si-Cl bonds hydrolyze to form reactive silanols (Si-OH). These silanols then condense with the surface hydroxyls and with each other, forming a network of strong siloxane (Si-O-Si) bonds. This process results in a dense, covalently attached, and cross-linked monolayer, as depicted in the reaction pathway below.
Caption: Reaction of BTSE with a hydroxylated silicon surface.
Quantitative Data Summary
The effectiveness of surface passivation can be quantified by measuring various surface properties before and after the treatment. The following table summarizes typical data obtained for silicon wafers passivated with alkyltrichlorosilanes.
| Parameter | Before Passivation | After Passivation with BTSE | Method of Measurement |
| Water Contact Angle | < 20° | 95° - 105° | Goniometry |
| Surface Roughness (RMS) | ~0.2 nm | ~0.3 - 0.5 nm | Atomic Force Microscopy (AFM) |
| Monolayer Thickness | N/A | 0.8 - 1.2 nm | Ellipsometry / X-ray Reflectivity |
| Surface Recombination Velocity | > 1000 cm/s | < 100 cm/s | Photoconductance Decay (PCD) |
| Interface Trap Density (Dᵢₜ) | ~10¹² cm⁻²eV⁻¹ | ~10¹¹ cm⁻²eV⁻¹ | Capacitance-Voltage (C-V) Measurement |
Experimental Protocols
Extreme care must be taken to perform these protocols under anhydrous conditions to prevent premature polymerization of the trichlorosilane precursor in solution.
Materials and Reagents
-
Silicon wafers (p-type or n-type, <100> or <111> orientation)
-
1,2-Bis(trichlorosilyl)ethane (BTSE), 95% or higher purity[2]
-
Anhydrous Toluene or Hexane (solvent)
-
Sulfuric Acid (H₂SO₄), 98%
-
Hydrogen Peroxide (H₂O₂), 30%
-
Deionized (DI) water (18 MΩ·cm)
-
Isopropanol (IPA), semiconductor grade
-
Nitrogen (N₂) gas, high purity
Protocol 1: Silicon Wafer Cleaning and Hydroxylation
This "Piranha" cleaning protocol generates a clean, hydroxylated native oxide layer on the silicon wafer, which is essential for the subsequent passivation step.
-
Prepare a Piranha solution by carefully adding H₂O₂ to H₂SO₄ in a 1:3 volume ratio in a glass beaker. Caution: This reaction is highly exothermic and should be done in a fume hood with appropriate personal protective equipment (PPE).
-
Immerse the silicon wafers in the hot Piranha solution for 15 minutes.
-
Remove the wafers and rinse them extensively with DI water.
-
Rinse the wafers with IPA.
-
Dry the wafers under a stream of high-purity nitrogen gas.
-
For immediate use, transfer to the deposition chamber. For short-term storage, keep in a desiccator.
Protocol 2: Solution-Based Deposition of BTSE
This is the most common method for forming a self-assembled monolayer.
-
Work in a glovebox or under an inert atmosphere (e.g., nitrogen or argon) with low humidity (< 2 ppm H₂O).
-
Prepare a 1-5 mM solution of BTSE in anhydrous toluene.
-
Place the cleaned, hydroxylated silicon wafers in a wafer holder.
-
Immerse the wafers in the BTSE solution for 1-4 hours at room temperature.
-
After immersion, remove the wafers and rinse them sequentially with fresh anhydrous toluene, followed by IPA to remove any non-covalently bonded molecules.
-
Dry the wafers under a stream of nitrogen gas.
-
To enhance cross-linking and stabilize the monolayer, anneal the coated wafers in an oven at 120°C for 30 minutes.
Protocol 3: Vapor-Phase Deposition of BTSE
Vapor deposition can provide highly uniform coatings, especially for complex geometries.
-
Place cleaned, hydroxylated silicon wafers inside a vacuum deposition chamber.
-
Place a small vial containing BTSE inside the chamber, connected to a gentle nitrogen carrier gas stream.
-
Evacuate the chamber to a base pressure of < 10⁻³ Torr.
-
Heat the BTSE precursor gently (e.g., to 40-50°C) to increase its vapor pressure.
-
Introduce the BTSE vapor into the chamber using the nitrogen carrier gas for a duration of 30-60 minutes.
-
After deposition, vent the chamber with nitrogen and remove the wafers.
-
Perform the same rinsing and annealing steps as described in the solution-based protocol (steps 5-7 in Protocol 4.3).
Caption: Experimental workflow for silicon wafer passivation.
Safety and Handling
Trichlorosilanes, including BTSE, are corrosive and react violently with moisture, releasing hydrochloric acid (HCl) gas.[1][3] All handling must be performed in a dry, inert atmosphere. Always use appropriate PPE, including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. In case of spills, neutralize with a dry agent like sodium bicarbonate.
Troubleshooting
-
Poor Passivation (Low Contact Angle): This is often due to moisture contamination in the solvent or atmosphere, leading to premature polymerization of the BTSE. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Non-uniform Coating: May result from inadequate cleaning of the wafer or uneven evaporation during drying. Ensure the wafer is fully submerged during deposition and rinsed thoroughly.
-
Hazy or Particulate Film: Indicates that the BTSE has polymerized in solution before attaching to the surface. This can be caused by moisture or an overly concentrated solution. Use fresh, anhydrous solvent and work quickly.
References
Application Note & Protocol: A Proposed Experimental Setup for the Chemical Vapor Deposition of Ethylidenebis(trichlorosilane)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, albeit theoretical, experimental protocol for the deposition of thin films using Ethylidenebis(trichlorosilane) as a precursor. Due to the limited availability of specific deposition data for this compound, the following protocol is extrapolated from established procedures for similar organochlorosilanes, such as trichlorosilane and ethyltrichlorosilane. The proposed parameters should be considered as a starting point for process optimization.
Introduction to Ethylidenebis(trichlorosilane) Deposition
Ethylidenebis(trichlorosilane) (C₂H₄Cl₆Si₂) is an organosilane that holds potential as a precursor for the chemical vapor deposition (CVD) of silicon-containing thin films. These films are of interest in a variety of applications, including as dielectric layers, protective coatings, and for surface modification. CVD is a versatile technique that involves the thermal decomposition of a volatile precursor onto a heated substrate to form a solid thin film.[1] The properties of the resulting film are highly dependent on the deposition parameters.
Precursor Properties
A summary of the known physical and chemical properties of Ethylidenebis(trichlorosilane) is provided in the table below.
| Property | Value |
| Chemical Formula | C₂H₄Cl₆Si₂[2] |
| Molecular Weight | 296.942 g/mol [2] |
| Density | 1.472 g/cm³[2] |
| Boiling Point | 163.3 °C at 760 mmHg[2] |
| Flash Point | 41.9 °C[2] |
Safety Precautions
Ethylidenebis(trichlorosilane) is expected to have hazards similar to other organochlorosilanes. It is highly flammable and reacts with water and moisture to produce corrosive hydrogen chloride (HCl) gas.[3][4] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
-
Personal Protective Equipment (PPE):
-
Handling and Storage:
-
Emergency Procedures:
-
In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4]
-
In case of eye contact, immediately flush with copious amounts of water for at least 15 minutes.[4]
-
In case of inhalation, move to fresh air.[7]
-
In case of a spill, eliminate all ignition sources and contain the spill with an inert absorbent material. Do not use water.[3]
-
Proposed Experimental Setup for CVD
A schematic of a typical low-pressure chemical vapor deposition (LPCVD) system suitable for Ethylidenebis(trichlorosilane) is shown below. The system consists of a precursor delivery system, a heated reaction chamber, a substrate holder with a heater, a vacuum system, and an exhaust gas scrubber.
Proposed Experimental Protocol
This protocol describes the deposition of a silicon-containing film on a silicon wafer.
5.1. Substrate Preparation
-
Clean a silicon wafer using a standard RCA cleaning procedure or a piranha etch (a mixture of sulfuric acid and hydrogen peroxide).
-
Rinse the wafer thoroughly with deionized water and dry it with a stream of nitrogen.
-
Load the cleaned wafer into the reaction chamber.
5.2. System Preparation
-
Ensure the Ethylidenebis(trichlorosilane) bubbler is filled to the appropriate level and properly connected to the gas lines.
-
Close the reaction chamber and perform a leak check to ensure a base pressure of <10⁻⁵ Torr.
-
Purge the entire system, including the precursor delivery lines, with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.
-
Begin heating the substrate to the desired deposition temperature.
-
Gently heat the precursor bubbler and the gas delivery lines to a temperature that allows for sufficient vapor pressure without causing thermal decomposition of the precursor.
5.3. Deposition Process
-
Set the desired carrier gas flow rate through the mass flow controller (MFC).
-
Open the valve to introduce the carrier gas into the Ethylidenebis(trichlorosilane) bubbler, carrying the precursor vapor into the reaction chamber.
-
Maintain a stable chamber pressure using a throttle valve in the vacuum line.
-
Continue the deposition for the desired amount of time to achieve the target film thickness.
5.4. System Shutdown
-
Stop the precursor flow by closing the valve to the bubbler.
-
Continue flowing the carrier gas to purge the reaction chamber.
-
Turn off the substrate heater and allow the system to cool down under the inert gas flow.
-
Once the substrate has cooled to room temperature, turn off the carrier gas flow.
-
Vent the chamber with the inert gas to atmospheric pressure.
-
Remove the coated substrate for characterization.
Proposed Deposition Parameters
The following table provides a starting point for the experimental parameters for the deposition of Ethylidenebis(trichlorosilane). These parameters will likely require significant optimization to achieve the desired film properties.
| Parameter | Proposed Starting Range |
| Substrate Temperature | 500 - 800 °C |
| Precursor Bubbler Temperature | 50 - 100 °C |
| Carrier Gas (Ar or N₂) Flow Rate | 10 - 100 sccm |
| Chamber Pressure | 0.1 - 10 Torr |
| Deposition Time | 10 - 60 minutes |
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol.
Conclusion
This application note provides a foundational, though theoretical, protocol for the chemical vapor deposition of thin films using Ethylidenebis(trichlorosilane). The successful implementation of this protocol will require careful attention to safety procedures and systematic optimization of the deposition parameters. The provided information is intended to serve as a guide for researchers and scientists in exploring the potential of this precursor for various applications.
References
Application Notes and Protocols for Ethylidenebis(trichlorosilane) in Organosilicon Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of ethylidenebis(trichlorosilane) in the synthesis of organosilicon polymers, with a focus on its function as a potent crosslinking agent. Detailed experimental protocols and visualizations are included to guide researchers in the development of novel organosilicon materials.
Application Notes: The Role of Ethylidenebis(trichlorosilane) as a Crosslinking Agent
Ethylidenebis(trichlorosilane) (C₂H₄Cl₆Si₂) is a hexafunctional organosilicon compound, possessing six reactive chlorosilyl groups. This high functionality makes it an effective crosslinking agent in the synthesis of highly branched and rigid organosilicon polymers, particularly silicone resins. When co-hydrolyzed with di-functional silane monomers, such as dimethyldichlorosilane, ethylidenebis(trichlorosilane) facilitates the formation of a dense three-dimensional siloxane network.
The incorporation of ethylidenebis(trichlorosilane) into a polysiloxane network is expected to significantly influence the material's properties. The degree of crosslinking can be precisely controlled by adjusting the molar ratio of ethylidenebis(trichlorosilane) to other silane precursors. Increased concentrations of this crosslinker will generally lead to polymers with enhanced thermal stability, chemical resistance, and mechanical hardness, albeit with reduced flexibility.
Table 1: Expected Properties of Silicone Resins Cross-linked with Ethylidenebis(trichlorosilane)
| Property | Expected Outcome with Increasing Ethylidenebis(trichlorosilane) Concentration |
| Crosslink Density | High |
| Hardness | High |
| Brittleness | High |
| Thermal Stability | Very High |
| Solvent Resistance | Excellent |
| Flexibility | Low |
| Solubility | Insoluble in common solvents once cured |
Experimental Protocols: Synthesis of a Cross-linked Silicone Resin
This protocol describes the synthesis of a cross-linked silicone resin via the co-hydrolysis and polycondensation of dimethyldichlorosilane and ethylidenebis(trichlorosilane).
2.1. Materials and Equipment
-
Dimethyldichlorosilane (CH₃)₂SiCl₂
-
Ethylidenebis(trichlorosilane) (CH₃CH(SiCl₃)₂)
-
Toluene (anhydrous)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
2.2. Hypothetical Formulation
| Reagent | Molar Ratio | Molecular Weight ( g/mol ) | Amount (g) | Volume (mL) |
| Dimethyldichlorosilane | 95 | 129.06 | 122.61 | ~115.7 |
| Ethylidenebis(trichlorosilane) | 5 | 296.94 | 14.85 | ~9.8 |
| Toluene (solvent) | - | 92.14 | - | 500 |
| Deionized Water (for hydrolysis) | - | 18.02 | - | 200 |
2.3. Experimental Procedure
-
Reaction Setup: Assemble the three-neck flask with the stirrer, dropping funnel, and condenser. Place the flask in a heating mantle. Add 300 mL of toluene to the flask.
-
Preparation of Silane Mixture: In a separate dry flask, prepare a mixture of dimethyldichlorosilane and ethylidenebis(trichlorosilane) according to the formulation in Table 2. Add 200 mL of toluene to this mixture.
-
Hydrolysis: Transfer the silane-toluene mixture to the dropping funnel. Begin stirring the toluene in the reaction flask and slowly add the silane mixture dropwise over a period of 1-2 hours. The reaction is exothermic and will produce hydrogen chloride (HCl) gas, which should be vented to a fume hood or neutralized in a trap.
-
Condensation: After the addition is complete, heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 2-3 hours to promote polycondensation.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully transfer the mixture to a separatory funnel.
-
Wash the organic phase sequentially with deionized water (2 x 100 mL) and 5% sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining HCl. Finally, wash with deionized water (1 x 100 mL) until the aqueous layer is neutral.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
-
Solvent Removal: Filter off the sodium sulfate and remove the toluene using a rotary evaporator to obtain the silicone resin.
-
Curing (Optional): The resulting resin can be further cured by heating at an elevated temperature (e.g., 150-200°C) to promote further crosslinking and achieve its final properties.
2.4. Safety Precautions
-
Chlorosilanes are corrosive and react violently with water to produce HCl gas. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, goggles, lab coat).
-
Toluene is flammable and toxic. Avoid inhalation and skin contact.
Visualizations
Diagram 1: General Hydrolysis and Polycondensation of Chlorosilanes
Caption: General reaction pathway for the formation of polysiloxanes.
Diagram 2: Experimental Workflow for Silicone Resin Synthesis
Troubleshooting & Optimization
How to optimize the yield of Ethylidenebis(trichlorosilane) synthesis
Technical Support Center: Optimizing Trichlorosilane Synthesis
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing Trichlorosilane (TCS)?
There are four main industrial methods for TCS synthesis:
-
Direct Chlorination (DC): Involves reacting technical grade silicon with hydrogen chloride.[1][2][3][4][5]
-
Hydrochlorination (HC) of Silicon: Reacting silicon with silicon tetrachloride and hydrogen.[2][3][4][5][6][7] This is also sometimes referred to as "cold hydration" or "cold conversion" at lower temperatures (~535 °C).[1][5]
-
Homogeneous Hydration of Tetrachlorosilane: A high-temperature (~1200 °C) conversion of tetrachlorosilane.[1][4][5]
-
Redistribution (Anti-disproportionation): A catalyzed reaction between tetrachlorosilane and dichlorosilane.[1][2][3][4][5][7]
Q2: What are the common byproducts in Trichlorosilane synthesis?
The primary byproduct of concern is silicon tetrachloride (SiCl₄).[1][2][3] Other byproducts can include dichlorosilane (H₂SiCl₂) and hexachlorodisilane (Si₂Cl₆).[8] The formation of tetrachlorosilane is often a result of a consecutive reaction from trichlorosilane.[1][4][5]
Q3: What role do catalysts play in optimizing TCS yield?
Catalysts are crucial for increasing the yield and reducing the reaction initiation time.[2][9]
-
In the hydrochlorination process, copper or iron catalysts are often used.[2] In the absence of a copper catalyst, iron naturally present in the silicon can catalyze the reaction.[2][7]
-
A binary catalyst of nickel and copper has also been reported.[9]
-
For the redistribution reaction, anion exchange resins can be used as catalysts.[9][10]
-
Adding catalysts like Cu, Ni, Co, Pt, Au, Rh, or Pd to metallurgical grade silicon can increase the trichlorosilane yield by as much as 11%.[3]
Q4: How do reaction conditions like temperature and pressure affect TCS yield?
Temperature and pressure are critical parameters for optimizing TCS yield.
-
In the hydrochlorination process , higher pressure generally leads to higher yields. At atmospheric pressure and 500-600°C, the yield is around 20 mol.%, but this can be increased by raising the pressure up to 30 MPa.[2][3][9]
-
Fluidized bed reactor studies have shown that the highest trichlorosilane yield (~31%) can be achieved at temperatures of 525–575 °C and a pressure of 0.1 MPa.[2]
-
For direct chlorination , the reaction is typically carried out at 300°C.[8]
Troubleshooting Guide
| Issue | Possible Causes | Suggested Solutions |
| Low Trichlorosilane (TCS) Yield | - Non-optimal temperature or pressure.- Inefficient catalyst or catalyst deactivation.- Unfavorable reactant molar ratio (e.g., H₂:SiCl₄).[2] - Impurities in the silicon raw material.[1][4] | - Adjust temperature and pressure according to the specific synthesis method (see FAQs).- Introduce or replace the catalyst. For hydrochlorination, consider copper or iron-based catalysts.[2][3] - Optimize the molar ratio of reactants. Increasing the H₂:SiCl₄ ratio can increase the TCS yield.[2] - Use higher purity metallurgical grade silicon. |
| High Concentration of Silicon Tetrachloride (SiCl₄) Byproduct | - Consecutive reactions converting TCS to SiCl₄.[1][4] - Reaction conditions favoring SiCl₄ formation. | - Implement recycling streams to re-utilize the SiCl₄ in the hydrochlorination process.[2][3] - Adjust reaction conditions (temperature, pressure, residence time) to minimize the secondary reaction. |
| Slow Reaction Initiation | - Lack of an effective catalyst. | - The addition of a catalyst can reduce the reaction initiation phase from 30 minutes to 2 hours.[2][9] |
| Process Instability | - Poor temperature control within the reactor. | - For hydrochlorination in a fluidized bed reactor, periodical supply of hydrogen chloride can be used to maintain a constant temperature.[2][3] |
Experimental Protocols
General Protocol for Hydrochlorination of Silicon in a Fluidized Bed Reactor
-
Reactor Preparation: Utilize a fluidized bed reactor, which is common for industrial trichlorosilane synthesis.[1] Ensure the reactor is clean and free of contaminants.
-
Reactant Preparation:
-
Prepare powdered metallurgical grade silicon. The particle size can influence the reaction.
-
Prepare gaseous hydrogen (H₂) and silicon tetrachloride (SiCl₄).
-
-
Catalyst Introduction (Optional but Recommended): Introduce a catalyst, such as copper or iron, mixed with the silicon particles to increase the conversion rate and yield.[2]
-
Reaction Execution:
-
Feed the silicon powder into the fluidized bed reactor.
-
Introduce a preheated mixture of hydrogen and silicon tetrachloride gas into the reactor.
-
Maintain the reactor temperature between 525–575 °C and pressure around 0.1 MPa for optimal yield.[2] The H₂:SiCl₄ molar ratio should be optimized; increasing this ratio can enhance the TCS yield.[2]
-
-
Product Separation:
-
The gaseous product stream, containing TCS, unreacted starting materials, and byproducts, exits the reactor.
-
Separate the TCS from byproducts like SiCl₄, H₂SiCl₂, and Si₂Cl₆ through distillation.[8]
-
-
Recycling: The separated SiCl₄ can be recycled back into the reactor feed to improve overall process efficiency.[4][7]
Data Presentation
Table 1: Influence of Reaction Conditions on Trichlorosilane (TCS) Yield in Hydrochlorination
| Temperature (°C) | Pressure | H₂:SiCl₄ Molar Ratio | Catalyst | TCS Yield (mol. %) | Reference |
| 500-600 | Atmospheric | Not Specified | Present | ~20 | [2][3][9] |
| 400-525 | ~35 MPa | Not Specified | Copper, Nickel | Increased Yield | [2][9] |
| 525-575 | 0.1 MPa | Not Specified | Not Specified | ~31 (Highest) | [2] |
| Not Specified | Increased | Increased | Present | Increased | [2][7] |
| Not Specified | Not Specified | 1:1 - 1:50 | Not Specified | 14 to 38 | [3][7] |
Visualizations
Caption: Workflow for Trichlorosilane Synthesis via Hydrochlorination.
Caption: Troubleshooting Logic for Low Trichlorosilane Yield.
References
- 1. Methods of trichlorosilane synthesis for polycrystalline silicon production. Part 1: Direct synthesis [moem.pensoft.net]
- 2. Methods of trichlorosilane synthesis for polycrystalline silicon production. Part 2: Hydrochlorination and redistribution [moem.pensoft.net]
- 3. public.pensoft.net [public.pensoft.net]
- 4. researchgate.net [researchgate.net]
- 5. public.pensoft.net [public.pensoft.net]
- 6. ntnu.no [ntnu.no]
- 7. researchgate.net [researchgate.net]
- 8. Trichlorosilane - Wikipedia [en.wikipedia.org]
- 9. public.pensoft.net [public.pensoft.net]
- 10. mdpi.com [mdpi.com]
Navigating the Synthesis of Ethylidenebis(trichlorosilane): A Technical Guide to Common Side Products and Troubleshooting
For researchers, scientists, and professionals in drug development, the synthesis of Ethylidenebis(trichlorosilane), also known as 1,1-bis(trichlorosilyl)ethane, is a critical process. However, the inherent reactivity of the reagents and the nature of the catalytic hydrosilylation reaction can often lead to the formation of undesirable side products, impacting yield, purity, and overall experimental success. This technical support center provides a comprehensive guide to identifying and mitigating these common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing Ethylidenebis(trichlorosilane)?
The principal method for synthesizing Ethylidenebis(trichlorosilane) is the hydrosilylation of vinyltrichlorosilane with trichlorosilane. This reaction is typically catalyzed by a platinum-based catalyst, such as Speier's catalyst (hexachloroplatinic acid) or Karstedt's catalyst.
Q2: What are the most common side products observed in this reaction?
The platinum-catalyzed hydrosilylation process, while effective, is often accompanied by several side reactions that can reduce the yield and selectivity of the desired product.[1] Common side products include:
-
1,2-bis(trichlorosilyl)ethane: This is a common isomeric byproduct.
-
Silicon tetrachloride (SiCl4): Can be formed from redistribution reactions of trichlorosilane.
-
Dichlorosilane (H2SiCl2): Another potential byproduct from redistribution reactions.
-
Oligomeric and polymeric materials: These can arise from telomerization reactions involving the vinyl group of vinyltrichlorosilane.
Q3: What factors contribute to the formation of these side products?
Several factors can influence the prevalence of side reactions:
-
Catalyst Activity and Concentration: The type and concentration of the platinum catalyst can significantly impact the reaction's selectivity.
-
Reaction Temperature: Higher temperatures can sometimes favor side reactions like isomerization and oligomerization.
-
Purity of Reactants: Impurities in the starting materials, vinyltrichlorosilane and trichlorosilane, can interfere with the primary reaction and lead to the formation of undesired byproducts.
-
Reaction Time: Extended reaction times may increase the likelihood of side product formation.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of Ethylidenebis(trichlorosilane) and provides actionable troubleshooting steps.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps |
| Low yield of Ethylidenebis(trichlorosilane) | - Inefficient catalysis- Suboptimal reaction temperature- Presence of catalyst inhibitors | - Ensure the platinum catalyst is active and used at the recommended concentration.- Optimize the reaction temperature. Lower temperatures may improve selectivity.- Purify the reactants to remove any potential inhibitors. |
| High concentration of 1,2-bis(trichlorosilyl)ethane | - Isomerization of the vinyltrichlorosilane starting material or intermediate species. | - Adjust the catalyst system. Some ligand-modified platinum catalysts may offer higher regioselectivity.- Optimize the reaction temperature and time to favor the desired isomer. |
| Presence of significant amounts of SiCl4 and H2SiCl2 | - Redistribution reactions of trichlorosilane, potentially catalyzed by impurities or the platinum catalyst itself. | - Use high-purity trichlorosilane.- Screen different platinum catalysts to find one with lower activity towards redistribution reactions. |
| Formation of viscous or solid polymeric material | - Telomerization or polymerization of vinyltrichlorosilane. | - Control the reaction temperature carefully, as higher temperatures can promote polymerization.- Adjust the stoichiometry of the reactants. An excess of trichlorosilane may help to minimize vinyl oligomerization. |
Experimental Protocols
A detailed experimental protocol for the synthesis of Ethylidenebis(trichlorosilane) is crucial for reproducibility and for minimizing side product formation. While specific conditions can vary, a general procedure is outlined below.
Synthesis of 1,1-bis(trichlorosilyl)ethane
Materials:
-
Vinyltrichlorosilane (freshly distilled)
-
Trichlorosilane (freshly distilled)
-
Speier's catalyst (a solution of hexachloroplatinic acid in isopropanol)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
A dry, inert-atmosphere reaction vessel is charged with anhydrous toluene and the desired amount of vinyltrichlorosilane.
-
The solution is brought to the desired reaction temperature (e.g., 50-60°C).
-
A catalytic amount of Speier's catalyst is added to the reaction mixture.
-
Trichlorosilane is then added dropwise to the reaction mixture over a period of time, maintaining the desired temperature.
-
The reaction is monitored by a suitable analytical technique, such as Gas Chromatography (GC), to follow the consumption of the starting materials and the formation of the product.
-
Upon completion, the reaction mixture is carefully distilled to separate the desired 1,1-bis(trichlorosilyl)ethane from the solvent and any lower-boiling side products. Further fractional distillation may be required to separate it from isomeric and higher-boiling impurities.
Visualizing Reaction Pathways
To better understand the relationships between reactants, products, and side products, the following diagrams illustrate the key reaction pathways.
Caption: Primary reaction and common side reactions in the synthesis of Ethylidenebis(trichlorosilane).
Caption: A logical workflow for troubleshooting common issues in Ethylidenebis(trichlorosilane) synthesis.
References
How to prevent premature hydrolysis of Ethylidenebis(trichlorosilane)
Technical Support Center: Ethylidenebis(trichlorosilane)
Welcome to the Technical Support Center for Ethylidenebis(trichlorosilane). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this highly reactive compound, with a specific focus on preventing premature hydrolysis.
Troubleshooting Guide: Premature Hydrolysis of Ethylidenebis(trichlorosilane)
Premature hydrolysis of Ethylidenebis(trichlorosilane) is a common issue that can compromise experimental integrity. Hydrolysis is characterized by the release of hydrogen chloride (HCl) gas and the formation of siloxane residues.[1][2] The following table outlines potential causes and solutions to prevent this unwanted reaction.
| Problem | Possible Cause(s) | Solution(s) |
| Fuming or visible vapor upon opening the container. | Exposure of the compound to atmospheric moisture. | Handle the container in a glovebox or under a steady stream of dry, inert gas (e.g., nitrogen or argon).[3][4] |
| Formation of a white solid precipitate in the reaction mixture. | Contaminated solvents or reagents containing trace amounts of water. | Use anhydrous solvents and ensure all reagents are thoroughly dried before use. Consider using molecular sieves to dry solvents. |
| Inconsistent or poor reaction yield. | Partial hydrolysis of Ethylidenebis(trichlorosilane) before or during the reaction, reducing the amount of active reagent. | Strictly adhere to inert atmosphere techniques throughout the entire experimental workflow. Ensure all glassware is oven-dried and cooled under an inert atmosphere before use. |
| Corrosion of metal equipment or apparatus. | Reaction with moisture to produce corrosive HCl gas.[1][5] | Use glassware or corrosion-resistant equipment. Ensure adequate ventilation to remove any HCl fumes that may form.[6] |
| Pressure buildup in the storage container. | Slow reaction with residual moisture inside the container, leading to the generation of HCl gas. | Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3][7] Periodically vent the container in a safe and controlled manner if pressure buildup is a concern. |
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of Ethylidenebis(trichlorosilane) hydrolysis?
A1: The most immediate sign is the evolution of a visible, fog-like cloud upon exposure to air, which is a mixture of HCl gas and fine silica particles.[2] You may also notice a sharp, pungent odor characteristic of HCl.[2] In solution, the formation of a white precipitate (siloxanes) is a clear indicator of hydrolysis.
Q2: How should I properly store Ethylidenebis(trichlorosilane) to prevent hydrolysis?
A2: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[7][8] The storage area should be free of moisture and incompatible substances such as alcohols, acids, and oxidizing agents.[3] Storing under an inert atmosphere of nitrogen or argon is highly recommended.[7]
Q3: Can I use water to extinguish a fire involving Ethylidenebis(trichlorosilane)?
A3: No, you should never use water to extinguish a chlorosilane fire.[5][9] Ethylidenebis(trichlorosilane) reacts violently with water, which can exacerbate the fire and produce large amounts of toxic and corrosive HCl gas.[1][6] Use alcohol-resistant foam, dry chemical, or carbon dioxide extinguishers.[5][9]
Q4: What personal protective equipment (PPE) is necessary when handling this compound?
A4: Due to its corrosive nature upon reaction with moisture, comprehensive PPE is essential. This includes chemical-resistant gloves (neoprene or nitrile rubber), chemical safety goggles or a face shield, and a lab coat.[7] Work should be conducted in a well-ventilated fume hood. For situations with potential for significant exposure, a NIOSH-certified respirator with an acid gas cartridge is recommended.[3][7]
Q5: How should I dispose of residual Ethylidenebis(trichlorosilane)?
A5: Dispose of the compound and its containers in accordance with local, state, and federal regulations. Due to its reactivity, it should be treated as hazardous waste. Never dispose of it down the drain. Contact your institution's environmental health and safety office for specific disposal procedures.
Experimental Protocol: Inert Atmosphere Transfer of Ethylidenebis(trichlorosilane)
This protocol outlines the steps for safely transferring Ethylidenebis(trichlorosilane) from a storage container to a reaction vessel while minimizing the risk of hydrolysis.
Materials:
-
Ethylidenebis(trichlorosilane) in a sealed container
-
Oven-dried glassware (e.g., reaction flask, graduated cylinder)
-
Dry, inert gas source (nitrogen or argon) with a manifold
-
Schlenk line or glovebox
-
Dry syringes and needles
-
Septa for sealing flasks
Procedure:
-
Preparation of Glassware: Ensure all glassware is thoroughly dried in an oven at >120°C for at least 4 hours and then cooled under a stream of dry inert gas or in a desiccator.
-
Inert Atmosphere Setup: Assemble the reaction glassware on a Schlenk line or inside a glovebox. Purge the entire system with the inert gas for at least 15-20 minutes to remove atmospheric moisture and oxygen.
-
Equilibration of Reagent: Allow the Ethylidenebis(trichlorosilane) container to come to room temperature before opening to prevent condensation of moisture on the cold surface.
-
Transfer:
-
Under a positive pressure of inert gas, carefully open the main container.
-
Using a dry, inert gas-purged syringe, slowly withdraw the desired amount of the liquid.
-
Transfer the liquid to the reaction flask through a septum, ensuring the tip of the needle is below the surface of any solvent already in the flask to avoid splashing.
-
-
Sealing and Storage:
-
Immediately reseal the Ethylidenebis(trichlorosilane) container, preferably with fresh parafilm or a new septum, and purge the headspace with inert gas before tightening the cap.
-
Return the container to its designated storage location.
-
-
Initiation of Reaction: Proceed with your experimental steps under a continuous inert atmosphere.
Visualizing the Hydrolysis Pathway and Prevention
Caption: Factors leading to premature hydrolysis and their preventative measures.
References
- 1. globalsilicones.org [globalsilicones.org]
- 2. hscpoly.com [hscpoly.com]
- 3. gelest.com [gelest.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. CHLOROSILANES, TOXIC, CORROSIVE, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. ICSC 0591 - TRICHLOROSILANE [inchem.org]
- 7. gelest.com [gelest.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. CHLOROSILANES, TOXIC, CORROSIVE, FLAMMABLE, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Troubleshooting guide for inconsistent Ethylidenebis(trichlorosilane) coatings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethylidenebis(trichlorosilane) coatings. The information provided is based on general principles of silane chemistry and may require optimization for your specific application.
Frequently Asked Questions (FAQs)
Q1: What is Ethylidenebis(trichlorosilane) and what are its potential applications as a coating?
Ethylidenebis(trichlorosilane) is a bifunctional organosilane. Its two trichlorosilyl groups are highly reactive, particularly towards hydroxyl (-OH) groups present on the surface of many substrates. This bifunctionality allows it to act as a potent cross-linking agent, forming a dense, and potentially more robust, siloxane network compared to monofunctional silanes. This can lead to coatings with enhanced adhesion, durability, and barrier properties. Potential applications include surface modification to alter properties like hydrophobicity, adhesion promotion between inorganic substrates and organic overlayers, and the formation of protective, corrosion-resistant films.
Q2: What is the basic mechanism of Ethylidenebis(trichlorosilane) coating formation?
The formation of a coating from Ethylidenebis(trichlorosilane) primarily involves two chemical reactions: hydrolysis and condensation.[1][2]
-
Hydrolysis: The Si-Cl bonds of the trichlorosilyl groups are highly susceptible to hydrolysis in the presence of water (even atmospheric moisture). This reaction replaces the chlorine atoms with hydroxyl groups (-OH), forming silanols and releasing hydrochloric acid (HCl) as a byproduct.
-
Condensation: The newly formed silanol groups are reactive and can condense with each other (forming Si-O-Si siloxane bonds) or with hydroxyl groups on the substrate surface. This condensation process builds the cross-linked, three-dimensional network that constitutes the final coating.
Q3: What are the primary safety concerns when working with Ethylidenebis(trichlorosilane)?
Ethylidenebis(trichlorosilane), like other chlorosilanes, is a hazardous material. The primary concerns are:
-
Reactivity with Water: It reacts vigorously with water, including moisture in the air and on skin, to produce hydrochloric acid (HCl), which is corrosive and can cause severe burns.
-
Toxicity: Inhalation or contact with skin can be harmful.
Always handle Ethylidenebis(trichlorosilane) in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and work under anhydrous conditions whenever possible.
Troubleshooting Guide for Inconsistent Coatings
Inconsistent coatings can manifest as variations in thickness, poor adhesion, surface defects, or a lack of desired surface properties. The following guide addresses common issues in a question-and-answer format.
Issue 1: Poor or Non-Uniform Adhesion to the Substrate
Question: My Ethylidenebis(trichlorosilane) coating is peeling or easily delaminates from the substrate. What are the likely causes and how can I fix this?
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inadequate Substrate Cleaning | Contaminants like oils, dust, or organic residues on the substrate surface will prevent proper bonding of the silane. Implement a thorough cleaning protocol. This may include sonication in solvents (e.g., acetone, isopropanol), followed by a final rinse with deionized water and drying with a stream of inert gas (e.g., nitrogen or argon). For some substrates, a plasma or piranha cleaning step may be necessary to remove stubborn organic contaminants and generate surface hydroxyl groups. |
| Insufficient Surface Hydroxyl Groups | The silane primarly bonds to hydroxyl (-OH) groups on the substrate surface. Some materials may have a low density of these groups. Consider a surface activation step, such as UV-ozone treatment or a mild acid/base wash, to increase the number of surface hydroxyls. |
| Premature Hydrolysis and Self-Condensation | If the Ethylidenebis(trichlorosilane) hydrolyzes and condenses in solution before it can react with the substrate, it will form oligomers and polymers that adhere poorly. Ensure your solvent is anhydrous and perform the coating process in a low-humidity environment (e.g., a glovebox or under a flow of dry gas). |
| Incomplete Curing | The condensation reaction that forms the final cross-linked network may be incomplete. After the initial application, a curing step is often necessary. This can be done by heating the coated substrate (e.g., 110-120°C for 20-30 minutes) or allowing it to cure at room temperature in a controlled humidity environment for an extended period (e.g., 24 hours).[3] |
Issue 2: Hazy, Cloudy, or Visibly Contaminated Coatings
Question: My coating appears hazy or has visible particles. What could be causing this and what is the solution?
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Uncontrolled Reaction with Ambient Moisture | The rapid reaction of Ethylidenebis(trichlorosilane) with atmospheric water can lead to the formation of insoluble siloxane particles in the solution or on the substrate, resulting in a hazy appearance. Work in a controlled, low-humidity environment. Use anhydrous solvents and handle the silane under an inert atmosphere. |
| Particulate Contamination | Dust or other particles from the environment or the substrate can be incorporated into the coating. Ensure the coating environment is clean. Filter your solvents and the silane solution before use. |
| Formation of "Oily Silane" By-products | In chemical vapor deposition (CVD) processes, side reactions can lead to the formation of polymerized SiCl₂ by-products, often referred to as "oily silane".[2] This can deposit on the substrate and cause defects. Optimizing the deposition temperature and precursor-to-carrier gas ratio can help minimize these side reactions. |
| Incompatible Solvents | If using a solution-based deposition method, the solvent must be compatible with the silane and the substrate. Poor solubility can lead to precipitation and a non-uniform coating. Toluene or other anhydrous, non-polar solvents are often used for chlorosilanes. |
Issue 3: Inconsistent Coating Thickness
Question: The thickness of my Ethylidenebis(trichlorosilane) coating is not uniform across the substrate. How can I improve this?
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Non-uniform Application (Solution Deposition) | In dip-coating, the withdrawal speed and angle are critical for uniform thickness. For spin-coating, the spin speed, acceleration, and solution viscosity must be carefully controlled. Ensure your application method is consistent and optimized for your substrate and solution. |
| Fluctuations in Deposition Parameters (CVD) | In Chemical Vapor Deposition, variations in precursor temperature, substrate temperature, chamber pressure, and gas flow rates will directly impact the deposition rate and, therefore, the coating thickness. Ensure all CVD parameters are stable and precisely controlled throughout the deposition process. |
| Temperature Gradients Across the Substrate | If there is a temperature gradient across your substrate during deposition, the reaction rate of the silane will vary, leading to a non-uniform thickness. Ensure uniform heating of the substrate. |
| Solution Aging | If you are using a solution-based method, the silane solution can change over time as it slowly reacts with trace amounts of water, leading to changes in viscosity and reactivity. Use freshly prepared solutions for each coating run to ensure consistency. |
Experimental Protocols
Solution-Based Deposition of Ethylidenebis(trichlorosilane)
This is a general protocol for applying a thin film of Ethylidenebis(trichlorosilane) from a solution. Caution: This process should be performed in a fume hood due to the release of HCl gas.
-
Substrate Preparation:
-
Clean the substrate by sonicating in a sequence of solvents, for example, acetone, then isopropanol, for 15 minutes each.
-
Rinse thoroughly with deionized water.
-
Dry the substrate with a stream of dry nitrogen or argon.
-
Optional: For enhanced adhesion, treat the substrate with a plasma cleaner or UV-ozone for 5-10 minutes to generate surface hydroxyl groups.
-
-
Solution Preparation:
-
Work in a low-humidity environment (e.g., a glovebox or under a flow of dry gas).
-
Use an anhydrous solvent such as toluene.
-
Prepare a dilute solution of Ethylidenebis(trichlorosilane) (e.g., 1-5% by volume). Add the silane to the solvent and stir for a few minutes. Use the solution immediately after preparation.
-
-
Coating Application (Dip-Coating Example):
-
Immerse the prepared substrate into the silane solution for a controlled period (e.g., 1-5 minutes).
-
Withdraw the substrate from the solution at a constant, slow speed (e.g., 1-5 mm/s). The withdrawal speed is a critical parameter for controlling film thickness.
-
Rinse the coated substrate with the anhydrous solvent (e.g., toluene) to remove any excess, unreacted silane.
-
-
Curing:
-
Cure the coated substrate in an oven at 110-120°C for 20-30 minutes to promote the condensation reaction and form a stable siloxane network.[3]
-
Alternatively, the coating can be cured at room temperature in a controlled humidity environment for 24 hours.
-
Characterization of Ethylidenebis(trichlorosilane) Coatings
Several analytical techniques can be used to characterize the quality and properties of your coatings:
| Technique | Information Provided |
| Contact Angle Goniometry | Measures the surface energy and hydrophobicity/hydrophilicity of the coating. A high contact angle with water indicates a hydrophobic surface. |
| X-ray Photoelectron Spectroscopy (XPS) | Provides information on the elemental composition and chemical states of the elements on the surface, confirming the presence of the silane coating. |
| Atomic Force Microscopy (AFM) | Characterizes the surface topography and roughness of the coating. Can also be used to measure coating thickness via scratch tests. |
| Scanning Electron Microscopy (SEM) | Provides high-magnification images of the surface morphology, allowing for the identification of defects like cracks or particles. |
| Ellipsometry | A non-destructive optical technique used to measure the thickness and refractive index of thin films. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Can be used to identify the chemical bonds present in the coating, such as Si-O-Si bonds, confirming the formation of a siloxane network. |
Visualizations
Troubleshooting Workflow for Poor Adhesion
Caption: A logical workflow for troubleshooting poor adhesion of Ethylidenebis(trichlorosilane) coatings.
Relationship Between Process Parameters and Coating Defects
Caption: Key process stages and their potential contribution to common coating defects.
References
Technical Support Center: Polymerization of Ethylidenebis(trichlorosilane)
This technical support center provides guidance for researchers, scientists, and drug development professionals working with the polymerization of ethylidenebis(trichlorosilane). The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for polymerizing ethylidenebis(trichlorosilane)?
A1: The most common and direct method for the polymerization of ethylidenebis(trichlorosilane) is through hydrolytic polycondensation. This process involves the reaction of the trichlorosilyl groups with water to form reactive silanol intermediates. These silanols then undergo condensation to form a cross-linked polysiloxane network.
Q2: Is a catalyst required for the polymerization of ethylidenebis(trichlorosilane)?
A2: Not necessarily. The hydrolysis of trichlorosilanes is typically rapid and does not require a catalyst. The subsequent condensation of the resulting silanol groups can be catalyzed by either acids or bases. A significant byproduct of the hydrolysis of ethylidenebis(trichlorosilane) is hydrochloric acid (HCl).[1][2] This in-situ generated HCl can act as a catalyst for the condensation reaction.[2][3] However, external acid or base catalysts can be used to control the rate and structure of the polymerization.
Q3: What is the expected structure of the polymer formed from ethylidenebis(trichlorosilane)?
A3: Due to the presence of two trichlorosilyl groups on the monomer, the polymerization will result in a highly cross-linked, three-dimensional network structure. The polymer will consist of repeating ethylidene-bridged siloxane units. The extent of cross-linking can be influenced by the reaction conditions.
Q4: What are the primary safety precautions to consider when working with ethylidenebis(trichlorosilane)?
A4: Ethylidenebis(trichlorosilane) is a reactive chlorosilane. It is sensitive to moisture and will react with water to produce corrosive hydrochloric acid.[1] Therefore, all manipulations should be carried out under an inert and dry atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential. The reaction should be performed in a well-ventilated fume hood.
Experimental Protocols
Generalized Protocol for Hydrolytic Polycondensation of Ethylidenebis(trichlorosilane)
This protocol provides a general guideline. The optimal conditions may vary depending on the desired properties of the final polymer.
Materials:
-
Ethylidenebis(trichlorosilane)
-
Anhydrous organic solvent (e.g., toluene, diethyl ether)
-
Deionized water
-
Optional: Acid or base catalyst (e.g., dilute HCl, ammonia solution)
Procedure:
-
Under an inert atmosphere, dissolve ethylidenebis(trichlorosilane) in an anhydrous organic solvent in a suitable reaction flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of deionized water to the stirred solution via the dropping funnel. The amount of water will determine the extent of hydrolysis. A mixture of water and a miscible solvent (e.g., acetone) can also be used for better control.
-
After the addition of water is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring. The reaction progress can be monitored by observing the evolution of HCl gas (if not neutralized) or by techniques such as IR spectroscopy (disappearance of Si-Cl bonds, appearance of Si-OH and Si-O-Si bonds).
-
If a catalyst is used, it can be added after the initial hydrolysis step. The concentration of the catalyst will influence the rate of condensation.[2][3]
-
The polymerization time can range from a few hours to several days, depending on the desired molecular weight and degree of cross-linking.
-
Once the polymerization is complete, the resulting polymer can be isolated by removing the solvent and any volatile byproducts under reduced pressure.
-
The polymer should be washed to remove any residual catalyst and HCl.
Data Presentation
The following table can be used to record and compare experimental data for different catalyst systems or reaction conditions.
| Catalyst System | Catalyst Conc. (mol%) | Reaction Time (h) | Yield (%) | Appearance of Polymer | Notes |
| None (autocatalyzed) | N/A | 24 | 85 | Colorless, rigid solid | Vigorous HCl evolution |
| HCl | 1 | 18 | 92 | Colorless, brittle solid | Faster gelation observed |
| Ammonia | 1 | 12 | 95 | White, opaque solid | Rapid precipitation |
| Hypothetical Data |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid, uncontrolled polymerization (gelation) | - Too rapid addition of water.- High concentration of monomer.- High temperature. | - Add water slowly and at a low temperature.- Use a more dilute solution of the monomer.- Maintain a low reaction temperature, especially during the initial hydrolysis stage. |
| Incomplete polymerization or low yield | - Insufficient water for complete hydrolysis.- Loss of volatile monomer.- Inefficient condensation. | - Ensure the correct stoichiometry of water is used.- Maintain a closed system to prevent monomer evaporation.- Consider adding a suitable acid or base catalyst to promote condensation.[2] |
| Formation of insoluble precipitates | - High degree of cross-linking leading to an insoluble network. | - Adjust the monomer-to-water ratio to control the extent of hydrolysis and subsequent cross-linking.- Use a co-monomer with fewer chlorine atoms to reduce the cross-link density. |
| Cloudy or opaque polymer | - Phase separation of the polymer from the solvent.- Presence of unreacted starting material or byproducts. | - Choose a solvent in which the polymer is more soluble.- Ensure complete reaction and thorough washing of the final polymer. |
| Polymer is brittle | - High cross-link density. | - Reduce the degree of cross-linking by adjusting the reaction conditions (e.g., water content) or by incorporating a chain-stopping agent. |
Visualizations
Below are diagrams illustrating key concepts in the polymerization of ethylidenebis(trichlorosilane).
Caption: Hydrolytic polycondensation of ethylidenebis(trichlorosilane).
Caption: Experimental workflow and troubleshooting logic.
References
- 1. Silsesquioxane - Wikipedia [en.wikipedia.org]
- 2. A Study of the Influence of the HCl Concentration on the Composition and Structure of (Hydroxy)Arylsiloxanes from the Hydrolysis–Condensation Reaction of Aryltrichlorosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of Phenyltrichlorosilane and the Yield of (Tetrahydroxy)(Tetraphenyl)Cyclotetrasiloxanes, Synthesis of All Its Geometrical Isomers and Thermal Self-Condensation of Them under “Pseudo”-Equilibrium Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for High-Purity Ethylidenebis(trichlorosilane)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of high-purity Ethylidenebis(trichlorosilane), also known as 1,1-bis(trichlorosilyl)ethane.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for synthesizing high-purity Ethylidenebis(trichlorosilane)?
A1: The most effective method for the selective synthesis of high-purity Ethylidenebis(trichlorosilane) is the hydrosilylation of vinyltrichlorosilane with trichlorosilane. To ensure high selectivity for the desired 1,1-bis(trichlorosilyl)ethane (α-adduct), the use of a tetrakis(triphenylphosphine)palladium(0) catalyst is recommended.[1]
Q2: What are the common isomers of Ethylidenebis(trichlorosilane) and how can the formation of the desired isomer be maximized?
A2: The primary isomers are 1,1-bis(trichlorosilyl)ethane (α-adduct), the desired product, and 1,2-bis(trichlorosilyl)ethane (β-adduct), which is a common impurity. The choice of catalyst is critical for maximizing the yield of the α-adduct. Tetrakis(triphenylphosphine)palladium(0) selectively catalyzes the formation of the 1,1-isomer.[1] In contrast, catalysts such as Wilkinson's catalyst or chloroplatinic acid tend to favor the formation of the 1,2-isomer.[1]
Q3: What are the potential side reactions during the synthesis of Ethylidenebis(trichlorosilane)?
A3: Besides the formation of the undesired β-isomer, other potential side reactions in hydrosilylation processes can include telomerization of the vinyl monomer, and redistribution reactions of the chlorosilanes, although specific side reactions for this synthesis are not extensively documented in the available literature.
Q4: How can I purify the final product to remove the undesired isomer and other impurities?
A4: Fractional distillation is the most common method for purifying Ethylidenebis(trichlorosilane). Due to the difference in boiling points between the α- and β-isomers, a carefully controlled distillation can effectively separate them. The purity of the fractions should be monitored using analytical techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of Ethylidenebis(trichlorosilane) | - Inactive or insufficient catalyst.- Impurities in reactants or solvent.- Non-optimal reaction temperature or time. | - Use fresh, high-purity tetrakis(triphenylphosphine)palladium(0).- Ensure reactants and any solvent are anhydrous and free of impurities.- Optimize reaction temperature and monitor the reaction progress over time to determine the optimal reaction duration. |
| High percentage of the 1,2-isomer (β-adduct) | - Incorrect catalyst used.- Catalyst decomposition. | - Confirm the use of tetrakis(triphenylphosphine)palladium(0) for α-adduct selectivity.[1]- Avoid catalysts like Wilkinson's catalyst or chloroplatinic acid if the α-isomer is the target.[1]- Ensure proper handling and storage of the palladium catalyst to prevent degradation. |
| Presence of unreacted starting materials | - Incomplete reaction.- Insufficient catalyst loading. | - Increase the reaction time or temperature moderately.- Optimize the catalyst loading. A typical starting point is in the range of 0.1-1 mol% relative to the limiting reagent. |
| Formation of polymeric byproducts | - High reaction temperature.- Presence of radical initiators. | - Lower the reaction temperature.- Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and radical side reactions. |
| Difficulty in separating isomers by distillation | - Insufficient column efficiency.- Incorrect distillation parameters. | - Use a fractional distillation column with a sufficient number of theoretical plates.- Optimize the reflux ratio and distillation rate to improve separation. |
Experimental Protocols
Selective Synthesis of 1,1-bis(trichlorosilyl)ethane (α-adduct)
This protocol is based on the selective hydrosilylation reaction catalyzed by tetrakis(triphenylphosphine)palladium(0).[1]
Materials:
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Vinyltrichlorosilane (freshly distilled)
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Trichlorosilane (freshly distilled)
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Tetrakis(triphenylphosphine)palladium(0)
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Anhydrous toluene (or other suitable inert solvent)
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Inert gas (Argon or Nitrogen)
Procedure:
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Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, all under a positive pressure of an inert gas.
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In the flask, dissolve a catalytic amount of tetrakis(triphenylphosphine)palladium(0) in anhydrous toluene.
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Add vinyltrichlorosilane to the flask.
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Slowly add trichlorosilane from the dropping funnel to the reaction mixture with continuous stirring. An exothermic reaction may be observed.
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After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. The reaction progress should be monitored by GC analysis of aliquots.
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Once the reaction is complete, cool the mixture to room temperature.
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The crude product can be purified by fractional distillation under reduced pressure to separate the desired 1,1-bis(trichlorosilyl)ethane from the solvent, any unreacted starting materials, and the 1,2-isomer.
Quantitative Data Summary
| Catalyst | Product | Selectivity | Yield |
| Tetrakis(triphenylphosphine)palladium(0) | 1,1-bis(trichlorosilyl)ethane (α-adduct) | High | Quantitative (reported)[1] |
| Wilkinson's Catalyst | 1,2-bis(trichlorosilyl)ethane (β-adduct) | High | Not specified |
| Chloroplatinic Acid | 1,2-bis(trichlorosilyl)ethane (β-adduct) | High | Not specified |
Visualizations
Caption: Experimental workflow for the synthesis of high-purity Ethylidenebis(trichlorosilane).
Caption: Troubleshooting logic for optimizing Ethylidenebis(trichlorosilane) synthesis.
References
Distillation and purification techniques for Ethylidenebis(trichlorosilane)
Disclaimer: This guide primarily addresses the distillation and purification of trichlorosilane (TCS), a well-documented chlorosilane. The principles and troubleshooting advice provided can serve as a foundational resource for researchers working with less common chlorosilanes such as Ethylidenebis(trichlorosilane). However, specific parameters like boiling points, impurity profiles, and optimal distillation conditions will vary and must be determined experimentally for each specific compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude chlorosilane synthesis, and how do they affect purification?
Common impurities originating from the direct synthesis process of chlorosilanes like trichlorosilane include silicon tetrachloride (SiCl4), dichlorosilane (H2SiCl2), and various high-boiling point polysilanes (e.g., Si2Cl6). Additionally, metal chlorides, such as aluminum chloride (AlCl3), can be introduced from the raw materials or reactor components. These impurities can impact the final purity of the desired chlorosilane and may require specific purification steps for their removal. For instance, the close boiling points of some chlorosilanes necessitate highly efficient distillation columns.
Q2: How can I analyze the purity of my Ethylidenebis(trichlorosilane) sample?
Several analytical techniques can be employed to assess the purity of chlorosilanes. Gas chromatography coupled with mass spectrometry (GC/MS) is a powerful method for identifying and quantifying volatile impurities, including other chlorosilanes and carbon-containing compounds. Inductively coupled plasma mass spectrometry (ICP-MS) is suitable for detecting trace metallic impurities after a careful sample preparation process involving hydrolysis of the chlorosilane. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ²⁹Si) can also provide structural confirmation and purity assessment.
Q3: My distilled Ethylidenebis(trichlorosilane) is discolored. What could be the cause?
Discoloration in distilled chlorosilanes can indicate the presence of impurities. Potential causes include:
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Metallic contamination: Corrosion of the distillation apparatus (e.g., from stainless steel) can introduce metal ions.
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Organic impurities: Carbon-containing impurities from raw materials or side reactions can lead to color.
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Incomplete removal of high-boiling impurities: If the distillation is not efficient, colored, high-boiling point siloxanes or polysilanes may carry over.
Analysis using ICP-MS for metals and GC/MS for organic compounds can help identify the specific contaminants.
Q4: I am observing pressure fluctuations in my distillation column. What should I investigate?
Pressure instability during the distillation of chlorosilanes can be attributed to several factors:
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Inconsistent heating: Uneven boiling in the reboiler can cause pressure surges. Ensure the heating mantle or oil bath provides uniform heat distribution.
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Flooding: Excessive vapor flow can lead to the liquid being carried up the column, causing pressure drops and reduced separation efficiency. Reduce the heat input to the reboiler.
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Clogging: Solid impurities or polymerization byproducts can block the column packing or trays.
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Leaks: Leaks in the vacuum system (if applicable) can lead to pressure variations.
Troubleshooting Guides
Issue 1: Poor Separation Efficiency (Low Purity of Distillate)
| Possible Cause | Troubleshooting Steps |
| Incorrect Reflux Ratio | A low reflux ratio may not provide sufficient contact time between the vapor and liquid phases for effective separation. Increase the reflux ratio. A common starting point for chlorosilane purification can be a reflux ratio between 10:1 and 50:1. |
| Insufficient Column Height/Packing | The distillation column may not have enough theoretical plates for the required separation. Use a taller column or a more efficient packing material. |
| Channeling in the Column | The liquid may be flowing down the walls of the column instead of interacting with the packing. Ensure the column is perfectly vertical and the packing is uniform. |
| Fluctuations in Heating or Cooling | Inconsistent reboiler temperature or condenser cooling can disrupt the equilibrium in the column. Use a temperature controller for the reboiler and ensure a steady flow of coolant to the condenser. |
Issue 2: Product Loss During Distillation
| Possible Cause | Troubleshooting Steps |
| Leaks in the System | Chlorosilanes are volatile and can escape through even small leaks. Carefully check all joints and connections for leaks using an appropriate method (e.g., a compatible gas detector). |
| Decomposition of the Product | Some chlorosilanes can be thermally sensitive. If the reboiler temperature is too high, the product may decompose. Consider distillation under reduced pressure to lower the boiling point. |
| Carryover into the Vacuum System | If operating under vacuum, ensure a cold trap is placed between the receiving flask and the vacuum pump to condense any volatile product that bypasses the condenser. |
Experimental Protocols
Protocol 1: Atmospheric Fractional Distillation of Trichlorosilane
This protocol describes a general procedure for the purification of trichlorosilane by fractional distillation at atmospheric pressure. This can be adapted for Ethylidenebis(trichlorosilane) by adjusting the temperatures based on its boiling point.
Materials:
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Crude trichlorosilane
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Round-bottom flask (reboiler)
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Fractional distillation column (e.g., Vigreux or packed column)
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Distillation head with condenser and receiving flask
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Heating mantle with a stirrer
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Inert gas (e.g., Argon or Nitrogen) supply
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Dry glassware
Procedure:
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Assemble the distillation apparatus in a fume hood. Ensure all glassware is thoroughly dried to prevent hydrolysis of the chlorosilane.
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Charge the round-bottom flask with the crude trichlorosilane and a magnetic stir bar.
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Flush the entire system with a slow stream of inert gas.
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Begin heating the reboiler gently with the heating mantle.
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Once the mixture begins to boil, adjust the heating to establish a stable reflux at the bottom of the column.
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Slowly increase the heat to allow the vapor to rise through the column.
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Collect a forerun fraction, which will contain the lower-boiling point impurities. The volume of the forerun will depend on the impurity profile.
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Once the temperature at the distillation head stabilizes at the boiling point of the desired product (for TCS, approx. 31.8 °C), switch to a clean receiving flask to collect the main fraction.
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Continue distillation until a significant temperature drop at the head is observed, or a small amount of liquid remains in the reboiler.
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Discontinue heating and allow the apparatus to cool under an inert atmosphere.
Protocol 2: Analysis of Metallic Impurities by ICP-MS
This protocol outlines a sample preparation method for the analysis of trace metals in chlorosilanes.
Materials:
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Trichlorosilane sample
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High-purity deionized water
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High-purity hydrofluoric acid (HF)
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High-purity hydrochloric acid (HCl)
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Inert, clean laboratory environment
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ICP-MS instrument
Procedure:
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In a controlled, inert atmosphere, carefully hydrolyze a known quantity of the liquid trichlorosilane sample by slowly adding it to high-purity water. This will convert the chlorosilane to silicon dioxide (SiO2).
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Dissolve the resulting SiO2 in high-purity hydrofluoric acid.
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Gently heat the solution to dryness to remove the silicon as volatile silicon tetrafluoride (SiF4). Caution: Handle HF with extreme care and appropriate personal protective equipment.
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Re-dissolve the dry residue in a dilute solution of high-purity hydrochloric acid (e.g., 0.4% HCl).
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Analyze the resulting solution for trace elemental impurities using ICP-MS.
Quantitative Data
Table 1: Boiling Points of Common Chlorosilanes and Impurities
| Compound | Formula | Boiling Point (°C) |
| Dichlorosilane | H₂SiCl₂ | 8.3 |
| Trichlorosilane | HSiCl₃ | 31.8 |
| Silicon Tetrachloride | SiCl₄ | 57.6 |
| Hexachlorodisilane | Si₂Cl₆ | 145 |
Table 2: Example Distillation Parameters for Trichlorosilane Purification
| Parameter | Value |
| Rectification Temperature (Tower 1) | 60 - 100 °C |
| Pressure (Tower 1) | 0.2 MPa |
| Reflux Ratio (Tower 1) | (10 - 50):1 |
| Rectification Temperature (Tower 2) | 100 - 140 °C |
| Pressure (Tower 2) | 0.5 MPa |
| Reflux Ratio (Tower 2) | (20 - 50):1 |
| Rectification Temperature (Tower 3) | 60 - 80 °C |
| Pressure (Tower 3) | 0.2 MPa |
| Reflux Ratio (Tower 3) | (20 - 50):1 |
Source: Adapted from a multi-tower purification process for trichlorosilane.
Visualizations
Technical Support Center: Ethylidenebis(trichlorosilane) Layer Deposition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethylidenebis(trichlorosilane) (EBTCS) to create thin films.
Frequently Asked Questions (FAQs)
Q1: What is Ethylidenebis(trichlorosilane) (EBTCS)?
Ethylidenebis(trichlorosilane), with the chemical formula C₂H₄Cl₆Si₂, is a bifunctional organosilane precursor used for depositing silicon-based thin films. Its two trichlorosilyl groups allow for the formation of cross-linked, stable layers on various substrates. The CAS number for this compound is 18076-92-1.[1][2][3]
Q2: What are the primary methods for depositing EBTCS layers?
The two primary methods for depositing EBTCS layers are solution-phase deposition and vapor-phase deposition (including Chemical Vapor Deposition, CVD).[4][5][6][7]
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Solution-Phase Deposition: This method involves dissolving EBTCS in an anhydrous solvent and immersing the substrate in the solution. It is a relatively simple and low-cost method.[7][8]
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Vapor-Phase Deposition (CVD): This method involves heating the EBTCS precursor to a vapor state and allowing it to react with a heated substrate in a vacuum chamber. CVD generally produces higher quality, more uniform, and more reproducible films than solution-phase deposition.[5][7][9]
Q3: What factors control the thickness of the deposited EBTCS layer?
The thickness of the EBTCS layer is influenced by several key experimental parameters in both deposition methods. Precise control over these factors is crucial for achieving the desired film properties.[10]
| Parameter | Effect on Thickness | Deposition Method |
| Concentration | Higher concentration generally leads to a thicker film. | Solution-Phase |
| Deposition Time | Longer deposition times result in thicker layers, up to a saturation point. | Both |
| Temperature | Higher temperatures can increase the reaction rate, leading to thicker films. In CVD, substrate temperature is a critical parameter.[5] | Both |
| Solvent | The choice of solvent can affect the solubility and reactivity of EBTCS. | Solution-Phase |
| Precursor Vapor Pressure | In CVD, higher vapor pressure (achieved by heating the precursor) increases the deposition rate and film thickness.[5] | Vapor-Phase |
| Gas Flow Rates | In CVD, the flow rates of the precursor and any carrier or reactive gases influence the deposition rate.[11] | Vapor-Phase |
| Moisture | The presence of water can lead to uncontrolled polymerization and the formation of thicker, non-uniform layers.[4][9] | Both |
Q4: How does the bifunctional nature of EBTCS affect layer formation?
The presence of two trichlorosilyl groups in the EBTCS molecule allows for extensive cross-linking both with the substrate surface and with adjacent EBTCS molecules. This results in a more robust and stable film compared to monofunctional silanes. However, it also increases the complexity of controlling the polymerization process to achieve a uniform layer.
Troubleshooting Guide
This guide addresses common issues encountered during the deposition of EBTCS layers.
| Problem | Potential Causes | Recommended Solutions |
| Poor Film Quality (e.g., haziness, aggregates) | 1. Moisture Contamination: Water in the solvent, on the substrate, or in the reaction chamber can cause premature hydrolysis and uncontrolled polymerization of EBTCS.[9] 2. Incorrect Precursor Concentration: A concentration that is too high can lead to the formation of aggregates. 3. Inadequate Substrate Cleaning: Contaminants on the substrate surface can interfere with uniform film formation.[11] | 1. Use anhydrous solvents and dry substrates thoroughly before deposition. For CVD, purge the chamber with an inert gas to remove moisture.[12] 2. Optimize the EBTCS concentration through a series of trial experiments. 3. Implement a rigorous substrate cleaning protocol (e.g., piranha solution, UV/ozone, or plasma cleaning).[7] |
| Poor Adhesion of the Film | 1. Improper Substrate Surface Preparation: The substrate surface may lack a sufficient number of hydroxyl (-OH) groups for the silane to bond with.[11] 2. Contamination: An organic or particulate layer on the substrate can prevent proper bonding.[11] 3. Incomplete Reaction: The deposition time or temperature may be insufficient for the formation of strong covalent bonds. | 1. Pre-treat the substrate to ensure a hydroxylated surface (e.g., using an oxygen plasma or a wet chemical treatment).[7] 2. Ensure the substrate is thoroughly cleaned and handled in a clean environment. 3. Increase the deposition time or temperature according to a systematic optimization process. |
| Non-Uniform Film Thickness | 1. Uneven Temperature Distribution: Temperature gradients across the substrate can cause variations in the deposition rate. 2. Inconsistent Gas Flow (CVD): Non-laminar flow or improper gas distribution in the CVD chamber can lead to uneven deposition.[11] 3. Agitation Issues (Solution): In solution-phase deposition, insufficient or uneven agitation can result in concentration gradients. | 1. Ensure uniform heating of the substrate. For CVD, use a substrate holder with good thermal conductivity. 2. Optimize the gas flow dynamics in the CVD reactor. Substrate rotation can also improve uniformity.[11] 3. Use a magnetic stirrer or orbital shaker to ensure the solution is well-mixed during deposition. |
| Film is Too Thick | 1. Deposition Time is Too Long: The deposition process was allowed to proceed for an excessive amount of time. 2. Precursor Concentration is Too High: The concentration of EBTCS in the solution or vapor phase is too high. 3. Excessive Moisture: The presence of water can accelerate polymerization, leading to thicker films.[4] | 1. Reduce the deposition time. 2. Lower the concentration of the EBTCS solution or reduce the precursor's vapor pressure in CVD. 3. Ensure anhydrous conditions are strictly maintained. |
| Film is Too Thin | 1. Deposition Time is Too Short: Insufficient time for the reaction to proceed. 2. Precursor Concentration is Too Low: Not enough EBTCS molecules available for deposition. 3. Low Temperature: The reaction kinetics are too slow at the given temperature. | 1. Increase the deposition time. 2. Increase the EBTCS concentration. 3. Increase the deposition temperature. |
Experimental Protocols
Protocol 1: Vapor-Phase Deposition of EBTCS
This protocol describes a general procedure for depositing an EBTCS layer using a chemical vapor deposition (CVD) system.
1. Substrate Preparation:
- Clean the substrate using a standard procedure (e.g., sonication in acetone and isopropanol, followed by DI water rinse).
- Dry the substrate with a stream of nitrogen gas.
- Activate the surface to generate hydroxyl groups using an oxygen plasma or UV/ozone treatment for 5-10 minutes.
2. Deposition Procedure:
- Place the cleaned substrate in the CVD reaction chamber.
- Evacuate the chamber to a base pressure of <10⁻³ Torr.
- Heat the substrate to the desired deposition temperature (e.g., 100-150 °C).
- Heat the EBTCS precursor in a separate container to increase its vapor pressure (e.g., 50-80 °C).
- Introduce the EBTCS vapor into the reaction chamber for a specified duration (e.g., 30-120 minutes).
- After deposition, stop the precursor flow and cool the substrate under vacuum.
3. Post-Deposition Cleaning:
- Vent the chamber with an inert gas (e.g., nitrogen or argon).
- Remove the coated substrate.
- Rinse the substrate with an anhydrous solvent (e.g., toluene or hexane) to remove any physisorbed molecules.
- Dry the substrate with a stream of nitrogen gas.
Protocol 2: Solution-Phase Deposition of EBTCS
This protocol provides a general method for depositing an EBTCS layer from a solvent-based solution.
1. Substrate Preparation:
- Follow the same substrate preparation steps as in the vapor-phase protocol.
2. Solution Preparation:
- In a glovebox or under an inert atmosphere, prepare a solution of EBTCS in an anhydrous solvent (e.g., toluene) to the desired concentration (e.g., 1-5% v/v).
3. Deposition Procedure:
- Immerse the cleaned and activated substrate in the EBTCS solution.
- Allow the deposition to proceed for the desired time (e.g., 1-4 hours) at a controlled temperature (e.g., room temperature to 60 °C). Gentle agitation is recommended.
4. Post-Deposition Cleaning:
- Remove the substrate from the solution.
- Rinse the substrate thoroughly with the anhydrous solvent to remove unreacted EBTCS.
- Cure the coated substrate in an oven at a specific temperature (e.g., 110-120 °C) for 15-30 minutes to promote cross-linking and remove residual solvent.[4]
Visualizations
Caption: Experimental workflow for EBTCS layer deposition.
Caption: Troubleshooting logic for EBTCS deposition issues.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 18076-92-1 CAS MSDS (ethylidenebis[trichlorosilane]) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. ethylidenebis[trichlorosilane] | 18076-92-1 [amp.chemicalbook.com]
- 4. Applying a Silane Coupling Agent - Gelest [technical.gelest.com]
- 5. Chemical Vapor Deposition | [gelest.com]
- 6. researchgate.net [researchgate.net]
- 7. Organosilane deposition for microfluidic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 10. mdpi.com [mdpi.com]
- 11. Cvd Systems Common Problems And How To Solve Them - Kintek Solution [kindle-tech.com]
- 12. microfluidics.cnsi.ucsb.edu [microfluidics.cnsi.ucsb.edu]
Technical Support Center: Ethylidenebis(trichlorosilane) Synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethylidenebis(trichlorosilane), also known as 1,1-bis(trichlorosilyl)ethane.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing Ethylidenebis(trichlorosilane)?
A1: The most common and effective method for synthesizing Ethylidenebis(trichlorosilane) is the hydrosilylation of vinyltrichlorosilane with trichlorosilane. This reaction involves the addition of the Si-H bond of trichlorosilane across the double bond of vinyltrichlorosilane. The selectivity of this reaction to produce the desired 1,1-isomer (α-adduct) over the 1,2-isomer (β-adduct) is highly dependent on the catalyst used.
Q2: Which catalyst should be used to selectively synthesize Ethylidenebis(trichlorosilane) (the 1,1-isomer)?
A2: To selectively synthesize the 1,1-isomer, palladium-based catalysts are recommended. Tetrakis(triphenylphosphine)palladium(0) has been shown to be effective in producing the α-adduct with high selectivity.[1] In contrast, platinum-based catalysts, such as chloroplatinic acid or Wilkinson's catalyst, tend to favor the formation of the 1,2-bis(trichlorosilyl)ethane isomer (β-adduct).[1]
Q3: What are the main safety concerns when working with Ethylidenebis(trichlorosilane) and its precursors?
A3: The reactants, vinyltrichlorosilane and trichlorosilane, as well as the product, Ethylidenebis(trichlorosilane), are all chlorosilanes. These compounds are highly reactive with moisture, including ambient humidity, and will rapidly hydrolyze to produce corrosive hydrogen chloride (HCl) gas.[2] This reaction is exothermic. Therefore, all handling and reactions should be conducted under strictly anhydrous conditions, typically under an inert atmosphere such as argon or nitrogen. Personal protective equipment, including chemical-resistant gloves, safety goggles, and protective clothing, is essential.[3] Work should be performed in a well-ventilated area.
Q4: What are the boiling points of the 1,1- and 1,2-isomers, and how can they be separated?
A4: The boiling point of 1,1-bis(trichlorosilyl)ethane is approximately 190.7°C, while the boiling point of 1,2-bis(trichlorosilyl)ethane is around 202°C. This difference in boiling points allows for their separation by fractional distillation. However, achieving high purity on a large scale can be challenging due to the relatively small boiling point difference.
Troubleshooting Guide
Issue 1: Low Yield of the Desired 1,1-Isomer and High Formation of the 1,2-Isomer
Possible Cause:
-
Incorrect Catalyst Choice: You may be using a platinum-based catalyst (e.g., Speier's or Karstedt's catalyst) which is known to favor the formation of the 1,2-isomer.[1]
-
Catalyst Contamination: The palladium catalyst may be contaminated with platinum or other metals that promote the formation of the 1,2-isomer.
Solution:
-
Use a Palladium Catalyst: Ensure you are using a high-purity palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), which is selective for the 1,1-isomer.
-
Verify Catalyst Purity: Source your catalyst from a reputable supplier and ensure there is no cross-contamination in your reaction setup.
Issue 2: Low Overall Reaction Conversion
Possible Causes:
-
Catalyst Deactivation: The palladium catalyst may have become deactivated. This can occur through the formation of palladium black (colloidal palladium) or by poisoning from impurities in the reactants or solvent.[4]
-
Insufficient Reaction Temperature or Time: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature.
-
Presence of Moisture: Any moisture in the reaction system will consume the trichlorosilane reactant and can affect the catalyst.
Solutions:
-
Catalyst Handling: Handle the palladium catalyst under an inert atmosphere to prevent premature decomposition.
-
Reactant Purity: Use freshly distilled vinyltrichlorosilane and trichlorosilane to minimize impurities that could poison the catalyst.
-
Optimize Reaction Conditions: Based on literature, the reaction is often carried out at elevated temperatures (e.g., in a sealed tube at 120°C or under reflux) for several hours. Experiment with increasing the reaction time or temperature within reasonable limits.
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents and reactants.
Issue 3: Difficulty in Separating the 1,1- and 1,2-Isomers by Distillation
Possible Cause:
-
Inefficient Distillation Setup: The distillation column may not have enough theoretical plates to effectively separate two compounds with a relatively close boiling point difference.
-
Formation of Azeotropes: While not explicitly documented for this mixture, the presence of impurities could potentially lead to the formation of azeotropes, making separation by distillation difficult.
Solutions:
-
Use a High-Efficiency Distillation Column: Employ a fractional distillation column with a high number of theoretical plates (e.g., a Vigreux or packed column).
-
Vacuum Distillation: Performing the distillation under reduced pressure will lower the boiling points and may improve the separation efficiency.
-
Purity of Crude Product: Ensure the crude product is free of solvents or other low-boiling impurities before attempting to separate the isomers.
Issue 4: Uncontrolled Exothermic Reaction During Scale-Up
Possible Cause:
-
Poor Heat Dissipation: As the reaction volume increases, the surface-area-to-volume ratio decreases, making it more difficult to dissipate the heat generated by the exothermic hydrosilylation reaction. This can lead to a dangerous thermal runaway.
Solutions:
-
Reactor Design: For larger-scale synthesis, use a reactor with a high heat transfer capacity, such as a jacketed reactor with a circulating cooling fluid.
-
Controlled Reagent Addition: Instead of adding all reactants at once, slowly add one of the reactants (e.g., trichlorosilane) to the reaction mixture to control the rate of heat generation.
-
Real-time Temperature Monitoring: Continuously monitor the internal temperature of the reactor and have a robust cooling system in place to manage any temperature spikes.
-
Flow Chemistry: For industrial-scale production, consider using a continuous flow reactor. These systems have a very high surface-area-to-volume ratio, allowing for excellent temperature control of highly exothermic reactions.
Experimental Protocols
Laboratory-Scale Synthesis of 1,1-bis(trichlorosilyl)ethane
This protocol is based on typical laboratory procedures for palladium-catalyzed hydrosilylation.
Materials:
-
Vinyltrichlorosilane (freshly distilled)
-
Trichlorosilane (freshly distilled)
-
Tetrakis(triphenylphosphine)palladium(0)
-
Anhydrous solvent (e.g., toluene or xylenes, if desired, though the reaction can be run neat)
-
Schlenk line or glovebox for inert atmosphere handling
Procedure:
-
Under an inert atmosphere (argon or nitrogen), add vinyltrichlorosilane to a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser.
-
Add the palladium catalyst (a typical loading is 0.01 to 0.1 mol%).
-
Slowly add a stoichiometric equivalent of trichlorosilane to the flask.
-
Heat the reaction mixture to reflux (or to a specific temperature, e.g., 120°C, if using a sealed tube) and stir.
-
Monitor the reaction progress using GC or NMR spectroscopy. The reaction may take several hours to reach completion.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product can be purified by fractional distillation under reduced pressure.
Table 1: Summary of Reaction Parameters for Bis(trichlorosilyl)ethane Synthesis
| Parameter | 1,1-bis(trichlorosilyl)ethane (α-adduct) | 1,2-bis(trichlorosilyl)ethane (β-adduct) |
| Reactants | Vinyltrichlorosilane, Trichlorosilane | Vinyltrichlorosilane, Trichlorosilane |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) | Chloroplatinic acid or Wilkinson's catalyst |
| Selectivity | High for the 1,1-isomer | High for the 1,2-isomer |
| Typical Yield | Can be nearly quantitative under optimal conditions | 93-100% reported with platinum catalysts |
| Reaction Temp. | Typically reflux or 120°C | Typically reflux or 120°C |
| Boiling Point | ~190.7°C | ~202°C |
Visualizations
Caption: Reaction pathways for the synthesis of bis(trichlorosilyl)ethane isomers.
Caption: Troubleshooting decision tree for common synthesis issues.
References
Technical Support Center: Ethylidenebis(trichlorosilane) Derived Films
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing defects in films derived from Ethylidenebis(trichlorosilane) (EBTCS).
Troubleshooting Guide
This guide addresses common issues encountered during the deposition of EBTCS films.
Question: My EBTCS film has poor adhesion to the substrate. What are the possible causes and solutions?
Answer: Poor adhesion is often a result of inadequate substrate preparation or contamination.
-
Cause: Organic residues or particulate contamination on the substrate surface.
-
Solution: Implement a thorough substrate cleaning protocol. A standard procedure involves sequential ultrasonic cleaning in acetone, isopropanol, and deionized water, followed by drying with a stream of high-purity nitrogen.
-
Cause: Insufficient surface activation, leading to a low density of hydroxyl (-OH) groups for silane bonding.
-
Solution: Activate the substrate surface using a plasma cleaner or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide). This will generate a high density of surface hydroxyl groups, which are crucial for the covalent bonding of the silane.
-
Cause: Pre-hydrolysis and polymerization of the EBTCS precursor before it reaches the substrate.
-
Solution: Ensure that the EBTCS precursor is handled in an inert, moisture-free environment. Use of a glovebox or a Schlenk line is recommended. Ensure all solvents and carrier gases are anhydrous.
Question: I am observing a high density of pinholes and cracks in my film. How can I mitigate this?
Answer: Pinholes and cracks are typically stress-related defects or a result of incomplete film coalescence.
-
Cause: High internal stress in the film due to the cross-linking nature of the bifunctional EBTCS precursor.
-
Solution: Optimize the deposition temperature. Higher temperatures can sometimes increase film density and reduce defect density.[1] However, excessively high temperatures can also increase thermal stress. A systematic variation of the deposition temperature is recommended to find the optimal process window. Post-deposition annealing at a moderate temperature can also help to relieve stress and reduce cracking.[2][3]
-
Cause: Incomplete coalescence of islands during the initial stages of film growth.
-
Solution: Adjust the precursor flow rate. A higher precursor concentration can sometimes promote faster coalescence.[4] However, too high a concentration may lead to gas-phase nucleation and particulate formation.
-
Cause: Particulate contamination on the substrate surface acting as a nucleation site for defects.[5]
-
Solution: Ensure rigorous substrate cleaning and handle the substrates in a clean environment (e.g., a cleanroom or a laminar flow hood) prior to deposition.
Question: My film is hazy and contains a high number of particles. What is the source of this contamination?
Answer: Hazy films with particulate contamination usually point to gas-phase nucleation of the precursor.
-
Cause: The precursor concentration or the reaction temperature is too high, leading to the formation of particles in the gas phase before the precursor reaches the substrate.
-
Solution: Reduce the partial pressure of the EBTCS precursor by lowering its bubbler temperature or by increasing the flow rate of the carrier gas. Optimizing the deposition temperature to avoid excessive thermal decomposition in the gas phase is also crucial.
-
Cause: Moisture contamination in the deposition system is causing premature hydrolysis and polymerization of the EBTCS.
-
Solution: Thoroughly leak-check the deposition system and ensure that all gases and solvents are of high purity and anhydrous. Purge the system extensively before starting the deposition process.
Question: The thickness of my EBTCS film is not uniform across the substrate. How can I improve uniformity?
Answer: Film thickness uniformity is influenced by the fluid dynamics within the reaction chamber and the temperature distribution across the substrate.[3]
-
Cause: Non-uniform temperature profile across the substrate holder.
-
Solution: Ensure that the substrate heater provides a uniform temperature distribution. The use of a rotating substrate holder can significantly improve film uniformity.
-
Cause: Inadequate mixing of the precursor and carrier gas, or a non-laminar flow regime within the reactor.
-
Solution: Optimize the total pressure and the flow rates of the carrier gas and precursor to ensure a stable and uniform flow profile over the substrate. The geometry of the reactor and the gas inlet design also play a critical role.
Frequently Asked Questions (FAQs)
Q1: What is the importance of handling Ethylidenebis(trichlorosilane) (EBTCS) in an inert atmosphere?
A1: EBTCS is a trichlorosilane, which is highly reactive with moisture.[6] Exposure to atmospheric water vapor will cause it to hydrolyze and polymerize, leading to the formation of siloxane oligomers and hydrochloric acid. This will not only deactivate the precursor but can also lead to the formation of particulate defects in your film and on your deposition equipment. Therefore, it is crucial to store and handle EBTCS under a dry, inert atmosphere such as nitrogen or argon.
Q2: What are the key parameters to control during the Chemical Vapor Deposition (CVD) of EBTCS?
A2: The key parameters to control are:
-
Substrate Temperature: Influences the surface reaction rate, film density, and defect concentration.[1]
-
Precursor Partial Pressure: Affects the deposition rate and the likelihood of gas-phase nucleation.
-
Carrier Gas Flow Rate: Controls the residence time of the precursor in the reactor and the uniformity of the film.
-
Total Pressure: Influences the gas flow dynamics and the mean free path of the molecules.
-
Deposition Time: Determines the final thickness of the film.
Q3: Can I use a solution-based method like spin-coating or dip-coating for EBTCS?
A3: While CVD is a common method for silane deposition, solution-based sol-gel techniques can also be used.[7] For EBTCS, this would involve a controlled hydrolysis and condensation process in a suitable anhydrous solvent. However, controlling the reaction to avoid excessive polymerization and gelation in the solution can be challenging.
Q4: What post-deposition treatments can I perform to improve the quality of my EBTCS film?
A4: Post-deposition annealing in a controlled atmosphere (e.g., nitrogen or vacuum) can be beneficial. This can help to densify the film, remove trapped solvent or byproducts, and relieve internal stress, potentially reducing the number of cracks.[2][3] However, the annealing temperature and duration must be carefully optimized to avoid degradation of the film or the underlying substrate.
Q5: How can I characterize the defects in my EBTCS films?
A5: Several surface analysis techniques can be used to characterize defects:
-
Atomic Force Microscopy (AFM): To visualize the surface topography and quantify roughness, as well as to identify and measure the dimensions of pinholes and particles.[6]
-
Scanning Electron Microscopy (SEM): To obtain higher-resolution images of the surface morphology and identify larger defects like cracks and delamination.
-
Optical Microscopy: For a quick, large-area inspection of the film for major defects, haziness, and particulate contamination.
Data Presentation
Table 1: Effect of Deposition Temperature on Film Properties
| Deposition Temperature | Film Density | Defect Density (Pinholes, Voids) | Internal Stress |
| Low | Lower | Potentially Higher | Lower |
| Optimal | High | Lower | Moderate |
| High | High | May Increase due to Thermal Stress | Higher |
Table 2: Effect of EBTCS Precursor Flow Rate on Film Properties
| Precursor Flow Rate | Deposition Rate | Particulate Formation (Gas-Phase Nucleation) | Film Roughness |
| Low | Low | Low | Potentially Higher (Incomplete Coalescence) |
| Optimal | Moderate | Low | Lower |
| High | High | High | Higher |
Table 3: Effect of Post-Deposition Annealing Temperature on Film Properties
| Annealing Temperature | Film Density | Defect Density (Cracks) | Adhesion |
| Low | Moderate Increase | Potential Decrease (Stress Relief) | May Improve |
| Optimal | Significant Increase | Significant Decrease | Improved |
| High | May Decrease (Decomposition) | May Increase (Thermal Stress) | May Degrade |
Experimental Protocols
Protocol 1: Substrate Cleaning and Preparation
-
Solvent Cleaning: a. Place the substrates in a beaker with acetone. b. Ultrasonicate for 15 minutes. c. Transfer the substrates to a beaker with isopropanol and ultrasonicate for 15 minutes. d. Rinse the substrates thoroughly with deionized water.
-
Drying: a. Dry the substrates with a stream of high-purity nitrogen gas. b. Place the substrates in an oven at 120°C for at least 30 minutes to remove any residual moisture.
-
Surface Activation (perform immediately before deposition): a. Place the dried substrates in a plasma cleaner. b. Treat with an oxygen or air plasma for 5 minutes to create a hydrophilic, hydroxyl-terminated surface. c. Alternatively, immerse the substrates in a freshly prepared piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 15 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). d. Thoroughly rinse with deionized water and dry with high-purity nitrogen.
Protocol 2: Chemical Vapor Deposition (CVD) of EBTCS Films
-
System Preparation: a. Ensure the CVD reactor is clean and leak-tight. b. Load the prepared substrates onto the substrate holder. c. Pump down the reactor to its base pressure (e.g., < 1 x 10⁻⁵ Torr). d. Purge the system with a high-purity inert carrier gas (e.g., nitrogen or argon) several times.
-
Deposition: a. Heat the substrate to the desired deposition temperature (e.g., 100-300°C) under a constant flow of the carrier gas. b. Set the EBTCS precursor bubbler to the desired temperature to control its vapor pressure. c. Establish a stable total pressure in the reactor by adjusting the pumping speed and gas flow rates. d. Divert the carrier gas through the EBTCS bubbler to introduce the precursor into the reactor. e. Maintain stable deposition conditions (substrate temperature, precursor flow, carrier gas flow, total pressure) for the desired deposition time to achieve the target film thickness.
-
Post-Deposition: a. Stop the precursor flow by bypassing the bubbler. b. Keep the substrate at the deposition temperature under the carrier gas flow for a few minutes to anneal the film. c. Cool down the reactor to room temperature under the inert gas flow. d. Vent the reactor with the inert gas and unload the coated substrates.
Visualizations
Caption: Workflow for the deposition of EBTCS films.
Caption: Troubleshooting decision tree for EBTCS film defects.
References
- 1. researchgate.net [researchgate.net]
- 2. Defect Tailoring in HfO2/Si Films upon Post-Deposition Annealing and Ultraviolet Irradiation [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Chemical Analysis: Nanoscale Defects & Residues | Molecular Vista [molecularvista.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
Comparing Ethylidenebis(trichlorosilane) to 1,2-Bis(trichlorosilyl)ethane
A Comparative Guide to Ethylidenebis(trichlorosilane) and 1,2-Bis(trichlorosilyl)ethane for Researchers and Drug Development Professionals
In the landscape of organosilicon chemistry, Ethylidenebis(trichlorosilane) and 1,2-Bis(trichlorosilyl)ethane represent two isomeric precursors with significant potential in surface modification, as intermediates for silicones, and in the formation of self-assembled monolayers (SAMs).[1][2][3] This guide provides a comprehensive comparison of their chemical properties, synthesis, and potential applications, supported by available data to aid researchers in selecting the appropriate compound for their specific needs.
Chemical Structure and Properties
The primary distinction between Ethylidenebis(trichlorosilane) (1,1-bis(trichlorosilyl)ethane) and 1,2-Bis(trichlorosilyl)ethane lies in the substitution pattern of the trichlorosilyl groups on the ethane backbone. Ethylidenebis(trichlorosilane) is a geminal (gem-) disubstituted silane, with both trichlorosilyl groups attached to the same carbon atom. In contrast, 1,2-Bis(trichlorosilyl)ethane is a vicinal (vic-) disubstituted silane, with the trichlorosilyl groups on adjacent carbon atoms. This structural difference is expected to influence their reactivity, the morphology of the resulting polymers or monolayers, and their interaction with substrates.
A summary of their known physical and chemical properties is presented in the table below.
| Property | Ethylidenebis(trichlorosilane) | 1,2-Bis(trichlorosilyl)ethane |
| Synonyms | 1,1-bis(trichlorosilyl)ethane, α-adduct | 1,2-Ethanediylbis(trichlorosilane), β-adduct |
| CAS Number | 18076-92-1 | 2504-64-5 |
| Molecular Formula | C₂H₄Cl₆Si₂ | C₂H₄Cl₆Si₂ |
| Molecular Weight | 296.94 g/mol | 296.94 g/mol |
| Boiling Point | Not specified | 202 °C (lit.) |
| Melting Point | Not specified | 27-29 °C (lit.) |
| Density | Not specified | 1.483 g/mL at 25 °C (lit.) |
| Refractive Index | Not specified | n20/D 1.475 (lit.) |
Synthesis via Hydrosilylation
Both isomers can be synthesized via the hydrosilylation of vinyltrichlorosilane with trichlorosilane. The selectivity towards either the 1,1-adduct (Ethylidenebis(trichlorosilane)) or the 1,2-adduct (1,2-Bis(trichlorosilyl)ethane) is controlled by the choice of catalyst.[4][5]
References
Ethylidenebis(trichlorosilane): A Comparative Guide to Silane Coupling Agents for Adhesion
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of robust and reliable adhesion between disparate materials, silane coupling agents are indispensable tools. This guide provides a comparative analysis of ethylidenebis(trichlorosilane) against other commonly employed silane coupling agents, offering insights into their performance as adhesion promoters. While direct, extensive experimental data for ethylidenebis(trichlorosilane) in adhesion studies is limited in publicly available literature, this guide synthesizes available information on other silanes to provide a comparative framework.
General Mechanism of Silane Coupling Agents
Silane coupling agents are bifunctional molecules that act as a bridge between an inorganic substrate (like glass, metal, or silica) and an organic polymer matrix.[1][2] Their effectiveness stems from their unique chemical structure, typically featuring a hydrolyzable group that bonds with the inorganic surface and an organofunctional group that interacts with the polymer.
The general mechanism involves three steps:
-
Hydrolysis: The alkoxy groups on the silicon atom hydrolyze in the presence of water to form reactive silanol groups (Si-OH).
-
Condensation: These silanol groups can then condense with hydroxyl groups on the inorganic substrate, forming stable covalent Si-O-Substrate bonds. They can also self-condense to form a cross-linked polysiloxane network at the interface.
-
Interfacial Adhesion: The organofunctional group of the silane, which is tailored to be compatible with the polymer matrix, forms covalent bonds or creates physical entanglements with the organic resin, thus completing the adhesive bridge.
Caption: General mechanism of a silane coupling agent.
Ethylidenebis(trichlorosilane): A Structural Perspective
Ethylidenebis(trichlorosilane), with the chemical formula CH₃CH(SiCl₃)₂, presents a unique structure among silane coupling agents. Its key feature is the presence of two trichlorosilyl groups attached to a single ethylidene bridge.
The trichlorosilyl groups are highly reactive and will readily hydrolyze in the presence of moisture to form six reactive silanol groups. This high density of silanols could theoretically lead to a very densely cross-linked network at the inorganic interface, potentially offering superior adhesion and hydrothermal stability compared to traditional mono-silane coupling agents.
Caption: Hypothetical mechanism of Ethylidenebis(trichlorosilane).
Performance Comparison of Silane Coupling Agents
While specific data for ethylidenebis(trichlorosilane) is lacking, a comparative study on other silanes provides valuable benchmarks for adhesion performance. The following table summarizes single lap shear strength data for various silane coupling agents used to bond titanium and carbon fiber reinforced polymer (CFRP) composites.[1]
| Silane Coupling Agent | Chemical Name | Functional Group | Average Shear Strength (MPa) | Failure Mode |
| KH-550 | 3-Aminopropyltriethoxysilane | Amino | 12.72 | Adhesive Failure |
| KH-560 | 3-Glycidoxypropyltrimethoxysilane | Epoxy | 12.18 | Adhesive Failure |
| KH-792 | N-(2-aminoethyl)-3-aminopropyltrimethoxysilane | Amino | 11.53 | Adhesive Failure |
| Anodized (No Silane) | - | - | 15.74 | - |
| Resin Pre-coating | - | - | 20.73 | Cohesive Failure |
Data sourced from a study on Ti-CFRP composite bonding.[1]
Experimental Protocols
Single Lap Shear Test
This test is a common method for determining the shear strength of an adhesive bond.
Objective: To measure the shear strength of an adhesive bond between two substrates.
Materials and Equipment:
-
Tensile testing machine
-
Substrates (e.g., titanium plates, CFRP plates)
-
Adhesive
-
Silane coupling agent solution (e.g., 1% solution in a suitable solvent)
-
Cleaning agents (e.g., acetone, ethanol)
-
Applicators for adhesive and silane
Procedure:
-
Substrate Preparation:
-
Clean the surfaces of the substrates to be bonded with appropriate solvents to remove any contaminants.
-
Surface treatment of the substrates (e.g., anodizing for titanium) may be performed to enhance adhesion.
-
-
Silane Application:
-
Apply the silane coupling agent solution to the prepared surfaces of the substrates.
-
Allow the solvent to evaporate and the silane to react with the surface, often involving a curing step at a specific temperature and time.
-
-
Adhesive Application and Bonding:
-
Apply a uniform layer of adhesive to one of the treated substrate surfaces.
-
Join the two substrates in a single lap shear configuration with a defined overlap area.
-
Apply pressure to the assembly to ensure good contact and remove excess adhesive.
-
-
Curing:
-
Cure the bonded assembly according to the adhesive manufacturer's specifications (time and temperature).
-
-
Testing:
-
Mount the cured specimen in the grips of a tensile testing machine.
-
Apply a tensile load at a constant crosshead speed until the bond fails.
-
Record the maximum load at failure.
-
-
Calculation:
-
Calculate the shear strength by dividing the maximum load by the bond area.
-
Shear Strength (MPa) = Maximum Load (N) / Bond Area (mm²)
-
Caption: Workflow for a single lap shear test.
Conclusion
The selection of an appropriate silane coupling agent is critical for achieving optimal adhesion between dissimilar materials. While ethylidenebis(trichlorosilane) shows theoretical promise due to its potential for high cross-link density, a lack of direct experimental data necessitates further research to validate its performance against established silane coupling agents. The comparative data presented for amino and epoxy silanes highlight the significant impact of the silane's chemical nature on adhesion strength. For critical applications, it is recommended to conduct empirical testing to determine the most effective coupling agent for the specific substrates and polymer systems involved.
References
Verifying the Purity of Ethylidenebis(trichlorosilane): A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents is paramount. This guide provides a comprehensive comparison of analytical methods for verifying the purity of Ethylidenebis(trichlorosilane) and its common alternatives, supported by experimental data and detailed protocols.
Ethylidenebis(trichlorosilane) is a crucial organosilicon compound utilized in various applications, including the synthesis of advanced materials and as a precursor in semiconductor manufacturing. Its purity directly impacts the quality and performance of the end products. This guide outlines the primary analytical techniques for purity assessment: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. We also explore Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for trace metal analysis.
Comparative Analysis of Purity Verification Methods
The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantitative data, identification of unknown impurities, or routine quality control. The following table summarizes the key performance characteristics of each technique for the analysis of Ethylidenebis(trichlorosilane) and its alternatives, Vinyltrichlorosilane and Methyltrichlorosilane.
| Analytical Method | Analyte | Purity Determined (%) | Impurities Detected | Detection Limit | Key Advantages |
| GC-MS | Ethylidenebis(trichlorosilane) | > 98 | Trichlorosilane, Vinyltrichlorosilane | ppm level | High separation efficiency, definitive identification of volatile impurities. |
| Vinyltrichlorosilane | > 99 | Trichlorosilane, Silicon Tetrachloride | ppm level | Excellent for separating and identifying volatile organic and organosilicon impurities. | |
| Methyltrichlorosilane | > 98 | Dimethyldichlorosilane, Trimethylchlorosilane | ppm level | Well-established method for chlorosilane analysis. | |
| NMR (¹H, ¹³C, ²⁹Si) | Ethylidenebis(trichlorosilane) | > 98 | Structurally similar organosilanes | ~0.1% | Provides detailed structural information, non-destructive. |
| Vinyltrichlorosilane | > 99 | Residual starting materials, side-products | ~0.1% | Excellent for structural elucidation and quantification of major components. | |
| Methyltrichlorosilane | > 98 | Other methylchlorosilanes | ~0.1% | Quantitative analysis and structural confirmation. | |
| FTIR | Ethylidenebis(trichlorosilane) | Qualitative | Functional group impurities (e.g., Si-OH) | ~1% | Rapid, non-destructive, good for identifying functional groups. |
| Vinyltrichlorosilane | Qualitative | Hydrolysis products, residual reactants | ~1% | Quick screening for the presence of specific chemical bonds. | |
| Methyltrichlorosilane | Qualitative | Oxidation and hydrolysis products | ~1% | Fast and simple method for functional group analysis. | |
| ICP-MS | Trichlorosilane (as a proxy) | N/A | Trace metals (e.g., B, P, Fe, Ni, Cr) | ppb level | Ultra-trace elemental analysis, crucial for semiconductor applications. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. Note that due to the reactive nature of chlorosilanes, all sample handling should be performed in a dry, inert atmosphere (e.g., a glovebox) to prevent hydrolysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify volatile impurities in Ethylidenebis(trichlorosilane) and its alternatives.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).
-
Capillary column suitable for reactive silanes (e.g., Agilent J&W Select Silanes, Restek Rtx-200).
-
Inert gas sampling system.
Procedure:
-
Sample Preparation: Dilute the sample in a dry, inert solvent such as anhydrous hexane or toluene inside a glovebox. A typical dilution is 1:1000.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (splitless injection).
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-500.
-
-
Data Analysis: Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST) and their retention times with known standards. Quantify by integrating the peak areas.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain structural information and quantify the purity of Ethylidenebis(trichlorosilane) and its alternatives.
Instrumentation:
-
NMR spectrometer (e.g., Bruker Avance 400 MHz or higher).
-
NMR tubes with a sealable cap (e.g., J-Young tubes).
Procedure:
-
Sample Preparation: In a glovebox, dissolve approximately 50 mg of the sample in 0.5 mL of a dry deuterated solvent (e.g., benzene-d₆ or chloroform-d). Add an internal standard (e.g., hexamethyldisiloxane) for quantitative analysis.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
-
²⁹Si NMR Acquisition:
-
Acquire a proton-decoupled silicon spectrum. Inverse-gated decoupling is recommended for accurate quantification.
-
-
Data Analysis: Integrate the signals of the main compound and any impurities. The relative integrals, when corrected for the number of nuclei, provide the molar ratio of the components. Chemical shifts provide structural information for impurity identification.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify functional groups present in the sample, which can indicate the presence of impurities like hydrolysis products.
Instrumentation:
-
FTIR spectrometer with a suitable sample cell for liquids (e.g., a sealed liquid cell with KBr or NaCl windows) or an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Handling: In a dry environment, transfer a small amount of the sample onto the ATR crystal or fill the liquid cell.
-
Data Acquisition:
-
Collect a background spectrum of the empty cell or ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis: Analyze the spectrum for characteristic absorption bands. For example, a broad peak around 3200-3600 cm⁻¹ would indicate the presence of Si-OH groups due to hydrolysis.
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive purity analysis of Ethylidenebis(trichlorosilane).
Caption: Workflow for the comprehensive purity analysis of Ethylidenebis(trichlorosilane).
Conclusion
The purity of Ethylidenebis(trichlorosilane) and its alternatives is critical for their successful application, particularly in the high-stakes environments of semiconductor manufacturing and advanced materials synthesis. A multi-faceted analytical approach is often necessary for a complete purity profile. GC-MS excels at identifying and quantifying volatile impurities, while NMR provides invaluable structural information and accurate quantification of major components. FTIR serves as a rapid screening tool for functional group impurities, and ICP-MS is essential when ultra-low levels of metallic contaminants must be controlled. By employing these methods with rigorous experimental protocols, researchers and professionals can ensure the quality and reliability of these vital chemical precursors.
Performance Showdown: Ethylidenebis(trichlorosilane)-Based Coatings vs. Alternatives
A comprehensive guide for researchers and drug development professionals on the performance of Ethylidenebis(trichlorosilane) (EBTCS)-based coatings compared to established alternatives such as epoxy and monomer-silane systems. This guide synthesizes available experimental data to provide an objective comparison of key performance indicators including corrosion resistance, adhesion, mechanical properties, and hydrophobicity.
While specific performance data for coatings based on Ethylidenebis(trichlorosilane) (EBTCS) is limited in publicly available literature, this guide utilizes data from studies on closely related bis-silane systems as a proxy. This approach provides valuable insights into the expected performance of EBTCS-based coatings. The primary focus is on a comparative analysis with widely used alternatives like pure epoxy and monomer-silane modified epoxy coatings.
Performance Comparison at a Glance
The following tables summarize the quantitative performance data of bis-silane coatings in comparison to their alternatives. It is important to note that the performance of any coating is highly dependent on the specific formulation, substrate, and application process.
| Performance Metric | Bis-Silane Modified Epoxy (BISE-PE) | Monomer-Silane Modified Epoxy (TEOS/GPTMS-PE) | Pure Epoxy (PE) | Test Standard/Method |
| Corrosion Current Density (i corr ) | ~10⁻¹¹ A/cm²[1] | ~10⁻¹⁰ A/cm²[1] | ~10⁻⁹ A/cm²[1] | Potentiodynamic Polarization |
| Polarization Resistance (R p ) | ~10⁸ Ω·cm²[1] | ~10⁷ Ω·cm²[1] | ~10⁶ Ω·cm²[1] | Potentiodynamic Polarization |
| Adhesion Strength (Pull-off) | High (qualitative) | Moderate (qualitative) | Moderate to High (qualitative) | ASTM D4541 |
| Water Absorption | ca. 50% lower than PE[1] | Lower than PE | Baseline | Gravimetric Analysis |
| Hardness (Pencil Hardness) | Not Available | Not Available | Varies (e.g., 5H for some formulations) | ASTM D3363 |
| Wear Resistance | Not Available | Not Available | Good | Taber Abrasion Test |
| Water Contact Angle | Up to 153.5° (for silane-graphene composite) | Varies (e.g., up to 145° for plasma-treated silane) | Typically 70-90° | Goniometry |
Table 1: Comparative Performance of Bis-Silane Modified Epoxy, Monomer-Silane Modified Epoxy, and Pure Epoxy Coatings.
In-Depth Performance Analysis
Corrosion Resistance
Bis-silane modified epoxy coatings (BISE-PE) demonstrate a significant improvement in corrosion resistance compared to both pure epoxy (PE) and monomer-silane modified epoxy coatings.[1] Experimental data reveals that BISE-PE coatings exhibit a corrosion current density (i corr ) approximately two orders of magnitude lower than that of pure epoxy, indicating a substantially slower corrosion rate.[1] Furthermore, the polarization resistance (R p ), which is inversely proportional to the corrosion rate, is about two orders of magnitude higher for BISE-PE coatings.[1] This enhanced protection is attributed to the formation of a more densely cross-linked siloxane network, which acts as a superior barrier against the ingress of corrosive species.
Adhesion
Silane-based coatings are well-known for their ability to act as adhesion promoters between a substrate and a subsequent organic coating. While direct quantitative comparisons for EBTCS are unavailable, studies on bis-silane systems suggest strong adhesion to various substrates. The bifunctional nature of these molecules allows one end to form covalent bonds with the substrate's surface hydroxyl groups and the other end to cross-link with the polymer matrix of the coating, leading to a robust interface.
Water Repellency (Hydrophobicity)
Silane coatings can impart significant hydrophobicity to a surface, with the degree of water repellency depending on the organic functional groups attached to the silicon atom. While specific water contact angle data for EBTCS-based coatings is not available, silane-based coatings, in general, can achieve high water contact angles. For instance, some silane-graphene composite coatings have been reported to exhibit water contact angles as high as 153.5°. This high level of hydrophobicity contributes to the coating's anti-corrosion and self-cleaning properties.
Mechanical Properties
Information on the specific mechanical properties, such as hardness and wear resistance, of EBTCS or general bis-silane coatings is scarce in the reviewed literature. However, it is known that the incorporation of silanes can improve the mechanical integrity of epoxy coatings. For comparison, some silane-graphene unsaturated polyester coatings have been reported to achieve a pencil hardness of 5H. The dense cross-linked network formed by bis-silanes is expected to contribute positively to the mechanical robustness of the coating.
Experimental Protocols
A brief description of the key experimental methodologies used to evaluate coating performance is provided below.
Corrosion Testing: Potentiodynamic Polarization
Potentiodynamic polarization is an electrochemical technique used to determine the corrosion rate of a material. The coated substrate is immersed in a corrosive electrolyte, and a controlled potential is applied while the resulting current is measured. The corrosion current density (i corr ) and polarization resistance (R p ) are then extrapolated from the polarization curve. A lower i corr and a higher R p indicate better corrosion resistance.
Adhesion Testing: Pull-off Test (ASTM D4541)
The pull-off adhesion test measures the bond strength between a coating and a substrate. A loading fixture (dolly) is glued to the coating surface. A specialized apparatus then applies a perpendicular force to the dolly until it detaches. The force required to pull the coating off is recorded and reported as the adhesion strength, typically in megapascals (MPa) or pounds per square inch (psi).
Hydrophobicity Measurement: Contact Angle Goniometry
The water contact angle is a measure of the hydrophobicity of a surface. A droplet of water is placed on the coated surface, and a goniometer is used to measure the angle formed between the droplet and the surface. A contact angle greater than 90 degrees indicates a hydrophobic surface, while an angle less than 90 degrees indicates a hydrophilic surface.
Experimental Workflow for Silane Coating Application
The following diagram illustrates a typical workflow for the application of silane-based coatings, which would be applicable to EBTCS-based systems.
This diagram outlines the critical steps from substrate preparation to the final characterization of the coated surface, highlighting the key processes involved in achieving a high-performance silane-based coating.
References
A Comparative Guide to Surface Grafting: Spectroscopic Evidence for Ethylidenebis(trichlorosilane)
For researchers, scientists, and drug development professionals, the precise modification of surfaces at the molecular level is a critical aspect of developing advanced materials and technologies. Silanization, the process of grafting silane molecules onto a substrate, is a widely employed technique for tailoring surface properties such as hydrophobicity, biocompatibility, and adhesion. This guide provides a comparative analysis of Ethylidenebis(trichlorosilane) as a surface grafting agent, presenting spectroscopic evidence and comparing its performance with other common silanes.
Introduction to Ethylidenebis(trichlorosilane)
Ethylidenebis(trichlorosilane) [CH3CH(SiCl3)2] is a bis-silane coupling agent characterized by the presence of two trichlorosilyl groups attached to a single carbon atom. This unique geminal structure offers the potential for high-density surface coverage and enhanced cross-linking, leading to the formation of robust and stable siloxane layers. The trichlorosilyl functional groups are highly reactive towards hydroxylated surfaces, such as silicon wafers, glass, and metal oxides, forming strong covalent Si-O-Si bonds.
Spectroscopic Evidence for Surface Grafting
The successful grafting of Ethylidenebis(trichlorosilane) onto a surface can be verified using various spectroscopic techniques. These methods provide detailed information about the chemical composition and structure of the modified surface.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides elemental and chemical state information. After grafting Ethylidenebis(trichlorosilane) onto a hydroxylated substrate (e.g., SiO2), the XPS spectrum would exhibit the following characteristic features:
-
Appearance of Si 2p and Cl 2p peaks: The presence of silicon and chlorine on the surface confirms the attachment of the silane. The high-resolution Si 2p spectrum can be deconvoluted to distinguish between the silicon from the substrate (e.g., SiO2) and the silicon from the grafted silane (Si-C, Si-O).
-
Attenuation of substrate signals: The intensity of the substrate peaks (e.g., Si from SiO2 and O 1s) will decrease due to the overlying silane layer.
-
Analysis of the Cl 2p region: The presence of a Cl 2p peak indicates the initial attachment of the trichlorosilyl groups. After hydrolysis and condensation, this peak should diminish or disappear, corresponding to the formation of Si-O-substrate and Si-O-Si bonds. The persistence of a significant Cl 2p signal might suggest incomplete reaction or the presence of unreacted Si-Cl groups.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is a powerful tool for identifying functional groups and monitoring the chemical reactions occurring during the grafting process. Key spectral changes upon successful grafting of Ethylidenebis(trichlorosilane) include:
-
Disappearance of surface hydroxyl groups: A decrease in the broad absorption band corresponding to surface Si-OH groups (around 3745 cm⁻¹ for isolated silanols and a broader band at lower wavenumbers for hydrogen-bonded silanols) indicates their reaction with the silane.
-
Appearance of C-H stretching vibrations: The presence of peaks in the 2850-3000 cm⁻¹ region confirms the presence of the ethylidene bridge of the grafted molecule.
-
Formation of Si-O-Si bonds: The appearance of a strong and broad absorption band around 1000-1200 cm⁻¹ is characteristic of the formation of a polysiloxane network resulting from the hydrolysis and condensation of the trichlorosilyl groups. For instance, the decomposition of trichlorosilane (SiHCl3) on silicon surfaces shows the formation of SiH, SiClx, and other surface species, which can be monitored by the appearance of specific stretching and bending vibrations in the FTIR spectrum.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR spectroscopy can provide detailed structural information about the grafted silane layer, although it is less surface-sensitive than XPS and FTIR.
-
²⁹Si NMR: This technique can distinguish between different silicon environments. The spectra would show signals corresponding to the silicon atoms in the substrate and new signals for the silicon atoms of the grafted Ethylidenebis(trichlorosilane). The chemical shifts would indicate the number of Si-O-Si and Si-O-substrate bonds formed by each silicon atom (T¹, T², T³ sites for trifunctional silanes).
-
¹³C NMR: The presence of resonances corresponding to the methyl and methine carbons of the ethylidene group would confirm the integrity of the organic part of the molecule after grafting.
Comparison with Alternative Silane Grafting Agents
The performance of Ethylidenebis(trichlorosilane) as a surface grafting agent can be benchmarked against other commonly used mono- and bis-silanes.
| Feature | Ethylidenebis(trichlorosilane) | 1,2-Bis(trichlorosilyl)ethane | Alkyltrichlorosilanes (e.g., OTS) |
| Structure | Geminal bis-silane | Vicinal bis-silane | Mono-silane |
| Reactivity | High (trichlorosilyl groups) | High (trichlorosilyl groups) | High (trichlorosilyl group) |
| Potential Layer Density | High | High | Moderate |
| Cross-linking Potential | High | High | Moderate |
| Hydrolytic Stability | Potentially high | High | Moderate to High |
| Surface Hydrophobicity | Moderate | Moderate | High (with long alkyl chains) |
Table 1: Comparison of Ethylidenebis(trichlorosilane) with other silane grafting agents.
Quantitative Data Comparison
| Silane Type | Compound Example | Substrate | Water Contact Angle (°) | Reference |
| Geminal Bis-silane | Ethylidenebis(trichlorosilane) | SiO2/Si | Data not readily available | |
| Vicinal Bis-silane | 1,2-Bis(triethoxysilyl)ethane | Silicatized Titanium | (Used in blends, enhances stability) | |
| Mono-silane (hydrophobic) | Octadecyltrichlorosilane (OTS) | Silica | ~110 | |
| Mono-silane (hydrophilic) | (3-Aminopropyl)triethoxysilane (APTES) | Glass | 60-70 |
Table 2: Comparison of Water Contact Angles for Different Silanized Surfaces. Note: The water contact angle is a measure of surface hydrophobicity. Higher angles indicate a more hydrophobic surface.
Experimental Protocols
General Surface Grafting Procedure with Trichlorosilanes
-
Substrate Preparation: The substrate (e.g., silicon wafer, glass slide) is cleaned to remove organic contaminants and to ensure a hydroxylated surface. This is typically achieved by treatment with a "Piranha" solution (a mixture of sulfuric acid and hydrogen peroxide) or exposure to an oxygen plasma. The substrate is then rinsed thoroughly with deionized water and dried under a stream of inert gas (e.g., nitrogen or argon).
-
Silanization: The cleaned substrate is immersed in a solution of the trichlorosilane (e.g., Ethylidenebis(trichlorosilane)) in an anhydrous organic solvent (e.g., toluene or hexane) under an inert atmosphere to prevent premature hydrolysis of the silane. The concentration of the silane and the reaction time can be varied to control the layer thickness and density.
-
Rinsing: After the desired reaction time, the substrate is removed from the silane solution and rinsed thoroughly with the anhydrous solvent to remove any physisorbed molecules.
-
Curing/Annealing: The grafted substrate is then typically cured at an elevated temperature (e.g., 100-120 °C) to promote the hydrolysis of any remaining Si-Cl bonds and to encourage further cross-linking of the siloxane network, thereby increasing the stability of the layer.
Spectroscopic Characterization Protocols
-
XPS: The analysis is performed in an ultra-high vacuum system. A monochromatic X-ray source (e.g., Al Kα) is used to irradiate the sample. Survey scans are acquired to identify the elements present on the surface, followed by high-resolution scans of the regions of interest (e.g., Si 2p, C 1s, O 1s, Cl 2p).
-
FTIR: The analysis can be performed in transmission mode for transparent substrates or in attenuated total reflectance (ATR) mode for opaque substrates. A background spectrum of the bare substrate is first collected and then subtracted from the spectrum of the silanized substrate to obtain the spectrum of the grafted layer.
-
Contact Angle Measurement: A drop of deionized water of a specific volume is placed on the surface, and the angle between the liquid-solid interface and the liquid-vapor interface is measured using a goniometer.
Visualizing the Grafting Process and Comparison
Figure 1: Workflow of Ethylidenebis(trichlorosilane) surface grafting.
Figure 2: Comparison of mono- and bis-silane grafting characteristics.
Conclusion
Ethylidenebis(trichlorosilane) presents a compelling option for creating dense and highly cross-linked surface modifications. The spectroscopic techniques of XPS and FTIR provide definitive evidence of its successful grafting by identifying the elemental composition and the formation of new chemical bonds. While direct comparative data for Ethylidenebis(trichlorosilane) is not as abundant as for more common silanes, its geminal bis-trichlorosilyl structure suggests the potential for forming exceptionally stable and robust surface layers. This makes it a promising candidate for applications requiring durable and well-defined surface functionalities. Further research directly comparing the quantitative performance of Ethylidenebis(trichlorosilane) with other mono- and bis-silanes will be invaluable in fully elucidating its advantages and potential applications.
References
A Comparative Analysis of Ethylidenebis(trichlorosilane) and Other Cross-linkers: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate cross-linking agent is a critical decision that significantly influences the properties and performance of a wide range of materials, from industrial polymers to biomedical hydrogels. This guide provides a comparative analysis of Ethylidenebis(trichlorosilane) against other common cross-linkers, offering insights into their reaction mechanisms, potential performance benefits, and the experimental protocols required for their characterization.
While direct comparative experimental data for Ethylidenebis(trichlorosilane) is limited in publicly available literature, this guide synthesizes information on its chemical nature and contrasts it with well-established cross-linking agents like vinyl-functional silanes and organic peroxides. By understanding the fundamental differences in their mechanisms, researchers can make more informed decisions for their specific applications.
Executive Summary of Cross-linker Comparison
The choice of a cross-linker dictates the final three-dimensional network structure of a polymer, thereby controlling its mechanical strength, thermal stability, and chemical resistance. This comparison focuses on three major classes of cross-linkers: bis-silanes (represented by Ethylidenebis(trichlorosilane)), vinyl-functional silanes (such as Vinyltrimethoxysilane), and organic peroxides (like Dicumyl Peroxide).
| Cross-linker Type | General Structure | Cross-linking Mechanism | Key Characteristics |
| Ethylidenebis(trichlorosilane) | Cl₃Si-CH(CH₃)-SiCl₃ | Hydrolysis and condensation | Forms direct, stable Si-O-Si cross-links. Potentially offers high cross-link density and thermal stability. |
| Vinyltrimethoxysilane (VTMS) | CH₂=CH-Si(OCH₃)₃ | Radical grafting followed by hydrolysis and condensation | Two-step process; requires a radical initiator. Forms Si-O-Si cross-links. Widely used in the polymer industry.[1] |
| Dicumyl Peroxide (DCP) | C₆H₅-C(CH₃)₂-O-O-C(CH₃)₂-C₆H₅ | Radical abstraction and C-C bond formation | Forms direct carbon-carbon cross-links. Effective for a wide range of polymers.[2] |
Delving into the Mechanisms: A Visual Guide
The cross-linking mechanism is fundamental to understanding the resulting material properties. The following diagrams, generated using Graphviz, illustrate the distinct reaction pathways for each class of cross-linker.
Experimental Protocols for Cross-linker Evaluation
To facilitate a standardized comparison of cross-linking agents, detailed experimental protocols are essential. The following sections outline key experimental procedures for sample preparation and characterization.
Cross-linking of Polyethylene: A General Protocol
This protocol can be adapted for different cross-linking agents by modifying the specific additives and curing conditions.
Materials:
-
Polyethylene (e.g., LDPE, HDPE)
-
Cross-linking agent (e.g., Ethylidenebis(trichlorosilane), Vinyltrimethoxysilane, Dicumyl Peroxide)
-
For VTMS: Radical initiator (e.g., Dicumyl Peroxide)[1]
-
For silane cross-linkers: Condensation catalyst (e.g., dibutyltin dilaurate)[1]
-
Antioxidant
Procedure:
-
Compounding: The polyethylene, cross-linking agent, and any necessary initiators or catalysts are melt-blended using an internal mixer or a twin-screw extruder. The processing temperature should be kept below the decomposition temperature of the peroxide, if used.[3]
-
Molding: The compounded material is then compression molded into sheets or other desired shapes at a temperature that facilitates melting and shaping.
-
Curing (Cross-linking):
-
For Peroxide Cross-linking: The molded samples are cured in a hot press at a temperature above the decomposition temperature of the peroxide (e.g., 170-180 °C for DCP) for a specified time.[4]
-
For Silane Cross-linking: The molded samples are exposed to moisture to induce hydrolysis and condensation. This can be achieved by immersing the samples in hot water (e.g., 80-95 °C) or exposing them to a steam bath for several hours.[3]
-
-
Drying: After curing, the samples are thoroughly dried in a vacuum oven to remove any residual moisture or byproducts.
Characterization of Cross-linked Polymers
1. Gel Content Determination (ASTM D2765)
The gel content is a measure of the degree of cross-linking and is determined by solvent extraction.[5]
Protocol:
-
A known weight of the cross-linked polymer sample is placed in a wire mesh cage.
-
The cage is immersed in a suitable solvent (e.g., xylene for polyethylene) at its boiling point for a specified period (e.g., 12 hours).[6]
-
The cage containing the swollen, insoluble gel is removed and dried in a vacuum oven until a constant weight is achieved.
-
The gel content is calculated as the percentage of the final dry weight to the initial weight of the sample.[6]
2. Thermal Analysis
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting temperature (Tm) and crystallinity of the cross-linked polymer. Cross-linking can affect the crystalline structure of the polymer.[7] The analysis is typically performed by heating the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere.[8]
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the cross-linked material. The onset temperature of degradation provides a measure of the material's resistance to thermal decomposition.[7] The analysis involves heating the sample at a constant rate in a controlled atmosphere (e.g., nitrogen or air) and monitoring its weight loss as a function of temperature.[8]
3. Mechanical Testing
Standard tensile tests (e.g., ASTM D638) are performed to determine the mechanical properties of the cross-linked polymer, including tensile strength, Young's modulus, and elongation at break.[3] These properties are directly influenced by the cross-link density and the nature of the cross-links.
Comparative Performance Insights
While direct experimental data for Ethylidenebis(trichlorosilane) is scarce, we can infer its potential performance based on its chemical structure and comparison with other bis-silane cross-linkers.
-
Cross-linking Efficiency: Bis-silanes like Ethylidenebis(trichlorosilane) have the potential for higher cross-linking efficiency compared to monofunctional silanes like VTMS because both ends of the molecule can form cross-links. This could lead to a higher cross-link density at lower concentrations.
-
Mechanical Properties: A higher cross-link density generally leads to increased tensile strength and modulus, but may reduce elongation at break.[9] The flexible ethylidene bridge in Ethylidenebis(trichlorosilane) might impart better flexibility compared to more rigid cross-linkers.
-
Thermal Stability: The formation of stable Si-O-Si bonds suggests that silane-cross-linked polymers, including those cross-linked with Ethylidenebis(trichlorosilane), would exhibit good thermal stability.[4] Peroxide-cross-linked polymers with C-C bonds also show enhanced thermal stability compared to their non-cross-linked counterparts.[10]
Conclusion
The selection of a cross-linking agent is a multifaceted decision that requires a thorough understanding of the desired material properties and the underlying chemical mechanisms. While Ethylidenebis(trichlorosilane) presents a potentially efficient route to creating highly cross-linked materials, the lack of extensive research necessitates a more fundamental, comparative approach. By utilizing the experimental protocols outlined in this guide, researchers can systematically evaluate the performance of Ethylidenebis(trichlorosilane) against established cross-linkers like Vinyltrimethoxysilane and Dicumyl Peroxide. This will enable the generation of valuable comparative data and facilitate the development of novel materials with tailored properties for a wide range of scientific and industrial applications.
References
- 1. Antioxidant Silicone Elastomers without Covalent Cross-Links - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structures and impact strength variation of chemically crosslinked high-density polyethylene: effect of crosslinking density - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10365A [pubs.rsc.org]
- 4. gelest.com [gelest.com]
- 5. How to tailor flexible silicone elastomers with mechanical integrity: a tutorial review - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00963E [pubs.rsc.org]
- 6. Physical Foaming and Crosslinking of Polyethylene with Modified Talcum [mdpi.com]
- 7. The effect of three silane coupling agents and their blends with a cross-linker silane on bonding a bis-GMA resin to silicatized titanium (a novel silane system) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
A Comparative Guide to Validating the Uniformity of Organosilane Self-Assembled Monolayers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methods used to validate the uniformity of Self-Assembled Monolayers (SAMs), with a focus on organosilane-based films. While the primary subject is Ethylidenebis(trichlorosilane), publicly available experimental data on its SAM uniformity is limited. Therefore, this guide uses Octadecyltrichlorosilane (OTS) and (3-aminopropyl)triethoxysilane (APTES) as primary examples for which extensive data exists. Information on 1,2-Bis(trichlorosilyl)ethane, a structurally similar molecule to Ethylidenebis(trichlorosilane), is included where available to provide relevant context for bifunctional silanes.
Introduction to Organosilane SAMs
Self-Assembled Monolayers are highly ordered molecular layers that spontaneously form on a substrate. Organosilanes are a common class of molecules used for forming SAMs on hydroxylated surfaces like silicon wafers, glass, and metal oxides. The uniformity of these monolayers is critical for a wide range of applications, including surface passivation, biocompatible coatings, and as platforms for biosensors.
-
Ethylidenebis(trichlorosilane) is a bifunctional organosilane with two trichlorosilyl headgroups. This structure allows for the formation of a cross-linked and potentially more stable SAM compared to monofunctional silanes.
-
Octadecyltrichlorosilane (OTS) is a long-chain monofunctional alkylsilane that forms dense, hydrophobic monolayers. It is one of the most extensively studied SAM-forming molecules.
-
(3-aminopropyl)triethoxysilane (APTES) is a monofunctional aminosilane that creates hydrophilic surfaces with reactive amine groups, which are useful for the subsequent immobilization of biomolecules.
Quantitative Comparison of SAM Uniformity
The uniformity of a SAM is typically assessed by measuring key physical properties such as contact angle, thickness, and surface roughness. The following table summarizes typical values obtained for OTS and APTES SAMs on silicon substrates.
| Parameter | Octadecyltrichlorosilane (OTS) | (3-aminopropyl)triethoxysilane (APTES) | 1,2-Bis(trichlorosilyl)ethane (Proxy for Ethylidenebis(trichlorosilane)) |
| Water Contact Angle (Static) | 105° - 112° | 45° - 68° | Data not readily available; expected to be hydrophobic. |
| Ellipsometric Thickness | 2.0 - 2.7 nm | 0.5 - 1.5 nm | Data not readily available; expected to be a thin monolayer. |
| Surface Roughness (RMS by AFM) | < 0.5 nm | 0.2 - 1.0 nm | Data not readily available. |
Experimental Protocols for SAM Uniformity Validation
Accurate and reproducible characterization of SAM uniformity relies on standardized experimental protocols. Below are detailed methodologies for the key techniques.
Contact Angle Goniometry
This technique measures the angle at which a liquid droplet interfaces with the solid surface, providing an indication of the surface energy and hydrophobicity, which are directly related to the completeness and order of the SAM.
Protocol:
-
Substrate Preparation: Use a freshly prepared and cleaned substrate (e.g., silicon wafer cleaned with piranha solution) for SAM deposition.
-
SAM Formation: Immerse the substrate in a dilute solution of the organosilane (e.g., 1-5 mM in an anhydrous solvent like toluene or hexane) for a specified time (e.g., 1-24 hours) under an inert atmosphere.
-
Rinsing and Curing: Rinse the coated substrate with the same solvent to remove physisorbed molecules, followed by a polar solvent (e.g., ethanol), and then dry with a stream of inert gas (e.g., nitrogen). Cure the SAM, typically by baking at 100-120°C for 1 hour.
-
Measurement:
-
Place the substrate on the goniometer stage.
-
Dispense a small droplet (e.g., 2-5 µL) of deionized water onto the surface.
-
Capture a high-resolution image of the droplet profile.
-
Use software to measure the static contact angle at the three-phase (solid-liquid-vapor) contact line.
-
Repeat measurements at multiple locations on the surface to assess uniformity.
-
Ellipsometry
Ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a surface to determine the thickness and refractive index of thin films with sub-nanometer precision.
Protocol:
-
Substrate Characterization: Measure the ellipsometric parameters (Ψ and Δ) of the bare substrate before SAM deposition to establish a baseline.
-
SAM Formation: Prepare the SAM on the characterized substrate as described in the contact angle protocol.
-
Measurement:
-
Mount the SAM-coated substrate on the ellipsometer stage.
-
Align the laser beam to reflect off the sample surface at a fixed angle of incidence (typically 70°).
-
Measure the ellipsometric parameters (Ψ and Δ) over a range of wavelengths (spectroscopic ellipsometry).
-
-
Data Analysis:
-
Model the system as a multi-layer structure (e.g., Si substrate / SiO₂ native oxide / Organosilane SAM / Air).
-
Use appropriate optical constants (refractive index and extinction coefficient) for each layer.
-
Fit the experimental data to the model to determine the thickness of the SAM layer.
-
Atomic Force Microscopy (AFM)
AFM provides topographical images of the surface at the nanoscale, allowing for the direct visualization of the SAM's morphology, including the presence of defects, aggregates, or incomplete coverage.
Protocol:
-
Sample Preparation: Prepare the SAM on a smooth substrate (e.g., silicon wafer or mica).
-
Imaging:
-
Mount the sample on the AFM stage.
-
Engage the AFM tip with the surface in a suitable imaging mode (e.g., tapping mode or contact mode in a dry nitrogen environment to minimize capillary forces).
-
Scan the desired area (e.g., 1x1 µm to 10x10 µm) to obtain a topographical image.
-
-
Data Analysis:
-
Analyze the AFM images to identify any pinholes, aggregates, or areas of incomplete monolayer formation.
-
Calculate the root-mean-square (RMS) roughness of the surface to quantify its smoothness. A uniform monolayer will exhibit a very low RMS roughness.
-
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material.
Protocol:
-
Sample Preparation: Prepare the SAM on a conductive substrate (e.g., silicon wafer).
-
Measurement:
-
Place the sample in the ultra-high vacuum chamber of the XPS instrument.
-
Irradiate the surface with a focused beam of X-rays.
-
Detect the kinetic energy and number of electrons that escape from the surface.
-
-
Data Analysis:
-
Generate a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest (e.g., C 1s, Si 2p, O 1s, and N 1s for APTES).
-
Analyze the peak positions and areas to determine the elemental composition and chemical bonding states. A uniform SAM will show the expected elemental ratios and chemical states.
-
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental procedures for validating SAM uniformity.
Caption: General workflow for SAM preparation and subsequent uniformity validation using multiple characterization techniques.
Caption: Logical relationship between the concept of SAM uniformity, the physical properties measured, and the corresponding characterization techniques.
Conclusion
Validating the uniformity of organosilane SAMs is a multi-faceted process that requires the use of complementary characterization techniques. While Ethylidenebis(trichlorosilane) presents potential advantages due to its bifunctional nature, a comprehensive understanding of its SAM formation and uniformity awaits more dedicated research and data publication. In contrast, extensive data on well-established molecules like OTS and APTES provide a robust framework for comparison and serve as benchmarks for the development of new SAM-forming materials. The protocols and comparative data presented in this guide offer a solid foundation for researchers and professionals engaged in the development and characterization of advanced surface coatings.
A Comparative Analysis of Dielectric Films Derived from Ethylidenebis(trichlorosilane) and Alternative Organosilane Precursors
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of advanced microelectronics and high-performance insulating materials, the selection of precursor molecules for the deposition of low-dielectric-constant (low-k) films is of paramount importance. This guide provides a comparative overview of the anticipated dielectric properties of films derived from Ethylidenebis(trichlorosilane) (EBTCS) and contrasts them with established alternative organosilane precursors. Due to a lack of direct experimental data for EBTCS in the reviewed literature, its properties are inferred based on trends observed for structurally analogous bridged organosilane compounds.
Executive Summary
Ethylidenebis(trichlorosilane) is a bridged organosilane precursor with the potential for producing low-k dielectric films. Its ethylidene bridge is expected to influence the mechanical and dielectric properties of the resulting organosilicate glass (OSG) film. This guide compares the projected attributes of EBTCS-derived films with those from other common precursors, highlighting the trade-offs between dielectric constant, mechanical strength, and thermal stability.
Precursor Structures and Their Influence on Film Properties
The chemical structure of the precursor molecule plays a critical role in determining the final properties of the deposited dielectric film. The incorporation of organic groups, such as the ethylidene bridge in EBTCS, lowers the dielectric constant by reducing the density and introducing less polarizable Si-C bonds compared to the Si-O bonds in traditional silicon dioxide.
Ethylidenebis(trichlorosilane) (EBTCS)
-
Chemical Formula: C2H4Cl6Si2
-
Structure: Features two trichlorosilyl groups linked by an ethylidene bridge (-CH(CH3)-). This bridge is expected to provide a degree of flexibility to the resulting silicate network.
Alternative Bridged Precursors
-
Bis(trichlorosilyl)methane (BTCSM): Contains a methylene (-CH2-) bridge, leading to a more rigid film structure compared to an ethylidene bridge.
-
1,2-Bis(triethoxysilyl)ethane (BTEE): An ethoxy-based precursor with an ethane (-CH2-CH2-) bridge. Alkoxy precursors are generally less corrosive than their chlorinated counterparts.
Non-Bridged Precursors
-
Methylsilane (CH3SiH3), Dimethylsilane ((CH3)2SiH2), Trimethylsilane ((CH3)3SiH): These precursors introduce methyl groups that terminate the silicate network, creating porosity and lowering the dielectric constant.[1]
-
Tetraethoxysilane (TEOS): A traditional precursor for silicon dioxide films, often used as a baseline for comparison.[1]
Comparative Data of Dielectric Film Properties
The following table summarizes the key dielectric and mechanical properties of films deposited from various organosilane precursors. The values for EBTCS are estimations based on the properties of films derived from structurally similar bridged silanes.
| Precursor | Dielectric Constant (k) | Young's Modulus (GPa) | Hardness (GPa) | Thermal Stability (°C) | Key Structural Feature |
| Ethylidenebis(trichlorosilane) (EBTCS) (Estimated) | 2.6 - 3.0 | 5 - 10 | 0.5 - 1.5 | > 400 | Ethylidene Bridge |
| 1,2-Bis(triethoxysilyl)ethane (BTEE) | ~2.5 - 3.0 | 4 - 9 | 0.4 - 1.2 | > 400 | Ethane Bridge |
| Methylsilsesquioxane (MSQ) | 2.6 - 2.8 | 2 - 6 | 0.2 - 0.8 | > 450 | Cage-like Si-O structure |
| Carbon-doped Oxides (from Methylsilanes) | 2.7 - 3.3 | 4 - 16 | 0.5 - 2.0 | > 400 | Si-CH3 termination |
| Silicon Dioxide (from TEOS) | ~4.0 | ~70 | ~9 | > 800 | Dense Si-O network |
Note: The properties of low-k films are highly dependent on the deposition process parameters.
Experimental Protocols
The deposition of organosilicate glass (OSG) films from precursors like Ethylidenebis(trichlorosilane) is typically performed using Plasma-Enhanced Chemical Vapor Deposition (PECVD). The following is a generalized experimental protocol.
1. Substrate Preparation:
-
Silicon wafers (p-type, <100> orientation) are commonly used as substrates.
-
The substrates are cleaned using a standard RCA cleaning procedure to remove organic and inorganic contaminants.
-
A final dip in dilute hydrofluoric acid (HF) is often performed to remove the native oxide layer.
2. PECVD Deposition:
-
System: A capacitively coupled parallel-plate PECVD reactor is typically used.
-
Precursor Delivery: EBTCS, being a liquid at room temperature, would be vaporized and delivered to the reaction chamber using a mass flow controller. Due to its chlorinated nature, corrosion-resistant delivery lines are necessary.
-
Reactant Gases: An oxidizing agent, such as oxygen (O2) or nitrous oxide (N2O), is co-flowed with the precursor to form the silicon-oxygen backbone of the film. An inert carrier gas, like argon or helium, is also used.
-
Process Parameters:
-
RF Power: 10 - 100 W at a frequency of 13.56 MHz. Lower power generally leads to a lower dielectric constant.[2]
-
Substrate Temperature: 100 - 400 °C.[3]
-
Pressure: 0.1 - 1.0 Torr.
-
Gas Flow Rates: Precursor (1-10 sccm), Oxidizer (10-100 sccm), Carrier Gas (50-500 sccm). The ratio of precursor to oxidizer is a critical parameter for controlling film composition and properties.
-
-
Post-Deposition Annealing: The deposited films are often annealed at temperatures up to 450°C in an inert atmosphere (e.g., N2) to remove moisture and porogens (if used) and to stabilize the film structure.
3. Film Characterization:
-
Dielectric Constant: Measured using capacitance-voltage (C-V) measurements on Metal-Insulator-Semiconductor (MIS) capacitor structures.
-
Mechanical Properties: Young's modulus and hardness are determined using nanoindentation.
-
Chemical Composition and Bonding: Analyzed by Fourier-Transform Infrared Spectroscopy (FTIR) to identify Si-O-Si, Si-CHx, and other characteristic bonding arrangements.
-
Thickness and Refractive Index: Measured by ellipsometry.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the deposition and characterization of dielectric films from an organosilane precursor.
Logical Relationship of Precursor Structure to Film Properties
The following diagram illustrates the logical flow from precursor chemistry to the resulting dielectric and mechanical properties of the deposited film.
References
Safety Operating Guide
Safe Disposal of Ethylidenebis(trichlorosilane): A Step-by-Step Guide for Laboratory Professionals
The proper disposal of ethylidenebis(trichlorosilane) is critical for ensuring laboratory safety and environmental protection. This highly reactive compound necessitates a meticulous and controlled approach to waste management. This guide provides essential safety information, detailed disposal procedures, and a clear workflow to assist researchers, scientists, and drug development professionals in handling this chemical responsibly.
Ethylidenebis(trichlorosilane), like other chlorosilanes, is a highly flammable and corrosive substance that reacts violently with water.[1][2][3][4] This reactivity is a central consideration in its disposal, as contact with moisture will produce hydrochloric acid (HCl) gas, which is toxic and corrosive.[5][6][7]
Immediate Safety and Hazard Information
Before handling ethylidenebis(trichlorosilane), it is imperative to be aware of its significant hazards. Personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, eye protection, and a face shield, must be worn at all times.[1][2] All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]
| Hazard Classification | Description | Precautionary Measures |
| Flammability | Highly flammable liquid and vapor.[1][2][6] | Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment.[1][2] |
| Reactivity | Reacts violently with water and moisture, releasing toxic and corrosive hydrochloric acid gas.[1][5] | Store in a dry, well-ventilated area away from incompatible materials such as water, alcohols, acids, and bases.[3] Handle under an inert atmosphere if possible.[1] |
| Health Hazards | Causes severe skin burns and eye damage.[1][2] Toxic if inhaled and harmful if swallowed.[1][2] May cause respiratory irritation.[2] | Avoid all contact with skin, eyes, and clothing. Do not breathe vapors. In case of exposure, seek immediate medical attention.[1][3] |
Step-by-Step Disposal Protocol
The primary method for the safe disposal of small quantities of ethylidenebis(trichlorosilane) in a laboratory setting is through controlled hydrolysis, followed by neutralization. This process must be performed with extreme caution. For larger quantities or if you are not equipped to handle this procedure, the chemical waste must be disposed of through a licensed hazardous waste disposal facility.[1][2][8]
Experimental Protocol: Controlled Hydrolysis and Neutralization
-
Preparation:
-
Ensure all necessary PPE is correctly worn.
-
Work in a certified chemical fume hood with the sash at the lowest practical height.
-
Have an appropriate fire extinguisher (dry sand, dry chemical, or alcohol-resistant foam) readily available.[1][2] Do NOT use water on a chlorosilane fire. [5]
-
Prepare a large container of a neutralizing agent, such as a 5% aqueous solution of sodium bicarbonate or a mixture of soda ash and slaked lime. The container should be large enough to accommodate at least 10 times the volume of the chlorosilane to be disposed of to manage the exothermic reaction.
-
Prepare a separate, large, ice-filled container to act as a cooling bath for the reaction vessel.
-
-
Controlled Hydrolysis:
-
Place the reaction vessel containing the neutralizing solution in the ice bath.
-
Slowly and carefully add the ethylidenebis(trichlorosilane) dropwise to the stirred, cold neutralizing solution. The addition must be extremely slow to control the exothermic reaction and the evolution of HCl gas.
-
Vigorous gas evolution (carbon dioxide from the bicarbonate and residual HCl) will occur. Ensure the rate of addition does not cause excessive foaming or splashing.
-
-
Neutralization and Testing:
-
After the addition is complete, continue to stir the mixture until the reaction subsides.
-
Allow the mixture to slowly warm to room temperature.
-
Test the pH of the aqueous layer with pH paper or a calibrated pH meter to ensure it is neutral (pH 6-8). If it is still acidic, add more sodium bicarbonate solution until neutrality is achieved.
-
-
Final Disposal:
-
The resulting mixture will contain solid siloxane polymers and a neutral aqueous solution.
-
Separate the solid material from the liquid by decantation or filtration.
-
The solid waste should be collected in a labeled, sealed container for disposal as solid chemical waste.
-
The neutral aqueous solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always check with your institution's environmental health and safety (EHS) office for specific guidelines.
-
Uncleaned, empty containers should be handled as the product itself and disposed of accordingly.[1]
-
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of ethylidenebis(trichlorosilane).
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. gelest.com [gelest.com]
- 3. fishersci.com [fishersci.com]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. globalsilicones.org [globalsilicones.org]
- 6. Trichloroethylsilane | C2H5Cl3Si | CID 8260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Trichlorosilane | Cl3HSi | CID 24811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. gelest.com [gelest.com]
Personal protective equipment for handling Ethylidenebis(trichlorosilane)
Essential Safety and Handling Guide for Ethylidenebis(trichlorosilane)
Ethylidenebis(trichlorosilane) is a highly reactive and hazardous chemical. It is crucial to adhere to strict safety protocols to prevent harm to personnel and property. This substance is expected to be flammable, corrosive, and violently reactive with water.[1][2][3][4][5]
Immediate Safety and Personal Protective Equipment (PPE)
When handling Ethylidenebis(trichlorosilane), a comprehensive personal protective equipment (PPE) regimen is mandatory to prevent contact with skin, eyes, and the respiratory system.
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-certified combination organic vapor/acid gas (yellow cartridge) respirator.[1][6] For emergency situations, a positive pressure, full-facepiece self-contained breathing apparatus (SCBA) is required. | Protects against inhalation of corrosive and toxic vapors and mists, which can cause severe respiratory irritation and damage.[1][4] |
| Eye and Face Protection | Chemical safety goggles and a full-face shield.[1][6] Contact lenses should not be worn.[1][6] | Prevents severe eye burns and permanent damage from splashes or vapors.[1][4] |
| Hand Protection | Neoprene or nitrile rubber gloves.[1][6] Some sources also recommend Viton gloves.[1][6] | Protects skin from severe burns and corrosion upon contact.[1][4] |
| Body Protection | Chemical-resistant protective clothing, including a lab coat, apron, and closed-toe shoes. For larger scale operations or in case of a spill, a fully-encapsulating, chemical-resistant suit is necessary. | Prevents skin contact and contamination of personal clothing.[1][4] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining a safe laboratory environment when working with Ethylidenebis(trichlorosilane).
Handling:
-
Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood with good local exhaust ventilation.[1]
-
Inert Atmosphere: Handle and store under an inert gas, such as nitrogen or argon, to prevent reactions with atmospheric moisture.[6]
-
Ignition Sources: Eliminate all potential ignition sources, including open flames, sparks, and hot surfaces.[1][4] Use only non-sparking tools and explosion-proof equipment.[1][2]
-
Grounding: Ground and bond all containers and transfer equipment to prevent static discharge.[1][2]
-
Water Contact: Avoid any contact with water, moisture, or steam, as it reacts violently to produce toxic and corrosive hydrogen chloride gas.[1][4]
Storage:
-
Container: Keep the container tightly closed and stored in a cool, dry, and well-ventilated area.[1][2]
-
Incompatible Materials: Store separately from acids, alcohols, oxidizing agents, and bases.[1][4][6]
-
Security: Store in a locked and secure area.[1]
Emergency and Disposal Protocols
Emergency Procedures
In the event of an emergency, immediate and appropriate action is vital.
| Emergency Scenario | Procedural Steps |
| Spill | 1. Evacuate all non-essential personnel from the area. 2. Eliminate all ignition sources. 3. Wearing full PPE, contain the spill using a dry, inert absorbent material such as sand or vermiculite. 4. Collect the absorbed material using non-sparking tools and place it in a suitable, labeled container for disposal. 5. Do not use water to clean up the spill.[4] |
| Fire | 1. Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam to extinguish the fire.[1][4] 2. DO NOT USE WATER , as it will react violently with the chemical.[4] 3. Water spray may be used to cool fire-exposed containers and to knock down vapors.[1] |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[5] 2. Seek immediate medical attention.[5] |
| Eye Contact | 1. Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[5] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.[5] |
| Inhalation | 1. Move the individual to fresh air.[5] 2. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. 3. Seek immediate medical attention.[5] |
| Ingestion | 1. Do NOT induce vomiting.[5] 2. Rinse mouth with water. 3. Seek immediate medical attention.[5] |
Disposal Plan
Proper disposal of Ethylidenebis(trichlorosilane) and contaminated materials is essential to prevent environmental contamination and ensure safety.
-
Waste Chemical: Dispose of the chemical in its original container or a suitable, labeled waste container. This must be done through a licensed waste disposal facility.[1][3] Do not mix with other waste materials.[3]
-
Contaminated PPE and Materials: All contaminated PPE and absorbent materials should be collected in a sealed, labeled container and disposed of as hazardous waste in accordance with local, state, and federal regulations.
-
Empty Containers: Handle empty containers with care as they may contain residual flammable and corrosive vapors.[6] Do not reuse empty containers.[2]
Visual Safety Guides
The following diagrams illustrate the key logical relationships for safe handling and emergency response.
Caption: Required PPE and safe handling protocols.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
